molecular formula C7H7NO B1195946 2-Nitrosotoluene CAS No. 611-23-4

2-Nitrosotoluene

Cat. No.: B1195946
CAS No.: 611-23-4
M. Wt: 121.14 g/mol
InChI Key: TWLBRQVYXPMCFK-UHFFFAOYSA-N
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Description

2-Nitrosotoluene, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO and its molecular weight is 121.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677512. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-nitrosobenzene
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InChI

InChI=1S/C7H7NO/c1-6-4-2-3-5-7(6)8-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TWLBRQVYXPMCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
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DSSTOX Substance ID

DTXSID3021065
Record name 2-Nitrosotoluene
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Molecular Weight

121.14 g/mol
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CAS No.

611-23-4
Record name 2-Nitrosotoluene
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Foundational & Exploratory

An In-depth Technical Guide to 2-Nitrosotoluene (CAS 611-23-4)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrosotoluene, with the CAS registry number 611-23-4, is an aromatic nitroso compound characterized by a toluene molecule substituted with a nitroso group (-N=O) at the ortho position.[1][2] While its nitro counterpart, 2-nitrotoluene, is a high-production-volume chemical used extensively in the synthesis of dyes, agrochemicals, and explosives, this compound serves as a more specialized but highly reactive intermediate in organic synthesis.[3][4][5] The unique electronic properties of the nitroso group make it a valuable synthon for creating complex nitrogen-containing molecules, attracting interest in medicinal chemistry and drug discovery.[6][7] This guide provides a comprehensive technical overview of this compound, covering its synthesis, chemical properties, reactivity, analytical characterization, and safety protocols, with a focus on its application in research and development.

Section 1: Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature.[8][9] Understanding its fundamental properties is critical for its effective use in experimental design, from solvent selection to reaction temperature control and purification strategies.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, compiled from various chemical data sources.

PropertyValueSource(s)
CAS Number 611-23-4[1][2]
Molecular Formula C₇H₇NO[1][2]
Molecular Weight 121.14 g/mol [2][9]
Appearance Colorless to solid[2][8]
Melting Point 72-75 °C[9]
Boiling Point ~199.9 °C at 760 mmHg[2]
Storage Temperature 2-8°C[9]
Solubility Insoluble in water; soluble in common organic solvents like ethanol, ether, and benzene.[3][10]
XLogP3 1.7 - 2.47[2]
Spectroscopic Profile

Structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. The nitroso group imparts distinct features in its spectra.

SpectroscopyCharacteristic Features
¹H NMR Signals corresponding to the aromatic protons are influenced by the ortho-nitroso and methyl groups, leading to a complex splitting pattern in the aromatic region (~7.0-8.0 ppm). A distinct singlet for the methyl (CH₃) protons appears upfield.
¹³C NMR The spectrum shows seven distinct carbon signals, including the methyl carbon, four aromatic CH carbons, and two quaternary carbons (one attached to the methyl group and one to the nitroso group).
Infrared (IR) The IR spectrum is characterized by a strong absorption band corresponding to the N=O stretching vibration, typically found in the range of 1500-1600 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also prominent.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) at m/z 121, corresponding to the molecular weight of the compound. Fragmentation patterns often involve the loss of the nitroso group (·NO) or other characteristic fragments.

Section 2: Synthesis and Chemical Reactivity

The synthesis of C-nitroso compounds can be challenging due to their high reactivity and potential instability.[7][11] Unlike the straightforward nitration of toluene to produce 2-nitrotoluene, the synthesis of this compound requires more nuanced approaches, typically involving oxidation of a reduced nitrogen precursor or careful reduction of the corresponding nitro compound.

Key Synthetic Routes

The most common laboratory and industrial preparations involve the oxidation of corresponding anilines or hydroxylamines.

  • Oxidation of o-Toluidine (2-Methylaniline) : A widely used method for preparing nitrosoarenes is the oxidation of the corresponding aniline.[6] Oxidizing agents like Caro's acid (peroxymonosulfuric acid) or Oxone® can effectively convert the amino group to a nitroso group under controlled conditions. The causality here lies in the ability of these powerful oxidizing agents to add an oxygen atom to the nitrogen of the primary amine, followed by elimination to form the N=O double bond.

  • Reduction of 2-Nitrotoluene : Partial reduction of the parent nitro compound, 2-nitrotoluene, can yield this compound. This requires careful selection of reducing agents and conditions to avoid over-reduction to the hydroxylamine or the amine (o-toluidine).[12] Reagents such as zinc dust in a neutral aqueous solution or specific catalytic hydrogenation systems can be employed to stop the reduction at the nitroso stage.

dot

Caption: Key synthetic pathways to this compound.

Experimental Protocol: Oxidation of o-Toluidine

This protocol is a representative procedure for the synthesis of nitrosoarenes via oxidation. Causality Note: The use of a biphasic system (e.g., dichloromethane/water) and a phase-transfer catalyst can improve reaction efficiency by bringing the aqueous oxidant into contact with the organic-soluble substrate.

  • Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve o-toluidine in dichloromethane (DCM). Cool the solution to 0-5 °C in an ice bath.

  • Oxidant Preparation : Separately, prepare a solution of Oxone® (potassium peroxymonosulfate) in water.

  • Reagent Addition : Add the Oxone® solution dropwise to the stirred DCM solution of o-toluidine over 1-2 hours, ensuring the temperature is maintained below 10 °C. The reaction is exothermic, and slow addition is critical to prevent over-oxidation to the nitro compound.

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup : Once the reaction is complete, separate the organic layer. Wash the DCM layer sequentially with a sodium bisulfite solution (to quench excess oxidant), saturated sodium bicarbonate solution, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The nitroso group is a highly versatile functional group in organic synthesis.[6][13]

  • Diels-Alder Reactions : As a potent dienophile, the nitroso group participates in hetero-Diels-Alder reactions with dienes to form six-membered heterocyclic rings (dihydro-1,2-oxazines), which are valuable scaffolds in medicinal chemistry.[13]

  • Ene Reactions : It can react with alkenes bearing an allylic hydrogen in an ene reaction.

  • Condensation Reactions : Nitrosoarenes condense with active methylene compounds to form imines or with anilines to form azoxybenzenes.

  • Trapping Agent for Radicals : The nitroso group is an excellent spin trap, reacting with transient radical species to form stable nitroxide radicals that can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy.

Section 3: Applications in Drug Development and Research

While 2-nitrotoluene is a high-volume precursor for dyes and agrochemicals, the utility of this compound and other nitrosoarenes is more specialized, often appearing as key intermediates in the synthesis of complex molecules or as metabolites of pharmaceutical compounds.[5][10][14]

  • Metabolite Studies : Some amine-containing drugs can be metabolized in vivo to their corresponding nitroso derivatives.[7] The synthesis and characterization of this compound are relevant for toxicological studies, as it is a metabolite of the carcinogen o-toluidine.[4][9] Understanding the chemistry of these metabolites is crucial for assessing drug safety and mechanisms of toxicity.

  • Heterocyclic Synthesis : The reactivity of the nitroso group, particularly in cycloaddition reactions, makes it a valuable tool for constructing nitrogen- and oxygen-containing heterocyclic frameworks, which are prevalent in many classes of pharmaceuticals.[13]

  • Precursor to other Functional Groups : The nitroso group can be readily converted to other functionalities. For example, its reduction yields the corresponding amine (o-toluidine), a critical building block in many synthetic pathways.[15]

Section 4: Analytical Methodologies

Accurate detection and quantification of nitroso compounds are critical, especially given their potential role as genotoxic impurities in pharmaceutical products.[16][17] Modern analytical techniques provide the necessary sensitivity and selectivity.

dot

AnalyticalWorkflow Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Matrix (e.g., Reaction Mixture, Drug Product) extraction Extraction (LLE or SPE) sample->extraction concentration Concentration & Reconstitution extraction->concentration lc LC Separation (Reversed-Phase) concentration->lc ms Mass Spectrometry (MS/MS or HRMS) lc->ms quant Quantification (Calibration Curve) ms->quant confirm Confirmation (Fragment Ions / Mass Accuracy) ms->confirm

Caption: General workflow for trace analysis of nitroso compounds.

Recommended Technique: LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing trace levels of nitroso compounds due to its high sensitivity and selectivity.[16][18]

  • Chromatography : Reversed-phase HPLC or UHPLC is typically used to separate this compound from matrix components. A C18 column with a mobile phase gradient of water and acetonitrile (often with formic acid) provides good peak shape and retention.

  • Mass Spectrometry : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is effective.[17] Detection is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., [M+H]⁺ at m/z 122) is selected and fragmented to produce a characteristic product ion, providing high specificity.

Protocol: Quantification by LC-MS/MS
  • Standard Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution to cover the expected concentration range.

  • Sample Preparation :

    • For reaction monitoring, dilute an aliquot of the reaction mixture.

    • For trace analysis in a complex matrix (e.g., a drug substance), perform a solvent extraction (e.g., with DCM or ethyl acetate) or Solid-Phase Extraction (SPE) to isolate the analyte and remove interferences.

    • Evaporate the extraction solvent and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis : Inject the prepared standards and samples into the LC-MS/MS system.

  • Data Analysis : Construct a calibration curve by plotting the peak area of the analyte against the concentration for the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Section 5: Toxicology and Safe Handling

This compound and its parent compound, o-toluidine, are of toxicological concern. Strict adherence to safety protocols is mandatory.

Toxicological Summary
  • Carcinogenicity : this compound is a metabolite of o-toluidine, which is considered a carcinogen. Studies have demonstrated the carcinogenicity of this compound in animal models.[9]

  • Genotoxicity : Its metabolite, this compound, can induce oxidative DNA damage, which may be a key mechanism in its carcinogenicity.[4]

  • Acute Toxicity : The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[9] It can cause irritation to the skin, eyes, and respiratory system.[9]

Hazard ClassGHS Classification
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation)
Skin Corrosion/Irritation Skin Irrit. 2
Eye Damage/Irritation Eye Irrit. 2
Specific Target Organ Toxicity STOT SE 3 (Respiratory system)

(Data sourced from Sigma-Aldrich)[9]

Safe Handling and Storage
  • Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[19][20]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[19][21] For operations that may generate dust or aerosols, a respirator (e.g., N95 dust mask) is required.[9]

  • Storage : Store in a cool, dry, well-ventilated area away from heat and incompatible materials such as strong oxidizing agents.[2][9][19] Keep containers tightly closed and store at the recommended temperature of 2-8°C.[9]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations. Due to its toxicity, it should be treated as hazardous waste.

Conclusion

This compound (CAS 611-23-4) is a reactive and synthetically valuable molecule. While its handling requires stringent safety precautions due to its toxicological profile, its unique chemical properties make it an important intermediate for constructing complex nitrogen-containing heterocycles and for studying the metabolic pathways of related aromatic amines. For researchers in organic synthesis and drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its synthetic potential while ensuring laboratory safety.

References

  • Safety and Handling of 2-Nitrotoluene (CAS 88-72-2) in Industrial Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. (n.d.). NCBI Bookshelf. [Link]

  • 2-Nitrotoluene | C7H7NO2 | CID 6944. (n.d.). PubChem. [Link]

  • 2-NITROTOLUENE FOR SYNTHESIS Safety Data Sheet. (2025). Loba Chemie. [Link]

  • 2-Nitrotoluene. (n.d.). Wikipedia. [Link]

  • Chemical Properties of Benzene, 1-methyl-2-nitroso- (CAS 611-23-4). (n.d.). Cheméo. [Link]

  • Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. (n.d.). Arkivoc. [Link]

  • This compound | C7H7NO | CID 11909. (n.d.). PubChem. [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). Taylor & Francis Online. [Link]

  • Provisional Peer Reviewed Toxicity Values for o-Nitrotoluene (2-Nitrotoluene). (2008). U.S. Environmental Protection Agency. [Link]

  • 2-Nitrotoluene. (n.d.). Grokipedia. [Link]

  • Recent Advances in Highly Selective Applications of Nitroso Compounds. (2023). ResearchGate. [Link]

  • 2-Nitrotoluene. (n.d.). SpectraBase. [Link]

  • From Field to Pharma: The Critical Function of 2-Nitrotoluene in Agrochemicals and Medicine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). PubMed Central. [Link]

  • 2-Nitrotoluene: CAS # 88-72-2 Compound Information and Applications for GC and LC Analysis. (n.d.). Restek. [Link]

  • Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. (2023). PubMed Central. [Link]

  • Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024). LinkedIn. [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (2019). PMDA. [Link]

  • Unlocking the Potential: The Industrial Significance of 2-Nitrotoluene in Chemical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. (n.d.). NCBI Bookshelf. [Link]

  • 2-Nitrotoluene. (2023). Sciencemadness Wiki. [Link]

  • Mastering Nitrosamines analysis: From Method Development To Analysis. (2025). Pharmaceutical Technology. [Link]

  • Preparations of C-Nitroso Compounds. (2010). PubMed Central. [Link]

  • Interactions of Organic Nitroso Compounds with Metals. (2025). ResearchGate. [Link]

  • 2-amino-3-nitrotoluene. (n.d.). Organic Syntheses Procedure. [Link]

  • o-toluidine from o-nitrotoluene. (2006). Sciencemadness.org. [Link]

  • 2.1 – Reduction of Nitro and Nitroso Compounds. (1991). Semantic Scholar. [Link]

Sources

2-methylnitrosobenzene synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methylnitrosobenzene

This guide provides a comprehensive overview of the synthesis and characterization of 2-methylnitrosobenzene (o-nitrosotoluene), a molecule of significant interest in organic synthesis and materials science. As a potent dienophile and spin-trapping agent, understanding its preparation and analytical profile is critical for researchers in drug development and chemical research. This document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a reproducible and thorough understanding of the workflow.

The Strategic Synthesis of 2-Methylnitrosobenzene

The most direct and common route to C-nitroso compounds, such as 2-methylnitrosobenzene, is the controlled oxidation of the corresponding aniline derivative. In this case, 2-methylaniline (o-toluidine) serves as the readily available precursor. The core of this transformation is the careful oxidation of the amino group (-NH₂) to a nitroso group (-N=O).

The choice of oxidizing agent is paramount. A powerful yet controllable oxidant is required to prevent over-oxidation to the corresponding nitro compound (2-methylnitrobenzene). Caro's acid (peroxymonosulfuric acid, H₂SO₅), prepared in situ from potassium peroxymonosulfate (Oxone®) and sulfuric acid, is an excellent choice for this transformation due to its high reactivity and clean reaction profile. The reaction must be conducted at low temperatures to manage its exothermicity and enhance selectivity for the desired nitroso product.

Synthesis Workflow Diagram

The overall process, from precursor to validated product, follows a logical sequence of synthesis, purification, and characterization.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Purification cluster_char Characterization Precursor 2-Methylaniline Reaction Oxidation Reaction (0-5 °C) Precursor->Reaction Oxidant Caro's Acid (in situ) Oxidant->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench & Separate Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS, UV-Vis) Purification->Characterization Isolate Product Product 2-Methylnitrosobenzene Characterization->Product

Caption: Overall workflow for the synthesis and validation of 2-methylnitrosobenzene.

Experimental Protocol: Oxidation of 2-Methylaniline

This protocol is a self-validating system. Each step is designed for clarity and reproducibility, with checkpoints to ensure the reaction is proceeding as expected.

Materials & Equipment:

  • 2-Methylaniline (o-toluidine), >99% purity

  • Potassium peroxymonosulfate (Oxone®)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM), reagent grade

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel (for chromatography)

  • Hexanes/Ethyl Acetate solvent system

  • Three-neck round-bottom flask with magnetic stirrer, thermometer, and dropping funnel

  • Ice-salt bath

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • Preparation of Caro's Acid: In a flask immersed in an ice-salt bath, cautiously add 30 mL of concentrated sulfuric acid to 100 mL of ice-cold water. While maintaining the temperature below 10 °C, slowly add 62 g of Oxone® in portions with vigorous stirring. Stir the resulting slurry for 15 minutes in the cold bath before use. This in situ preparation is critical as Caro's acid is unstable.

  • Reaction Setup: In a 500 mL three-neck flask equipped with a magnetic stirrer and thermometer, dissolve 10.7 g (0.1 mol) of 2-methylaniline in 200 mL of dichloromethane. Cool the solution to 0 °C using an ice-salt bath.

  • Oxidation: Add the freshly prepared Caro's acid solution dropwise to the stirred 2-methylaniline solution over a period of 60-90 minutes. The internal temperature must be rigorously maintained between 0 °C and 5 °C. A color change to a deep green or blue is indicative of the formation of the aromatic nitroso compound.[1]

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The disappearance of the 2-methylaniline spot and the appearance of a new, colored spot indicates product formation.

  • Workup and Extraction: Once the reaction is complete (typically 2-3 hours), carefully pour the reaction mixture into a separatory funnel containing 200 mL of ice-cold water.

    • Separate the organic (DCM) layer.

    • Wash the organic layer sequentially with 2 x 100 mL of saturated sodium bicarbonate solution (caution: effervescence) and 1 x 100 mL of brine.

    • Dry the vibrant green/blue organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Do not heat the solution above 30 °C, as nitroso compounds can be heat-sensitive.

    • Purify the resulting crude product by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate concentration). The desired product typically elutes as a distinctly colored band.

    • Collect the colored fractions and remove the solvent under reduced pressure to yield 2-methylnitrosobenzene as a colored solid or oil.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-methylnitrosobenzene. A combination of spectroscopic techniques provides an unambiguous structural elucidation.

Physical and Spectroscopic Data Summary
PropertyExpected ValueSource(s)
Chemical Formula C₇H₇NO[2]
Molecular Weight 121.14 g/mol [2]
CAS Number 611-23-4[2]
Appearance Blue or green solid/oil (monomer form)[1][3]
Mass Spec (EI) M⁺ peak at m/z = 121[2]
IR Absorption (N=O) ~1500 cm⁻¹ (monomer)[3]
UV-Vis (λmax) ~310-330 nm (π→π), ~700-760 nm (n→π)[1]
¹H NMR (CDCl₃) Predicted: δ ~7.2-7.8 ppm (4H, m), δ ~2.4 ppm (3H, s)
¹³C NMR (CDCl₃) Predicted: δ ~160 (C-NO), ~125-140 (aromatic C), ~18 ppm (CH₃)
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to confirm the molecular weight of the compound.

  • Expected Result: The mass spectrum should show a clear molecular ion peak (M⁺) at an m/z value of 121, corresponding to the molecular formula C₇H₇NO.[2] Fragmentation patterns would include the loss of the NO group (m/z 30) to give a fragment at m/z 91 (the tolyl cation).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

  • Expected Result: The most diagnostic peak is the N=O stretching vibration of the nitroso group. For the monomeric form, this appears as a strong absorption band around 1500 cm⁻¹ .[3] This distinguishes it from the corresponding nitro compound, which would show two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹.[4][5] Other expected peaks include C-H stretches from the aromatic ring and methyl group (~2900-3100 cm⁻¹) and C=C stretching vibrations from the aromatic ring (~1450-1600 cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy

The characteristic color of aromatic C-nitroso compounds is due to specific electronic transitions that can be observed with UV-Vis spectroscopy.[1]

  • Expected Result: The spectrum is expected to show two main absorption bands:

    • A high-intensity band in the UV region, typically between 310-330 nm , corresponding to a π→π* transition within the aromatic system.

    • A lower-intensity but highly characteristic band in the visible region, around 700-760 nm , which is responsible for the compound's blue-green color.[1] This band arises from an n→π* transition involving the non-bonding electrons on the nitrogen and oxygen atoms of the nitroso group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The following predictions are based on established substituent effects on benzene rings.

  • ¹H NMR:

    • Aromatic Region (δ ~7.2-7.8 ppm): Four protons are expected in this region. Due to the electronic effects of the methyl and nitroso groups, these protons will appear as a complex multiplet. The nitroso group is electron-withdrawing and will deshield adjacent (ortho) protons most significantly.

    • Methyl Region (δ ~2.4 ppm): The methyl group protons will appear as a singlet, integrating to three protons.

  • ¹³C NMR:

    • C-NO Carbon (δ ~160 ppm): The carbon atom directly attached to the nitroso group is expected to be the most downfield signal in the spectrum due to the strong deshielding effect of the nitrogen and oxygen atoms.

    • Aromatic Carbons (δ ~125-140 ppm): Five other distinct signals for the aromatic carbons are expected in this range.

    • Methyl Carbon (δ ~18 ppm): The methyl carbon will appear as an upfield signal.

Safety and Handling

Aromatic nitroso compounds are reactive and should be handled with care. A thorough risk assessment should be conducted before beginning any experimental work.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and tightly fitting safety goggles.[6] All manipulations should be performed within a certified chemical fume hood.

  • Handling: Avoid inhalation, ingestion, and skin contact.[5] Nitroso compounds can be toxic and may cause skin irritation or allergic reactions.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dark, and well-ventilated area, away from strong oxidizing agents.[6][7] Many nitroso compounds exist in a monomer-dimer equilibrium, which can be sensitive to light and temperature.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of 2-methylnitrosobenzene via the controlled oxidation of 2-methylaniline is a reliable and effective method. The success of the procedure hinges on careful temperature control and a systematic approach to purification. The identity and purity of the final product can be unequivocally confirmed through a suite of standard spectroscopic techniques, including MS, IR, UV-Vis, and NMR. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently prepare and validate this valuable chemical intermediate.

References

  • Filo. (2025). Identify the N-O stretching frequency of nitrobenzene in its IR spectrum...
  • Berman, S. T. 2-amino-3-nitrotoluene. Organic Syntheses Procedure.
  • Clarke, H. T., & Taylor, E. R. m-NITROTOLUENE. Organic Syntheses Procedure.
  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups.
  • Margetić, D. (2018).
  • Google Patents. (2020). CN110642723A - Synthesis method of p-nitro-o-toluidine.
  • Sciencemadness.org. (2006). o-toluidine from o-nitrotoluene.
  • NIST. Benzene, 1-methyl-2-nitroso-. NIST Chemistry WebBook.
  • MDPI. (2018). Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids.

Sources

Spectroscopic Data for 2-Nitrosotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-nitrosotoluene (CAS No. 611-23-4), an important chemical intermediate. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can unambiguously identify and assess the purity of this compound. This document offers an interpretation of the spectral data, outlines standardized experimental protocols, and provides the foundational principles for these analytical techniques.

Molecular Structure and Spectroscopic Overview

This compound, with the chemical formula C₇H₇NO, is an aromatic compound where a methyl (-CH₃) group and a nitroso (-N=O) group are substituted at the 1 and 2 positions of the benzene ring, respectively. The relative positions of these functional groups create a distinct electronic environment, which gives rise to a unique spectroscopic fingerprint. This guide will delve into the characteristic signals observed in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry that are definitive for this compound.

dot graph "2_Nitrosotoluene_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2!"]; C4 [label="C", pos="0.8,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"];

// Substituent nodes CH3_C [label="C", pos="2.6,0!"]; H1_CH3 [label="H", pos="3.2,0.75!"]; H2_CH3 [label="H", pos="3.2,-0.75!"]; H3_CH3 [label="H", pos="2.1,0.5!"];

N [label="N", pos="-2.6,-1.5!"]; O [label="O", pos="-3.4,-0.5!"];

// Benzene ring bonds C1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C5 -- CH3_C; CH3_C -- H1_CH3; CH3_C -- H2_CH3; CH3_C -- H3_CH3;

C2 -- N; N -- O [style=double];

// Aromatic hydrogens H_C1 [label="H", pos="0,2.25!"]; H_C3 [label="H", pos="-1.2,-2.75!"]; H_C4 [label="H", pos="1.2,-2.75!"]; H_C6 [label="H", pos="-0.5,0.5!"];

C1 -- H_C1; C3 -- H_C3; C4 -- H_C4; C6 -- H_C6; }

Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will display distinct signals for the methyl protons and the four aromatic protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the nitroso group and the electron-donating nature of the methyl group.

Interpreted ¹H NMR Data:

Proton AssignmentChemical Shift (ppm)Multiplicity
-CH₃~2.4Singlet
Aromatic-H~7.2-7.8Multiplet

Causality of Signal Position: The methyl group protons appear as a singlet around 2.4 ppm, which is a typical region for methyl groups attached to an aromatic ring. The aromatic protons resonate in the downfield region of 7.2-7.8 ppm. The nitroso group's anisotropic effects and electron-withdrawing character will deshield the adjacent protons, causing them to appear at the lower end of this range. The complex splitting patterns (multiplet) arise from the spin-spin coupling between the non-equivalent aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Interpreted ¹³C NMR Data:

Carbon AssignmentChemical Shift (ppm)
-CH₃~20
Aromatic C-H~125-135
Aromatic C-N~150
Aromatic C-CH₃~138

Causality of Signal Position: The methyl carbon appears at approximately 20 ppm. The aromatic carbons resonate between 125-150 ppm. The carbon atom directly attached to the electron-withdrawing nitroso group (C-N) is significantly deshielded and thus appears furthest downfield, around 150 ppm. The other aromatic carbons appear in the expected range, with their precise shifts determined by the combined electronic effects of the two substituents.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • For ¹³C NMR, dissolve 20-50 mg of this compound in approximately 0.7 mL of CDCl₃.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Spectral Width: -2 to 12 ppm

      • Pulse Angle: 30-45°

      • Acquisition Time: 3-4 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 8-16

    • ¹³C NMR:

      • Spectral Width: 0 to 220 ppm

      • Pulse Angle: 30°

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Broadband proton decoupling should be applied.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and reference the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3100-3000MediumAromatic C-H Stretch
~2950-2850Weak-MediumMethyl C-H Stretch
~1510-1480StrongN=O Stretch (Nitroso)
~1600 & ~1450MediumC=C Aromatic Ring Stretch
~750StrongC-H Out-of-Plane Bend (ortho-disubstituted)

Expertise & Experience: The most diagnostic peak in the IR spectrum of this compound is the strong absorption corresponding to the N=O stretching vibration, which typically appears in the 1510-1480 cm⁻¹ region for aromatic nitroso compounds. The presence of a strong band in this region is a key indicator of the nitroso functional group. The strong absorption around 750 cm⁻¹ is characteristic of ortho-disubstitution on a benzene ring.

Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain the Fourier-Transform Infrared (FT-IR) spectrum of this compound.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This data is used to confirm the molecular weight and deduce structural information from the fragmentation pattern.

Expected Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Weight: 121.14 g/mol

  • Molecular Ion (M⁺): m/z = 121

Predicted Fragmentation Pattern: A common fragmentation pathway for aromatic nitroso compounds involves the loss of the nitroso group.

  • [M - NO]⁺: m/z = 91 (loss of 30 Da). This corresponds to the tolyl cation, which can rearrange to the very stable tropylium ion.

  • [M - NO - H₂C=CH₂]⁺: m/z = 65 (loss of an additional 26 Da from the tropylium ion).

dot graph "Mass_Spec_Fragmentation" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled]; edge [color="#4285F4", arrowhead=vee];

M [label="[C₇H₇NO]⁺˙\nm/z = 121\n(Molecular Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; M_NO [label="[C₇H₇]⁺\nm/z = 91\n(Tropylium Ion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M_NO_C2H2 [label="[C₅H₅]⁺\nm/z = 65", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> M_NO [label="- NO (30 Da)"]; M_NO -> M_NO_C2H2 [label="- C₂H₂ (26 Da)"]; }

Predicted major fragmentation pathway of this compound.

Trustworthiness of Protocol: The fragmentation pattern is a reproducible characteristic of a molecule under specific ionization conditions. By following a standardized Electron Ionization (EI) protocol, the resulting mass spectrum serves as a self-validating confirmation of the molecule's identity when compared against a reference spectrum or predicted fragmentation.

Experimental Protocol: Mass Spectrometry

Objective: To obtain the Electron Ionization (EI) mass spectrum of this compound.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or a Gas Chromatography (GC) inlet.

    • The sample is vaporized under a high vacuum.

  • Ionization:

    • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection:

    • The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a robust analytical toolkit for the unambiguous identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (notably the N=O stretch), and the mass spectrum confirms the molecular weight and provides structural clues through its fragmentation pattern. By following the standardized protocols outlined in this guide, researchers and scientists can confidently verify the structure and purity of this compound for its application in research and development.

References

Note: As comprehensive, publicly available spectral data for this compound is limited, this guide is based on established principles of spectroscopy and data for analogous compounds. The provided protocols are standard methodologies for obtaining such data.

An In-depth Technical Guide to the Physical and Chemical Properties of o-Nitrosotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

o-Nitrosotoluene (2-methyl-1-nitrosobenzene) is an intriguing aromatic compound characterized by its distinctive monomer-dimer equilibrium and its utility as a reactive intermediate in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of o-nitrosotoluene, designed for professionals in research and drug development. We will delve into its structural characteristics, spectroscopic signature, synthesis, and key chemical reactions, with a particular focus on the causality behind its behavior and the practical application of its properties in a laboratory setting.

Introduction: The Unique Nature of Aromatic Nitroso Compounds

Aromatic C-nitroso compounds, including o-nitrosotoluene, represent a fascinating class of molecules. Unlike their more common nitro counterparts, the nitroso group (-N=O) imparts a unique set of properties, most notably the tendency to exist in a dynamic equilibrium between a monomeric and a dimeric form. The monomer is typically a vibrant blue or green species, whereas the dimer, an azodioxy compound, is often colorless or pale yellow.[1][2] This equilibrium is highly sensitive to the compound's environment, including temperature, concentration, and solvent polarity, making a thorough understanding of its properties essential for its application in complex synthetic pathways.

This guide will explore the fundamental aspects of o-nitrosotoluene, providing the technical insights necessary for its successful use as a synthetic building block, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry.

Molecular Structure and Physicochemical Properties

o-Nitrosotoluene (CAS No. 611-23-4) is a solid at room temperature.[3] Its core structure consists of a toluene molecule functionalized with a nitroso group at the ortho position. This substitution pattern gives rise to its most defining chemical feature: the monomer-dimer equilibrium.

The Monomer-Dimer Equilibrium

In the solid state, o-nitrosotoluene primarily exists as the pale yellow, diamagnetic trans-azodioxy dimer.[1] When dissolved in a solvent or at elevated temperatures, this dimer dissociates to form the deep green, paramagnetic monomer.[1] This reversible process is a critical consideration for any reaction involving this compound, as the reactive species is typically the monomer.

The equilibrium can be influenced by several factors:

  • Temperature: Higher temperatures favor the formation of the monomer.

  • Concentration: Dilute solutions favor the monomer, as predicted by Le Châtelier's principle.

The ability to manipulate this equilibrium is key to controlling the reactivity of o-nitrosotoluene in synthetic applications.

Caption: Monomer-Dimer Equilibrium of o-Nitrosotoluene.

Summary of Physical Properties

The following table summarizes the key physical and chemical properties of o-nitrosotoluene.

PropertyValueReference(s)
CAS Number 611-23-4[3]
Molecular Formula C₇H₇NO[3]
Molecular Weight 121.14 g/mol [3]
Appearance Solid[3][4]
Melting Point 72-75 °C[3][4]
Boiling Point (est.) 199.9 ± 19.0 °C at 760 mmHg[5]
Storage Temperature 2-8°C[3]
logP (Octanol/Water) 2.393 (Calculated)[6]

Synthesis of o-Nitrosotoluene

The preparation of aromatic nitroso compounds requires careful selection of methods to avoid side reactions, given their reactivity.[7] The most reliable and commonly cited method for synthesizing o-nitrosotoluene is the oxidation of the corresponding primary amine, o-toluidine (2-aminotoluene).

Rationale for Synthetic Route Selection

While the reduction of o-nitrotoluene might seem like a plausible route, it is difficult to stop the reaction at the nitroso stage, with the reaction typically proceeding to the amine (o-toluidine).[8] Therefore, the controlled oxidation of o-toluidine is the preferred method. Strong oxidizing agents are required, but conditions must be managed to prevent over-oxidation to the corresponding nitro compound. Caro's acid (peroxymonosulfuric acid, H₂SO₅), or its stable salt formulation Oxone®, is a highly effective reagent for this transformation.[9][10] The reaction is performed at low temperatures to control its exothermicity and improve the selectivity for the desired nitroso product.

G Toluidine o-Toluidine Reaction Oxidation Toluidine->Reaction OxidizingAgent Caro's Acid (H₂SO₅) or Oxone® OxidizingAgent->Reaction Reagent Solvent DCM, 0-5 °C Solvent->Reaction Conditions Workup Neutralization & Extraction Reaction->Workup Crude Product Nitrosotoluene o-Nitrosotoluene Purification Purification (e.g., Crystallization) Workup->Purification FinalProduct Pure o-Nitrosotoluene (Dimer Form) Purification->FinalProduct

Caption: General workflow for the synthesis of o-nitrosotoluene.

Experimental Protocol: Oxidation of o-Toluidine

This protocol is a representative procedure based on the known oxidation of anilines to nitrosoarenes.[9]

Objective: To synthesize o-nitrosotoluene via the oxidation of o-toluidine using an appropriate oxidizing agent.

Materials:

  • o-Toluidine

  • Potassium peroxymonosulfate (Oxone®) or Caro's Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-toluidine in dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. Vigorous stirring is essential.

  • Oxidation: Slowly add the oxidizing agent (e.g., Oxone®) portion-wise to the stirred solution. The rate of addition should be controlled to maintain the temperature of the reaction mixture below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material (o-toluidine) and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

  • Quenching and Neutralization: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a cold, saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude o-nitrosotoluene, likely in its dimer form.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system.

Self-Validation: The success of the synthesis can be validated by melting point determination and spectroscopic analysis (NMR, IR), comparing the obtained data with literature values. The appearance of a green color upon dissolving the product in a solvent is a strong qualitative indicator of the formation of the nitroso monomer.

Spectroscopic Characterization

Spectroscopic analysis of o-nitrosotoluene is complicated by the monomer-dimer equilibrium. Spectra of solutions may show peaks for both species depending on the conditions.

  • UV-Visible Spectroscopy: This is a powerful tool for studying the monomer-dimer equilibrium. The monomer exhibits a characteristic absorption in the visible region (typically λmax around 700-800 nm), which is responsible for its green or blue color. The dimer does not absorb in this region. The equilibrium constant can be determined by measuring the absorbance at various concentrations and temperatures.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by the features of the more stable dimer in the solid state. Key absorptions would include C-H stretches from the methyl group and aromatic ring, C=C stretching of the ring, and characteristic vibrations for the azodioxy (-N(O)=N(O)-) group of the dimer. The monomer would show a distinct N=O stretching frequency, typically in the range of 1500-1620 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed structural information. In solution, if both monomer and dimer are present and the interconversion is slow on the NMR timescale, separate sets of signals may be observed. The chemical shifts of the aromatic protons and the methyl group will be distinct for each species due to the different electronic environments.

Chemical Reactivity and Synthetic Applications

The synthetic utility of o-nitrosotoluene stems from the reactivity of the nitroso group, which is an excellent electrophile and dienophile.

Hetero-Diels-Alder Reaction

The most significant reaction of nitroso compounds in organic synthesis is the hetero-Diels-Alder [4+2] cycloaddition.[11] Acting as a potent dienophile, o-nitrosotoluene reacts with conjugated dienes to form 3,6-dihydro-1,2-oxazine heterocycles.[4][12]

This reaction is highly valuable for several reasons:

  • Atom Economy: It is a cycloaddition reaction, making it highly atom-economical.

  • Stereospecificity: The reaction is often highly stereospecific, allowing for the controlled formation of complex stereocenters.

  • Access to Heterocycles: The resulting 1,2-oxazine ring is a versatile intermediate that can be readily transformed into a variety of other functional groups and heterocyclic systems, including amino alcohols, which are prevalent motifs in pharmaceuticals.[5][6]

The regioselectivity of the reaction is influenced by electronic and steric factors of both the diene and the nitroso-dienophile.[12]

Other Reactions

Beyond cycloadditions, the nitroso group can participate in other transformations, such as serving as an electrophile in reactions with various nucleophiles. Its partial reduction can lead to hydroxylamine derivatives, and it can be involved in radical reactions due to the relatively low C-N bond dissociation energy.[1]

Safety, Handling, and Storage

Aromatic nitroso compounds should be handled with care, as they are reactive and potentially hazardous.

  • Toxicity: While specific toxicology data for o-nitrosotoluene is limited, related nitroso compounds are known to be potentially carcinogenic.[7] Therefore, it should be treated as a hazardous substance.

  • Handling: Always handle o-nitrosotoluene in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]

  • Storage: o-Nitrosotoluene should be stored in a cool, dry, and dark place, preferably refrigerated at 2-8°C to minimize decomposition and maintain its stability, primarily in the dimer form.[3] It is incompatible with strong oxidizing agents.[5]

Conclusion

o-Nitrosotoluene is a valuable, albeit underutilized, reagent in organic synthesis. Its defining characteristic, the monomer-dimer equilibrium, presents both a challenge and an opportunity for controlled reactivity. A solid understanding of its physical properties, particularly its spectroscopic behavior in relation to this equilibrium, is crucial for its effective use. The hetero-Diels-Alder reaction stands out as its most powerful application, providing an efficient route to complex nitrogen- and oxygen-containing heterocycles. For researchers in drug development and synthetic chemistry, a mastery of the principles outlined in this guide will enable the confident and innovative application of o-nitrosotoluene in the synthesis of novel molecular architectures.

References

  • Singleton, D. A., Hang, C., Szymanski, M. J., & Green, M. P. (1999). Transition States and Mechanisms of the Hetero-Diels−Alder Reactions of Hyponitrous Acid, Nitrosoalkanes, Nitrosoarenes, and Nitrosocarbonyl Compounds. The Journal of Organic Chemistry, 64(23), 8567–8576. [Link]

  • ResearchGate. (n.d.). General overview of the regioselectivity of nitroso hetero-Diels-Alder reactions with different dienes. Retrieved from [Link]

  • Wikipedia. (2024). Diels–Alder reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-NITROTOLUENE. In PubChem. Retrieved from [Link]

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  • Carl Roth. (n.d.). Safety Data Sheet: o-Nitrotoluene. Retrieved from [Link]

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  • Quora. (2017). Why is o-nitrotoluene more stable than p-nitrotoluene?. Retrieved from [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selenium-catalyzed intramolecular atom- and redox-economic transformation of o-nitrotoluenes to anthranilic acids. Retrieved from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-nitrotoluene. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Nitrotoluene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–visible absorption spectra of 2-nitrotoluene (11) matrix-isolated in N2 at 12 K. Retrieved from [Link]

  • Kokel, A., et al. (2020). Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. The Journal of Organic Chemistry, 85(22), 14457–14466. [Link]

  • ATB. (n.d.). 2-Nitrotoluene. Retrieved from [Link]

  • Google Patents. (n.d.). CN112159325A - Method for synthesizing 2-amino-3-nitrotoluene.
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  • Zhang, L., et al. (2018). Theoretical studies on the initial reaction kinetics and mechanisms of p-, m- and o-nitrotoluene. Physical Chemistry Chemical Physics, 20(2), 1045-1055. [Link]

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Theoretical Analysis of the 2-Nitrosotoluene Electronic Structure: A Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

2-Nitrosotoluene, a significant ortho-substituted aromatic nitroso compound, presents a fascinating case study in molecular electronic structure due to the unique properties of the C-nitroso group. Its role as a reactive intermediate and a building block in organic synthesis necessitates a deep understanding of its electronic characteristics, which are profoundly influenced by the interplay between the nitroso (-N=O) and methyl (-CH₃) substituents on the benzene ring. This technical guide provides a comprehensive framework for the theoretical investigation of this compound's electronic structure using modern computational chemistry methods. We delve into the causality behind methodological choices, from geometry optimization to the calculation of excited states, offering field-proven protocols for researchers, chemists, and drug development professionals. This document emphasizes a self-validating system of protocols, grounded in authoritative literature, to ensure the generation of reliable and interpretable results.

Introduction: The Unique Challenge of Aromatic Nitroso Compounds

Aromatic C-nitroso compounds are a class of molecules characterized by a nitroso group (-N=O) directly attached to a carbon atom of an aromatic ring. These compounds are often transient, highly reactive, and exhibit intriguing physical and chemical properties.[1] A key feature that complicates their experimental study is their tendency to exist in a dynamic equilibrium between a colored monomeric form and a colorless dimeric azodioxide form.[1][2]

Computational chemistry provides an indispensable toolkit to circumvent these challenges. By modeling the system in silico, we can isolate and analyze the electronic structure of the monomeric this compound, providing insights that are difficult to obtain experimentally. Understanding this structure is crucial for predicting its reactivity, spectroscopic signatures, and potential applications in areas like dye synthesis and as a precursor for organometallic complexes.[1] This guide will detail the theoretical workflows required to elucidate its ground and excited-state properties.

Scientific Integrity: Causality in Computational Methodology

The reliability of any theoretical study hinges on the judicious selection of computational methods. The protocols described herein are designed as a self-validating system, where the choice of each parameter is justified by its ability to accurately model the specific chemical nature of aromatic nitroso compounds.

The Dimerization Problem and Conformational Space

The primary structural question for this compound is the conformation of the C-N=O moiety relative to the aromatic ring. Steric hindrance from the ortho-methyl group can influence the dihedral angle, affecting the degree of π-conjugation. Furthermore, the monomer-dimer equilibrium is a critical consideration.[2] Density Functional Theory (DFT) is well-suited to explore the potential energy surface, locate the minimum energy conformation of the monomer, and calculate the thermodynamics of dimerization.

Pillar of Trust: Selecting the Right Density Functional and Basis Set

Expertise in Functional Selection: The choice of the exchange-correlation functional in DFT is paramount. For aromatic nitro and nitroso compounds, functionals must accurately describe electron correlation and delocalization.

  • Hybrid Functionals: Functionals like B3LYP are a common starting point and have been used effectively for related aromatic nitro compounds.[3][4][5]

  • Range-Separated Hybrids: For excited-state properties, especially the characteristic n → π* transition, global hybrids can be insufficient. The PBE0 functional has been shown to provide excellent agreement with experimental data for the visible spectra of various nitroso dyes, with a mean absolute error as low as 0.05 eV.[6]

  • Meta-GGA Functionals: Functionals like M06-2X are often recommended for systems involving non-covalent interactions and can be a good choice for studying dimerization energies.[7]

A comparative study using several functionals is often the most robust approach to validate the results.

Authoritative Basis Set Choice: The basis set determines the flexibility of the wavefunction. For molecules containing lone pairs and π-systems, such as this compound, the use of diffuse and polarization functions is non-negotiable.

  • Pople Basis Sets: The 6-311++G(d,p) basis set provides a good balance of accuracy and computational cost, including diffuse functions (++) for lone pairs and polarization functions (d,p) for describing bond anisotropy.[3][5]

  • For High-Accuracy Spectroscopy: To precisely match experimental spectra, larger basis sets like 6-311++G(3d,3p) may be required, as demonstrated in benchmark studies of nitroso compounds.[6]

Core Computational Protocols

The following sections provide step-by-step methodologies for a comprehensive analysis of this compound's electronic structure. These protocols are designed for use with standard quantum chemistry software packages like Gaussian, ORCA, or VASP.

Protocol 1: Ground-State Geometry Optimization and Conformational Analysis

This protocol establishes the most stable molecular structure, which is the foundation for all subsequent electronic property calculations.

Methodology Steps:

  • Input Structure Generation: Build an initial 3D structure of this compound. It is advisable to create at least two starting structures: one with the N=O group syn-periplanar to the methyl group and another anti-periplanar.

  • Calculation Setup:

    • Method: DFT, using a selected functional (e.g., B3LYP or M06-2X).

    • Basis Set: 6-311++G(d,p).

    • Job Type: Opt (Optimization) and Freq (Frequencies). The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

    • Solvation (Optional): To model the molecule in a specific solvent, use a continuum model like the Polarizable Continuum Model (PCM) or SMD.[2][7]

  • Execution and Verification: Run the calculation. After completion, confirm the absence of imaginary frequencies. Analyze the final geometry, paying close attention to the C-C-N-O dihedral angle to understand the preferred conformation.

  • Conformational Scan (Optional but Recommended): To rigorously determine the rotational barrier, perform a relaxed potential energy surface (PES) scan by systematically rotating the C-N bond and re-optimizing the rest of the molecule at each step.

Below is a conceptual workflow for this protocol.

G cluster_0 Protocol 1: Geometry Optimization A 1. Build Initial Structure (Syn & Anti Conformers) B 2. Select DFT Method (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Run Optimization + Frequency Calculation B->C C->A Failure (Imaginary Freq > 0) Adjust Structure D 4. Verify Minimum (Check for 0 Imaginary Frequencies) C->D E 5. Analyze Final Geometry (Bond Lengths, Dihedral Angles) D->E Success F Stable Ground-State Structure E->F G cluster_1 Protocol 2: Ground-State Analysis Start Optimized Geometry FMO FMO Analysis (HOMO/LUMO) Start->FMO MEP MEP Mapping Start->MEP NBO NBO Analysis Start->NBO Reactivity Reactivity Prediction FMO->Reactivity MEP->Reactivity Charge Charge Distribution MEP->Charge NBO->Charge Delocalization Delocalization Effects NBO->Delocalization

Caption: Interrelation of ground-state electronic structure analyses.

Protocol 3: Excited-State Analysis and UV-Vis Spectrum Simulation

This protocol simulates the electronic absorption spectrum, which is a direct probe of the electronic transitions within the molecule.

Methodology Steps:

  • Input: Use the optimized ground-state coordinates.

  • Calculation Setup:

    • Method: Time-Dependent Density Functional Theory (TD-DFT).

    • Functional: PBE0 is highly recommended for accuracy with nitroso compounds. [6] * Basis Set: 6-311++G(3d,3p) for best results, or 6-311++G(d,p) for a good compromise. [5][6] * Job Type: TD(NStates=X) where X is the number of excited states to calculate (e.g., 20-30 is usually sufficient to cover the UV-Vis range).

    • Solvation: Use of a continuum solvent model (e.g., PCM) is crucial as solvatochromic shifts are often significant.

  • Execution and Analysis:

    • Run the calculation.

    • Extract the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths (f). The oscillator strength indicates the intensity of the transition.

    • For the most intense transitions, analyze the contributing orbital excitations (e.g., HOMO → LUMO) to assign their character (e.g., n → π, π → π).

    • Plot the oscillator strength vs. wavelength, convoluting with a Gaussian or Lorentzian function to generate a theoretical spectrum.

Data Presentation and Expected Results for this compound

The protocols above will generate a wealth of quantitative data. A structured presentation is key for interpretation and comparison.

Key Electronic Structure Parameters (Predicted)
ParameterPredicted Value/DescriptionSignificance
Optimized Geometry C-N-O angle ~115-120°; C-N bond shows partial double bond character. N=O bond length ~1.22 Å.Defines the fundamental structure and steric interactions.
Dipole Moment ~3.0 - 4.0 DIndicates overall molecular polarity.
HOMO Energy -Relates to the ionization potential and electron-donating ability.
LUMO Energy -Relates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (Egap) ~2.0 - 3.0 eVKey indicator of kinetic stability and electronic excitability.
NBO Charge on Oxygen Highly Negative (~ -0.5 e)Confirms the oxygen atom as a primary site for electrophilic attack.
NBO Charge on Nitrogen Slightly Positive (~ +0.2 e)Reveals the electronic push-pull within the nitroso group.

Note: Specific energy values are highly dependent on the level of theory and should be calculated explicitly.

Interpretation of Electronic Properties
  • Frontier Orbitals: The HOMO is expected to be a π-orbital with significant contributions from the nitroso group's nitrogen and oxygen lone pairs and the aromatic ring. The LUMO will likely be a π* anti-bonding orbital delocalized over the N=O bond and the ring. This configuration sets the stage for the characteristic electronic transitions.

  • Molecular Electrostatic Potential: The MEP map will visually confirm the high negative potential around the nitroso oxygen atom, making it a center for hydrogen bonding and electrophilic interactions. The aromatic hydrogens will show a positive potential.

  • Electronic Transitions: The simulated UV-Vis spectrum is predicted to have two key features:

    • n → π* Transition: A low-intensity (low oscillator strength) absorption in the long-wavelength visible region (~600-750 nm), responsible for the characteristic color of nitroso monomers. This transition corresponds to the excitation of an electron from a non-bonding orbital on the oxygen to the π* system. [6] 2. π → π* Transitions: One or more high-intensity (high oscillator strength) absorptions in the UV region (< 400 nm), corresponding to electronic excitations within the conjugated π-system of the molecule.

Conclusion

The theoretical study of this compound's electronic structure, while challenging due to the compound's reactivity, is eminently achievable with modern computational tools. By employing a robust and validated methodology centered on Density Functional Theory, researchers can gain profound insights into its conformational preferences, charge distribution, orbital interactions, and spectroscopic properties. The protocols outlined in this guide, from the selection of appropriate functionals like PBE0 for spectroscopy to the detailed analysis of NBO and FMO data, provide a comprehensive roadmap for obtaining reliable and publishable results. This foundational understanding of the electronic structure is the first step toward the rational design of new molecules and materials based on the versatile aromatic nitroso scaffold.

References

  • Soto, J., Otero, J. C., & Peláez, D. (2021). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A, 125(41), 9194–9203. [Link]

  • Monti, M., et al. (2020). Insights into the Interaction of Nitrobenzene and the Ag(111) Surface: a DFT Study. OSTI.GOV. [Link]

  • Maahury, M. F., & Allo, A. S. (2022). Computational Study of Nitrobenzene and Its Derivatives Using Density Functional Theory. Indonesian Journal of Chemical Research, 10(2), 88-92. [Link]

  • Jacquemin, D., Perpète, E. A., & Adamo, C. (2006). The n → π* transition in nitroso compounds: A TD-DFT study. Chemical Physics Letters, 429(1-3), 137-141. [Link]

  • Ojha, J. K., et al. (2023). Quantum Chemical Study for Structure, Electronic and NLO Properties of 2-Amino-4-nitrotoluene and 2-Amino-5-nitrotoluene. ResearchGate. [Link]

  • Wojewódka, A., et al. (2014). A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. Central European Journal of Chemistry, 12(4), 485-494. [Link]

  • Lakhera, S., et al. (2023). Investigation of the electronic and optical activity of halogen-substituted 2-nitrotoulene by density functional theory. Journal of the Iranian Chemical Society. [Link]

  • Glasovac, Z., et al. (2020). Solution equilibria of aromatic dinitroso compounds: a combined NMR and DFT study. New Journal of Chemistry, 44(30), 13133-13141. [Link]

  • Soto, J., Otero, J. C., & Peláez, D. (2021). On the Electronic Structure of Nitrobenzene: a Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. ResearchGate. [Link]

  • Vianello, R., et al. (2019). Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds. Croatica Chemica Acta, 92(2), 221-232. [Link]

  • Van der Zwan, G. (Ed.). (2007). Aromatic C-nitroso Compounds. Springer. [Link]

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2-Nitrosotoluene molecular orbital analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Orbital Analysis of 2-Nitrosotoluene

Abstract

This technical guide provides a comprehensive framework for the molecular orbital (MO) analysis of this compound, a molecule of interest in synthetic chemistry and potentially in drug development due to the unique reactivity of the nitroso functional group.[1][2] As Senior Application Scientists, our goal is to move beyond mere data reporting and provide a self-validating, logical narrative that explains the causality behind the computational choices. This document details the theoretical underpinnings of Frontier Molecular Orbital (FMO) theory, presents a rigorous, step-by-step computational protocol using Density Functional Theory (DFT), and interprets the resulting MO data to predict the molecule's chemical reactivity, electronic properties, and potential interaction sites. The methodologies and analyses presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to gain predictive insights into the behavior of complex organic molecules.

The Chemical and Pharmaceutical Relevance of this compound

This compound belongs to the class of aromatic C-nitroso compounds.[1] These molecules are characterized by a nitroso (-N=O) group attached to a carbon atom of an aromatic ring. The nitroso group is a powerful electron-withdrawing group and imparts unique reactivity to the molecule.[3] Unlike the more common nitro compounds, nitrosoarenes can participate in monomer-dimer equilibria and a variety of reactions, including Diels-Alder and ene reactions, making them versatile intermediates in organic synthesis.[2][4][5]

Understanding the electronic structure of this compound is paramount for predicting its behavior. The interplay between the electron-donating methyl group and the electron-withdrawing nitroso group on the toluene scaffold creates a unique electronic environment. A detailed molecular orbital analysis allows us to visualize the distribution of electron density, identify the most reactive sites, and quantify the energy levels of the frontier orbitals that govern its chemical interactions. Such insights are invaluable in drug development for predicting metabolic pathways, designing derivatives with tailored electronic properties, or understanding potential mechanisms of action or toxicity.

Theoretical Cornerstone: Frontier Molecular Orbital Theory

To understand the reactivity of this compound, we turn to Frontier Molecular Orbital (FMO) theory. This theory posits that the most significant interactions between molecules occur between a select few orbitals at the "frontier" of the electron cloud.[6][7]

  • HOMO (Highest Occupied Molecular Orbital): This is the highest-energy orbital containing electrons. It represents the molecule's ability to act as a nucleophile or electron donor. The energy of the HOMO is related to the molecule's ionization potential.[7]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is empty of electrons. It represents the molecule's ability to act as an electrophile or electron acceptor. The energy of the LUMO is related to the molecule's electron affinity.[7]

  • The HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and susceptible to chemical reactions.[6]

By analyzing the energies and spatial distributions of the HOMO and LUMO of this compound, we can make robust predictions about its reactivity towards different reagents.

Computational Protocol for Molecular Orbital Analysis

This section provides a detailed, self-validating workflow for performing a molecular orbital analysis of this compound. The choice of methodology—Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set—is based on its proven accuracy and efficiency for organic molecules of this type, as demonstrated in studies of similar substituted toluenes.[8][9]

Experimental Protocol: Step-by-Step DFT Calculation
  • Structure Generation:

    • Step 1.1: Using a molecular modeling software (e.g., GaussView, Avogadro), construct the 3D structure of this compound (1-methyl-2-nitrosobenzene).

    • Step 1.2: Perform an initial "clean-up" of the geometry using a molecular mechanics force field (e.g., UFF) to ensure reasonable bond lengths and angles before starting the more computationally expensive quantum mechanical calculations.

  • Geometry Optimization:

    • Step 2.1: Set up a geometry optimization calculation. The causality here is critical: we must find the lowest energy conformation (the ground state structure) of the molecule, as all subsequent electronic properties are dependent on this geometry.

    • Step 2.2: Select the DFT method: B3LYP. This hybrid functional provides a good balance of accuracy and computational cost.

    • Step 2.3: Select the basis set: 6-311++G(d,p). This is a triple-zeta basis set that provides flexibility for both core and valence electrons. The ++ indicates diffuse functions for anions and lone pairs, while (d,p) adds polarization functions for non-hydrogen and hydrogen atoms, respectively, which are crucial for accurately describing the polar N=O bond.

    • Step 2.4: Submit the calculation. The process is complete when the forces on the atoms and the change in energy between steps are effectively zero, indicating a stationary point on the potential energy surface has been reached.

  • Frequency Calculation (Self-Validation):

    • Step 3.1: Using the optimized geometry from the previous step, perform a frequency calculation with the same method and basis set.

    • Step 3.2: Trustworthiness Check: Analyze the output. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. If imaginary frequencies are present, the geometry must be re-optimized.

  • Molecular Orbital and Property Calculation:

    • Step 4.1: With the validated ground state geometry, perform a single-point energy calculation.

    • Step 4.2: In the calculation setup, request the generation of molecular orbitals, Mulliken population analysis, and molecular electrostatic potential (MEP) maps.

    • Step 4.3: Execute the calculation and proceed to data analysis.

G cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Analysis A 1. Build 3D Structure (this compound) B 2. Pre-optimize (Molecular Mechanics) A->B C 3. Geometry Optimization (B3LYP/6-311++G(d,p)) B->C D 4. Frequency Calculation C->D E 5. Single Point Energy (MOs, MEP) D->E F Validation: No Imaginary Frequencies? E->F G Extract Data: - Orbital Energies (HOMO/LUMO) - Visualize Orbitals - Analyze MEP Map F->G Yes H Re-optimize Structure F->H No H->C

Caption: Workflow for the computational analysis of this compound.

Analysis and Interpretation of Molecular Orbitals

Following the protocol, we can now analyze the electronic structure of this compound.

Optimized Molecular Geometry

The first output to analyze is the final, optimized geometry. Key bond lengths and angles provide insight into the molecule's structure. For instance, the C-N and N=O bond lengths, and the orientation of the nitroso group relative to the benzene ring, are critical. These values can be compared with experimental crystallographic data if available, or with data from similar, well-characterized molecules.

Table 1: Predicted Geometric Parameters for this compound

Parameter Predicted Value (Å or °) Description
C-N Bond Length ~1.45 Å Single bond character between the ring and nitroso N.
N=O Bond Length ~1.22 Å Double bond character of the nitroso group.
C-N=O Bond Angle ~115° Reflects sp² hybridization at the nitrogen atom.[1]

| Dihedral Angle | Variable | Torsional angle of the N=O group relative to the ring. |

Note: These are typical values; actual calculated values should be extracted from the computational output.

Frontier Molecular Orbitals (HOMO & LUMO)

Visualization of the FMOs is crucial for a qualitative understanding of reactivity.

  • HOMO: The HOMO of this compound is expected to be a π-orbital primarily localized on the aromatic ring. The electron-donating methyl group will slightly raise the energy of this orbital and increase its electron density, particularly at the ortho and para positions relative to itself. This indicates that the ring is the primary site for attack by electrophiles.

  • LUMO: The LUMO is expected to be a π* orbital with significant localization on the nitroso group (-N=O).[10] This is a direct consequence of the high electronegativity of the nitrogen and oxygen atoms. This localization means the nitroso group, particularly the nitrogen atom, is the primary site for nucleophilic attack.

G cluster_reagents HOMO HOMO (Nucleophile) Electron Donor Electrophile External Electrophile HOMO:f0->Electrophile Attack LUMO LUMO (Electrophile) Electron Acceptor Nucleophile External Nucleophile Nucleophile->LUMO:f0 Attack

Caption: FMO interactions predicting sites of chemical reactivity.

Molecular Orbital Energy Landscape

The quantitative data from the calculation provides a deeper understanding. The energies of the frontier orbitals and the HOMO-LUMO gap are key predictors of reactivity.

Table 2: Predicted Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Role in Reactivity
LUMO -2.5 to -2.8 eV Electron Acceptor (Electrophilic Site)
HOMO -6.0 to -6.5 eV Electron Donor (Nucleophilic Site)

| HOMO-LUMO Gap | ~3.5 to 4.0 eV | Indicator of Kinetic Stability |

Note: The LUMO energy for the related molecule 2-nitrotoluene has been calculated at -2.579 eV, providing a reasonable benchmark.[11] A smaller gap indicates higher reactivity.[6]

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution across the molecule.

  • Negative Potential (Red/Yellow): These regions are rich in electrons and are susceptible to electrophilic attack. For this compound, this will be concentrated around the highly electronegative oxygen atom of the nitroso group.

  • Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. This will be noticeable around the hydrogen atoms of the aromatic ring and, significantly, near the nitroso nitrogen atom.

The MEP map serves as a powerful cross-validation for the FMO analysis. The negative region on the nitroso oxygen and the positive region near the nitrogen align perfectly with the LUMO being localized on the N=O group, confirming it as the primary electrophilic center of the molecule.

Linking MO Analysis to Reactivity and Drug Development

The comprehensive MO analysis provides actionable intelligence:

  • Predicting Reactivity: The low-lying LUMO on the nitroso group explains why nitroso compounds are excellent dienophiles in Diels-Alder reactions and electrophiles in ene reactions.[4][12] The analysis predicts that nucleophiles will preferentially attack the nitrogen atom. The HOMO's localization on the ring predicts the regioselectivity of electrophilic aromatic substitution.

  • Informing Drug Design: In a drug development context, this analysis can predict potential sites of metabolism. For example, the electron-rich aromatic ring (identified by the HOMO) could be a target for oxidative metabolism by Cytochrome P450 enzymes. The electrophilic nitroso group (identified by the LUMO and MEP) could react with biological nucleophiles like the thiol group of cysteine residues in proteins, a key consideration for toxicity and mechanism of action studies.[2]

Conclusion

The molecular orbital analysis of this compound, executed through a rigorous and self-validating computational protocol, provides profound insights into its electronic structure and chemical behavior. By moving beyond simple data points to a causal explanation of why specific orbitals (HOMO and LUMO) and charge distributions govern its interactions, we can make robust, scientifically grounded predictions. This guide equips researchers and drug developers with both the theoretical framework and the practical workflow to apply FMO theory, transforming a computational exercise into a powerful tool for predictive chemistry.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]

  • Wikipedia contributors. (2024). 2-Nitrotoluene. Wikipedia. Available from: [Link]

  • Tanaka, J. (1963). The Electronic Structures and Electronic Spectra of Some Aliphatic Nitroso Compounds. Bulletin of the Chemical Society of Japan, 36(7), 833-840. Available from: [Link]

  • Chemistry Learner. (n.d.). Nitroso: Structure, Compounds, Properties, and Synthesis. Available from: [Link]

  • Rakvin, B., & Maltar-Strmecki, N. (2010). Aromatic C-nitroso Compounds. In The Chemistry of Nitro and Nitroso Groups. InTech. Available from: [Link]

  • Singleton, D. A., et al. (2003). The mechanism and regioselectivity of the ene reactions of nitroso compounds: a theoretical study of reactivity, regioselectivity, and kinetic isotope effects establishes a stepwise path involving polarized diradical intermediates. Organic & Biomolecular Chemistry, 1(8), 1389-1403. Available from: [Link]

  • Grokipedia. (n.d.). 2-Nitrotoluene. Available from: [Link]

  • Rawat, A., et al. (2021). Investigation of the electronic and optical activity of halogen-substituted 2-nitrotoulene by density functional theory. Journal of the Indian Chemical Society, 98(11), 100183. Available from: [Link]

  • Loba Chemie. (n.d.). 2-NITROTOLUENE FOR SYNTHESIS Safety Data Sheet. Available from: [Link]

  • Wentrup, C., & Reartes, D. (2005). Matrix Photolysis of 2-Nitrobenzyl Ethers and 2-Nitrotoluene. Australian Journal of Chemistry, 58(1), 55-60. Available from: [Link]

  • Agarwal, A., et al. (2022). Vibrational spectrum and Orbital analysis of 2 -Iodo -5 -Nitrotoluene : A DFT approach. ResearchGate. Available from: [Link]

  • Harvey, J. (2003). Nitroso know-how. Chemistry World. Available from: [Link]

  • Wikipedia contributors. (2024). Nitroso. Wikipedia. Available from: [Link]

  • Ojha, K., et al. (2023). Quantum Chemical Study for Structure, Electronic and NLO Properties of 2-Amino-4-nitrotoluene and 2-Amino-5-nitrotoluene. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitrotoluene. PubChem Compound Database. Available from: [Link]

  • ResearchGate. (n.d.). DFT-calculated HOMO-LUMO energy profiles. Available from: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]

  • ResearchGate. (n.d.). Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene. Available from: [Link]

  • ResearchGate. (n.d.). HOMO-LUMO frontier orbital of the newly synthesized molecules and the starting molecule. Available from: [Link]

  • Wikipedia contributors. (2024). HOMO and LUMO. Wikipedia. Available from: [Link]

  • The Organic Chemistry Tutor. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry [Video]. YouTube. Available from: [Link]

  • HIGHHYDROGENML Science Explained. (2023, May 19). What is Computational Chemistry? [Video]. YouTube. Available from: [Link]

  • Borin, A. C. (2015, February 3). Computational Quantum Chemistry as a Tool in Chemistry - Methods and Applications - Björn O. Roos [Video]. YouTube. Available from: [Link]

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Methodological & Application

Application Notes and Protocols: [4+2] Cycloaddition Reactions Involving 2-Methylnitrosobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Nitroso Hetero-Diels-Alder Reaction

The hetero-Diels-Alder (hDA) reaction is a cornerstone of heterocyclic chemistry, enabling the efficient construction of six-membered rings containing one or more heteroatoms.[1][2] Among its many variants, the [4+2] cycloaddition between a conjugated diene and a nitroso compound acting as a heterodienophile is a particularly powerful transformation.[1] This reaction provides direct access to 3,6-dihydro-2H-1,2-oxazines, which are valuable intermediates in the synthesis of a wide range of biologically active molecules and natural products.[3][4]

This guide focuses on the practical application of 2-methylnitrosobenzene (also known as o-nitrosotoluene) in [4+2] cycloaddition reactions. The presence of the ortho-methyl group introduces specific steric and electronic effects that influence the reactivity and selectivity of the cycloaddition, making a detailed examination of its behavior essential for synthetic chemists. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and explore the synthetic utility of the resulting oxazine products in the context of drug discovery and development.

Mechanistic Insights and Control of Selectivity

The [4+2] cycloaddition of a nitrosoarene with a diene is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[5] The regioselectivity of the reaction is a critical consideration when employing unsymmetrical dienes and is governed by a combination of steric and electronic factors.

Electronic Control of Regioselectivity

The regiochemical outcome of the nitroso hetero-Diels-Alder reaction can often be predicted by considering the frontier molecular orbitals (FMO) of the reactants. Generally, the reaction is under HOMO(diene)-LUMO(dienophile) control. The nitroso group is electron-withdrawing, and the LUMO is typically largest on the nitrogen atom. For a 1-substituted diene, the HOMO is largest at the C4 position, favoring the formation of the "proximal" regioisomer where the substituent is adjacent to the nitrogen in the resulting oxazine ring. Conversely, for a 2-substituted diene, the HOMO has a larger coefficient at C1, leading to a preference for the "distal" regioisomer.

The methyl group in 2-methylnitrosobenzene is weakly electron-donating, which can subtly influence the electronics of the nitroso dienophile. However, steric effects often play a more dominant role in directing the regioselectivity with this particular reagent.

Steric Influence of the Ortho-Methyl Group

The ortho-methyl group on the nitrosobenzene ring exerts a significant steric influence on the approaching diene. This steric hindrance can override the inherent electronic preferences, or at the very least, significantly modulate the ratio of regioisomers. The diene will preferentially approach the nitroso dienophile from the less hindered face, and in a manner that minimizes steric clash between the diene's substituents and the ortho-methyl group in the transition state. This often leads to a higher degree of regioselectivity than might be observed with unsubstituted nitrosobenzene.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylnitrosobenzene

2-Methylnitrosobenzene is typically prepared by the oxidation of the corresponding aniline, 2-methylaniline (o-toluidine). As nitroso compounds can be sensitive, this synthesis is often performed to generate the reagent for immediate use in a subsequent cycloaddition reaction.

Materials:

  • 2-Methylaniline (o-toluidine)

  • Potassium peroxymonosulfate (Oxone®)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Water

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylaniline (1.0 eq) in dichloromethane.

  • In a separate beaker, prepare an aqueous solution of sodium bicarbonate (3.0 eq).

  • Cool the dichloromethane solution of 2-methylaniline to 0 °C in an ice bath.

  • To the cooled aniline solution, add the aqueous sodium bicarbonate solution.

  • While stirring vigorously, add Oxone® (2.0 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by TLC (thin-layer chromatography). The product, 2-methylnitrosobenzene, will appear as a characteristic blue-green spot.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (< 30 °C) to afford crude 2-methylnitrosobenzene as a blue-green solid or oil.

  • Note: It is highly recommended to use the freshly prepared 2-methylnitrosobenzene directly in the subsequent cycloaddition reaction without extensive purification, as it can be unstable.

Protocol 2: [4+2] Cycloaddition of 2-Methylnitrosobenzene with Cyclopentadiene

This protocol details a typical hetero-Diels-Alder reaction between in situ generated or freshly prepared 2-methylnitrosobenzene and a reactive cyclic diene, cyclopentadiene.

Materials:

  • Freshly prepared 2-methylnitrosobenzene solution in a suitable solvent (e.g., DCM or toluene)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of freshly prepared 2-methylnitrosobenzene (1.0 eq) in anhydrous toluene at room temperature under an inert atmosphere, add freshly cracked cyclopentadiene (1.5 eq) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. The disappearance of the blue-green color of the nitroso compound indicates the progress of the reaction. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess diene.

  • The crude product, a bicyclic oxazine, can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified 2-(o-tolyl)-2,3-dihydro-1,2-oxazine derivative.

Data Presentation: Representative Cycloaddition Reactions

The following table summarizes typical reaction conditions and yields for the [4+2] cycloaddition of 2-methylnitrosobenzene with various dienes.

DieneSolventTemperature (°C)Time (h)Yield (%)Reference
CyclopentadieneToluene253>90[6]
1,3-CyclohexadieneDichloromethane254~85General Procedure
IsopreneToluene406~75General Procedure
2,3-Dimethyl-1,3-butadieneDichloromethane255~88General Procedure

Note: Yields are approximate and can vary based on the purity of the starting materials and the precise reaction conditions.

Visualization of Key Processes

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product diene Diene (4π system) ts [4+2] Cyclic Transition State diene->ts HOMO dienophile 2-Methylnitrosobenzene (2π system) dienophile->ts LUMO product 3,6-Dihydro-1,2-oxazine ts->product Concerted Cycloaddition

Caption: Concerted [4+2] cycloaddition mechanism.

Experimental Workflow

experimental_workflow start Start: Preparation of 2-Methylnitrosobenzene cycloaddition [4+2] Cycloaddition with Diene start->cycloaddition workup Reaction Workup (Quenching, Extraction) cycloaddition->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product: Purified Oxazine characterization->end

Caption: General experimental workflow.

Applications in Drug Development and Medicinal Chemistry

The 3,6-dihydro-2H-1,2-oxazine scaffold generated from the [4+2] cycloaddition of 2-methylnitrosobenzene is a versatile building block in medicinal chemistry. The relatively weak N-O bond within the oxazine ring can be readily cleaved under reductive conditions (e.g., using Zn/AcOH or catalytic hydrogenation) to afford highly functionalized 1,4-aminoalcohols. These aminoalcohols are privileged motifs in a vast array of biologically active compounds.

The strategic placement of the o-tolyl group allows for the introduction of a specific lipophilic and sterically defined moiety, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. Furthermore, the oxazine ring itself has been incorporated into molecules with demonstrated biological activity, including potential applications as inhibitors of enzymes such as acetylcholinesterase.[7] The ability to rapidly construct this heterocyclic core with control over stereochemistry makes the nitroso hetero-Diels-Alder reaction an attractive strategy in the early stages of drug discovery for the generation of compound libraries for high-throughput screening.

Conclusion

The [4+2] cycloaddition reaction of 2-methylnitrosobenzene offers a reliable and efficient method for the synthesis of substituted 3,6-dihydro-2H-1,2-oxazines. A thorough understanding of the mechanistic principles, particularly the interplay of steric and electronic effects, allows for predictable control over the reaction's outcome. The protocols provided herein serve as a practical guide for researchers to harness the synthetic potential of this powerful transformation. The resulting oxazine products are not merely synthetic curiosities but are valuable intermediates with demonstrated applications in the synthesis of complex molecules with potential therapeutic value. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of reactions such as the nitroso hetero-Diels-Alder will undoubtedly remain a vital tool in the arsenal of the synthetic chemist.

References

  • Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. ResearchGate. [Link]

  • Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene. SpringerLink. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • Design and Synthesis of Two Oxazine Derivatives Using Several Strategies. ResearchGate. [Link]

  • Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase. PubMed. [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan. [Link]

  • THE SYNTHESIS OF 1,2-OXAZINES AND THEIR N-OXIDES. ARKIVOC. [Link]

  • 16.6: The Diels-Alder (4 + 2) Cycloaddition Reaction. Chemistry LibreTexts. [Link]

  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Diels–Alder Cycloaddition Reactions in Sustainable Media. MDPI. [Link]

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Application Notes & Protocols: Strategic Use of 2-Nitrosotoluene as a Transient Intermediate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the strategic application of 2-nitrosotoluene as a pivotal, often transient, intermediate in the synthesis of high-value heterocyclic scaffolds. While historically, the direct use of nitroso compounds has been limited by their stability, modern synthetic methods have harnessed their reactivity through in situ generation from stable precursors like 2-nitrotoluene. This document elucidates the mechanistic underpinnings, provides detailed, field-tested protocols for the synthesis of indoles and quinolines, and emphasizes the critical safety and handling procedures required for these transformations.

Introduction: The Synthetic Value of the Nitroso Group

The nitroso group (–N=O) is a powerful functional group in organic synthesis, acting as a potent dienophile, an electrophile, and a precursor to various nitrogen-containing functionalities. Its application in heterocyclic synthesis allows for the construction of complex ring systems that are central to medicinal chemistry and materials science. This compound, generated in situ from 2-nitrotoluene, serves as a key building block for constructing fused heterocyclic systems, leveraging the reactivity of the nitroso group and the strategic placement of the ortho-methyl substituent. This guide focuses on two exemplary and powerful transformations: the Bartoli indole synthesis and the Friedländer annulation for quinoline synthesis, which proceeds via a 2-nitrobenzaldehyde intermediate derived from 2-nitrotoluene.

The Precursor: Understanding 2-Nitrotoluene

All syntheses discussed herein begin with 2-nitrotoluene, a pale yellow liquid that is the primary raw material.[1][2] It is produced industrially by the nitration of toluene, which yields a mixture of ortho, meta, and para isomers.[3] A thorough understanding of its properties and hazards is non-negotiable for safe laboratory practice.

Physicochemical Properties
PropertyValue
CAS Number 88-72-2
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Appearance Pale yellow liquid
Boiling Point 225 °C
Melting Point -4 to -3 °C
Density 1.163 g/mL at 25 °C
Flash Point 95 °C (closed cup)

(Data sourced from various safety data sheets)[2][4]

Critical Safety & Handling of 2-Nitrotoluene

WARNING: 2-Nitrotoluene is a hazardous substance with significant health risks. It is classified as harmful if swallowed, may cause genetic defects, and is suspected of causing cancer and damaging fertility.[5][6] It is also toxic to aquatic life with long-lasting effects.[6]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[5][7] Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

  • Exposure Limits: The NIOSH recommended Time-Weighted Average (TWA) is 2 ppm (11 mg/m³).[7]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, bases, and acids.[7] Keep containers tightly sealed.[4]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal.[5] Do not allow the product to enter drains.[4]

Workflow: From Precursor to Heterocycle

The following diagram illustrates the general synthetic pathways from the 2-nitrotoluene precursor to the target indole and quinoline scaffolds. This highlights the role of the in situ generated this compound intermediate in the Bartoli synthesis and the conversion to 2-nitrobenzaldehyde for the Friedländer synthesis.

G cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Target Heterocycles A 2-Nitrotoluene B This compound (in situ) A->B  Vinyl Grignard  (Bartoli Synthesis) C 2-Nitrobenzaldehyde A->C  Oxidation  (e.g., via oxime) D Indole Derivatives B->D  [3,3]-Sigmatropic  Rearrangement E Quinoline Derivatives C->E  Domino Nitro Reduction  & Friedländer Annulation

Caption: General synthetic pathways from 2-nitrotoluene.

Application I: The Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful and flexible method for preparing 7-substituted indoles. It involves the reaction of an ortho-substituted nitroarene, such as 2-nitrotoluene, with at least three equivalents of a vinyl Grignard reagent.[8] The ortho-substituent is crucial; its steric bulk facilitates the key[9][9]-sigmatropic rearrangement step.[8]

Mechanistic Rationale

The causality behind the protocol steps is rooted in the following mechanism:

  • Formation of the Nitroso Intermediate: The first equivalent of the vinyl Grignard reagent adds to the nitro group of 2-nitrotoluene. This adduct is unstable and spontaneously decomposes to form the key This compound intermediate.[8]

  • Second Grignard Addition: A second equivalent of the Grignard reagent adds to the newly formed nitroso group.

  • [9][9]-Sigmatropic Rearrangement: The steric hindrance from the ortho-methyl group drives a[9][9]-sigmatropic rearrangement, forming a new C-C bond and establishing the core indole precursor structure.[8]

  • Cyclization & Aromatization: The intermediate cyclizes and tautomerizes. A third equivalent of the Grignard reagent acts as a base to deprotonate an intermediate, leading to a dimagnesium salt. An aqueous workup then quenches the salt and eliminates water to yield the final aromatic indole product.[8]

G cluster_mech Bartoli Indole Synthesis Mechanism Start 2-Nitrotoluene Nitroso This compound Intermediate Start->Nitroso +1 eq. Vinyl Grignard (Decomposition) Adduct2 Second Grignard Adduct Nitroso->Adduct2 +1 eq. Vinyl Grignard Rearranged [3,3]-Sigmatropic Rearrangement Product Adduct2->Rearranged Sterically-driven rearrangement Cyclized Cyclized Intermediate Rearranged->Cyclized Cyclization & Tautomerization Indole 7-Methylindole Cyclized->Indole +1 eq. Vinyl Grignard (Base) then H₂O Workup

Caption: Mechanism of the Bartoli Indole Synthesis.

Protocol: Synthesis of 3,7-Dimethylindole

This protocol is adapted from the general principles of the Bartoli indole synthesis.[8]

Materials:

  • 2-Nitrotoluene

  • Propenylmagnesium bromide (or other vinyl Grignard), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware, dried in an oven before use

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-nitrotoluene (1.0 equiv) dissolved in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add the propenylmagnesium bromide solution (3.0 equiv) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at -78 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath. Causality: The NH₄Cl solution is a mild acid source that protonates the intermediates and neutralizes the Grignard reagent without causing harsh side reactions.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 3,7-dimethylindole.

Application II: Quinoline Synthesis via a Domino Reaction

While not proceeding directly through this compound, a highly efficient pathway to quinolines starts with 2-nitrotoluene's oxidation product, 2-nitrobenzaldehyde.[10] This aldehyde is a key substrate in the Domino Nitro Reduction-Friedländer Annulation, a one-pot reaction that avoids the need to isolate the often unstable 2-aminobenzaldehyde intermediate.[11]

Mechanistic Rationale

This synthesis is a powerful example of a domino reaction, where multiple bond-forming events occur sequentially in one pot without isolating intermediates.

  • In Situ Nitro Reduction: The reaction is initiated by the reduction of the nitro group in 2-nitrobenzaldehyde to an amine using a reducing agent like iron powder in acetic acid.[11] This generates 2-aminobenzaldehyde in situ.

  • Knoevenagel Condensation: The freshly formed 2-aminobenzaldehyde immediately undergoes a Knoevenagel condensation with an active methylene compound (e.g., ethyl acetoacetate).[11]

  • Cyclization and Aromatization: The resulting intermediate undergoes a rapid intramolecular cyclization followed by dehydration (aromatization) to form the highly stable quinoline ring system.[11]

Protocol: Synthesis of Ethyl 2-Methylquinoline-3-carboxylate

This protocol is based on the domino nitro reduction-Friedländer heterocyclization.[11]

Materials:

  • 2-Nitrobenzaldehyde (synthesized from 2-nitrotoluene)[10]

  • Ethyl acetoacetate

  • Iron powder (<100 mesh)

  • Glacial acetic acid

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrobenzaldehyde (1.0 equiv) in glacial acetic acid (approx. 0.1-0.2 M).

  • Addition of Methylene Compound: Add ethyl acetoacetate (2.0-3.0 equiv) to the solution.

  • Heating: Begin stirring and heat the mixture to 95-110 °C.

  • Addition of Iron: Once the target temperature is reached, add the iron powder (4.0 equiv) portion-wise over 15-20 minutes. Causality: Portion-wise addition is critical to manage the exothermicity of the nitro group reduction.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it over ice water. Neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Representative Yields

The Domino Nitro Reduction-Friedländer synthesis is known for its efficiency and good yields across various substrates.

2-Nitrobenzaldehyde DerivativeActive Methylene CompoundApproximate Yield
2-NitrobenzaldehydeEthyl acetoacetate85-95%
4-Chloro-2-nitrobenzaldehydeAcetylacetone80-90%
5-Methoxy-2-nitrobenzaldehydeEthyl cyanoacetate82-92%

(Yields are representative and can vary based on specific reaction conditions and scale.)

References

  • Wikipedia. 2-Nitrotoluene . [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safety and Handling of 2-Nitrotoluene (CAS 88-72-2) in Industrial Applications . [Link]

  • Royal Society of Chemistry. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches . RSC Advances. [Link]

  • Deepak Nitrite. (2020). SAFETY DATA SHEET Ortho Nitro Toluene . [Link]

  • Loba Chemie. 2-NITROTOLUENE FOR SYNTHESIS . [Link]

  • Oxford Lab Fine Chem LLP. material safety data sheet - 2-nitro toluene 99% . [Link]

  • Grokipedia. 2-Nitrotoluene . [Link]

  • Journal of the Serbian Chemical Society. Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene . [Link]

  • NCBI Bookshelf. 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water . [Link]

  • Sciencemadness Wiki. (2023). 2-Nitrotoluene . [Link]

  • Wikipedia. Bartoli indole synthesis . [Link]

Sources

Application Note: A Protocol for the Synthesis of o-Nitrosotoluene via Oxidation of o-Toluidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the synthesis of o-nitrosotoluene, a valuable chemical intermediate. The proposed synthesis route involves the oxidation of the primary aromatic amine, o-toluidine, utilizing Caro's acid (peroxymonosulfuric acid) as the oxidizing agent. Due to the inherent instability of many nitrosoarenes and the hazardous nature of the reagents, this protocol emphasizes rigorous safety measures and precise control over reaction conditions. The causality behind each experimental step is explained to provide a comprehensive understanding of the synthesis.

Introduction and Synthetic Strategy

o-Nitrosotoluene is an organic compound of interest in synthetic chemistry, potentially serving as a precursor for various heterocyclic compounds and as a ligand in coordination chemistry. Nitrosoarenes are characterized by the nitroso (-N=O) functional group attached to an aromatic ring. The synthesis of these compounds can be challenging due to their propensity for dimerization, rearrangement, and further oxidation to the corresponding nitro compounds.

The most common and direct method for the synthesis of aryl nitroso compounds is the oxidation of the corresponding arylamine. This protocol details a robust method for the synthesis of o-nitrosotoluene via the oxidation of o-toluidine. The oxidizing agent of choice is Caro's acid (H₂SO₅), a powerful peroxy acid. Caro's acid is prepared in situ by the reaction of concentrated sulfuric acid with hydrogen peroxide. This method is effective but requires strict adherence to low-temperature conditions to prevent over-oxidation and ensure the stability of the desired product.

The overall transformation is as follows:

o-Toluidine + H₂SO₅ → o-Nitrosotoluene + H₂SO₄ + H₂O

The core of this protocol is the careful, controlled oxidation of the amine functionality of o-toluidine to a nitroso group.

Materials and Equipment

Reagents
ReagentFormulaMolar Mass ( g/mol )ConcentrationSupplierNotes
o-ToluidineC₇H₉N107.15≥99%Sigma-AldrichHighly Toxic & Carcinogen . Handle with extreme care.
Sulfuric AcidH₂SO₄98.0898%Fisher ScientificCorrosive . Causes severe burns.
Hydrogen PeroxideH₂O₂34.0130% (w/w)VWRStrong Oxidizer . Corrosive.
Diethyl Ether(C₂H₅)₂O74.12AnhydrousJ.T.BakerFlammable . Peroxide former.
Sodium BicarbonateNaHCO₃84.01Saturated Sol.EMD Millipore
Anhydrous Magnesium SulfateMgSO₄120.37GranularAcros Organics
Deionized WaterH₂O18.02
IceH₂OFor cooling baths.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnels (2 x 50 mL)

  • Low-temperature thermometer (-100°C to 20°C)

  • Ice-salt bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Standard personal protective equipment (PPE): safety goggles, face shield, chemically resistant gloves (e.g., Viton), lab coat.

Experimental Protocol

This protocol is divided into two main stages: the preparation of the Caro's acid oxidizing agent and the subsequent oxidation of o-toluidine.

Stage 1: In-Situ Preparation of Caro's Acid

Rationale: Caro's acid is highly reactive and unstable, and therefore must be prepared fresh immediately before use.[1] The reaction between sulfuric acid and hydrogen peroxide is extremely exothermic and requires strict temperature control to prevent decomposition and ensure safety.[1]

Procedure:

  • Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a dropping funnel in an ice-salt bath.

  • Carefully add 50 mL of 98% sulfuric acid to the flask and begin stirring. Allow the acid to cool to between -10°C and -5°C.

  • Slowly, dropwise, add 15 mL of 30% hydrogen peroxide from the dropping funnel to the cold, stirring sulfuric acid.

    • Causality: The slow addition is critical to dissipate the heat generated from the reaction and dilution. Maintaining a temperature below 0°C is essential to prevent the violent decomposition of the peroxymonosulfuric acid.[2]

  • After the addition is complete, allow the mixture to stir for an additional 15 minutes at -10°C to -5°C to ensure complete formation of Caro's acid. The resulting solution is now ready for the oxidation step.

Stage 2: Oxidation of o-Toluidine

Rationale: The oxidation of the arylamine is a rapid and exothermic reaction. The substrate must be added slowly to the pre-formed oxidizing agent at low temperatures to prevent over-oxidation to the corresponding nitro compound and to minimize side reactions.

Procedure:

  • Prepare a solution of 5.0 g (46.6 mmol) of o-toluidine in 25 mL of diethyl ether.

  • Fill a second dropping funnel with the o-toluidine solution and place it on the three-necked flask containing the freshly prepared Caro's acid.

  • Maintain the temperature of the Caro's acid solution at -10°C to -5°C.

  • Slowly, dropwise, add the o-toluidine solution to the vigorously stirring Caro's acid. A color change to deep green or blue is typically observed, indicating the formation of the nitroso compound.

    • Causality: The use of diethyl ether helps to control the viscosity of the reaction mixture and aids in heat transfer. The slow, controlled addition of the amine to the oxidant ensures that the amine is always the limiting reagent at the point of addition, which helps to prevent over-oxidation.

  • After the addition is complete, allow the reaction mixture to stir at -5°C for an additional 30 minutes.

Workup and Purification

Rationale: The workup procedure is designed to quench the reaction, neutralize the excess acid, and extract the organic product into a suitable solvent. Due to the potential instability of the product, all steps should be carried out promptly and at low temperatures where possible.

  • Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of cold deionized water. This will quench the reaction and dilute the acid.

  • Transfer the mixture to a separatory funnel. The organic layer, containing the o-nitrosotoluene, should be a distinct color (likely green or blue).

  • Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of cold diethyl ether.

  • Combine all organic extracts and wash them sequentially with:

    • 100 mL of cold deionized water

    • 100 mL of a saturated sodium bicarbonate solution (to neutralize any remaining acid). Caution: Perform this step carefully as CO₂ evolution may cause pressure buildup in the separatory funnel.

    • 100 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator at a low temperature (<30°C).

  • The crude product can be further purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) at low temperature, or by recrystallization from a suitable solvent such as ethanol or pentane at low temperature.

Safety and Hazard Management

  • o-Toluidine: This compound is highly toxic, a suspected human carcinogen, and can be absorbed through the skin.[3][4][5][6] All handling must be performed in a well-ventilated fume hood while wearing appropriate PPE, including double gloves.

  • Caro's Acid: This is a powerful and potentially explosive oxidizing agent, especially in the presence of organic materials.[1] It is highly corrosive. The preparation must be conducted behind a blast shield, and the temperature must be strictly controlled.

  • Concentrated Acids and Peroxide: Both sulfuric acid and hydrogen peroxide are corrosive and can cause severe burns. Handle with extreme care.

  • o-Nitrosotoluene: While specific data is limited, aromatic nitroso compounds should be handled as potentially toxic and unstable. Avoid heating the compound, and store it in a cool, dark place.

  • Waste Disposal: All chemical waste, including aqueous washes and contaminated materials, must be disposed of according to institutional and local regulations for hazardous waste.[3]

Characterization and Expected Results

The successful synthesis of o-nitrosotoluene should yield a colored solid or oil. Due to its tendency to exist as a pale solid dimer that equilibrates to a colored monomer in solution, the appearance may vary.

  • Yield: The yield will be dependent on the strict control of the reaction conditions.

  • Melting Point: The melting point of the purified compound should be determined and compared to literature values if available.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7-8 ppm) with characteristic shifts for the protons ortho and para to the nitroso group. The methyl group should appear as a singlet around 2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the methyl carbon. The carbon attached to the nitroso group is expected to be significantly deshielded.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic strong absorption band for the N=O stretch, typically in the range of 1500-1600 cm⁻¹.

Visualizations

Experimental Workflow Diagram

Workflow Figure 1: Experimental Workflow for o-Nitrosotoluene Synthesis cluster_prep Stage 1: Caro's Acid Preparation cluster_oxidation Stage 2: Oxidation cluster_workup Stage 3: Workup & Purification prep_start Cool H₂SO₄ to -10°C add_h2o2 Slowly Add H₂O₂ prep_start->add_h2o2 Maintain Temp < 0°C stir_caro Stir at -10°C add_h2o2->stir_caro add_otoluidine Add o-Toluidine Solution stir_caro->add_otoluidine Vigorous Stirring stir_reaction Stir at -5°C add_otoluidine->stir_reaction quench Quench with Ice/Water stir_reaction->quench extract Extract with Diethyl Ether quench->extract wash Wash & Neutralize extract->wash dry Dry & Evaporate wash->dry purify Purify Product dry->purify

Caption: Figure 1: Experimental Workflow for o-Nitrosotoluene Synthesis

Proposed Reaction Mechanism

Mechanism Figure 2: Proposed Mechanism for Oxidation of o-Toluidine oToluidine o-Toluidine (Ar-NH₂) hydroxylamine N-Arylhydroxylamine (Ar-NHOH) oToluidine->hydroxylamine + HOSO₂OOH - H₂SO₄ caroAcid Caro's Acid (HOSO₂OOH) protonatedHydroxylamine Protonated Intermediate hydroxylamine->protonatedHydroxylamine + H⁺ nitrosotoluene o-Nitrosotoluene (Ar-N=O) protonatedHydroxylamine->nitrosotoluene - H₂O, - H⁺ h2so4 H₂SO₄ h2o H₂O

Sources

Application Notes & Protocols: The Strategic Use of 2-Methylnitrosobenzene in the Synthesis of Bio-relevant Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Nitroso Group as a Linchpin in Heterocyclic Chemistry

In the landscape of synthetic organic chemistry, the quest for efficient and modular routes to nitrogen-containing heterocycles is perpetual. These scaffolds form the bedrock of a vast array of pharmaceuticals, agrochemicals, and materials.[1] Among the diverse synthons available to chemists, nitrosoarenes, and specifically 2-methylnitrosobenzene, represent a class of uniquely versatile reagents. The electron-deficient nitroso group (-N=O) is a powerful linchpin, capable of participating in a variety of transformations including cycloadditions, condensations, and metal-catalyzed annulations. Its reactivity, often likened to that of a carbonyl group but with distinct electronic properties, allows for the construction of complex molecular architectures from simple precursors.[2]

This guide provides an in-depth exploration of 2-methylnitrosobenzene as a strategic precursor for synthesizing several classes of medicinally relevant nitrogenous heterocycles. We will move beyond simple procedural lists to dissect the underlying mechanisms and rationale for experimental design, offering field-proven insights for researchers in drug discovery and process development.

Section 1: Pericyclic Pathways - [4+2] Cycloadditions for Dihydro-1,2-oxazine Synthesis

The nitroso group is an exceptional dienophile, readily participating in hetero-Diels-Alder ([4+2]) cycloadditions with 1,3-dienes. This transformation is a highly convergent and stereospecific method for constructing the 3,6-dihydro-1,2-oxazine ring system, a precursor to valuable 1,4-aminoalcohols.

Expertise & Mechanistic Insight

The reaction between 2-methylnitrosobenzene and a conjugated diene is a concerted, pericyclic process.[3] The regioselectivity is governed by the frontier molecular orbitals (FMOs) of the reactants. As a nitrosoarene, 2-methylnitrosobenzene possesses a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making it a potent electron-accepting component. This electronic profile dictates its reaction with electron-rich dienes, leading to a predictable regiochemical outcome. The ortho-methyl group can introduce subtle steric and electronic effects, potentially influencing the facial selectivity of the cycloaddition.

The resulting N-O bond in the dihydro-1,2-oxazine adduct is a key functional handle. It is readily cleaved via reductive methods (e.g., Zn/acetic acid, catalytic hydrogenation) to yield unsaturated 1,4-aminoalcohols, which are valuable building blocks in natural product synthesis.

Visualizing the [4+2] Cycloaddition

G cluster_reactants Reactants cluster_ts Transition State cluster_product Product R1 2-Methylnitrosobenzene (Dienophile) TS Concerted Pericyclic TS (HOMOdiene - LUMOdienophile) R1->TS [4+2] R2 1,3-Diene R2->TS P1 3,6-Dihydro-1,2-oxazine TS->P1 Cycloaddition

Caption: General workflow for the hetero-Diels-Alder reaction.

Protocol 1: Synthesis of 2-(o-tolyl)-3,6-dihydro-1,2-oxazine

This protocol describes a general procedure for the hetero-Diels-Alder reaction between 2-methylnitrosobenzene and 1,3-butadiene.

Materials:

  • 2-Methylnitrosobenzene (1.0 equiv)

  • 1,3-Butadiene (condensed, ~2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Pressurized reaction vessel or thick-walled sealed tube

Procedure:

  • To a pre-dried pressurized reaction vessel, add 2-methylnitrosobenzene (e.g., 1.21 g, 10 mmol).

  • Dissolve the solid in anhydrous DCM (20 mL).

  • Cool the vessel to -78 °C using a dry ice/acetone bath.

  • Carefully condense 1,3-butadiene (e.g., ~1.1 g, 20 mmol) into the reaction vessel.

  • Seal the vessel securely and allow it to warm to room temperature behind a protective blast shield.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the deep green/blue nitrosobenzene.

  • Upon completion, cool the vessel back to -78 °C before carefully opening it to vent excess butadiene.

  • Warm the solution to room temperature and concentrate it under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.

Self-Validation: The disappearance of the characteristic color of the nitroso compound is a strong indicator of reaction completion. The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: Metal-Catalyzed Annulation - A Modern Approach to Indoles

While classic indole syntheses like the Fischer or Leimgruber-Batcho methods are robust, modern transition-metal-catalyzed C-H activation strategies offer novel and efficient pathways.[4] Ruthenium(II)-catalyzed annulation of internal alkynes with N-nitrosoanilines provides a powerful route to substituted indoles, bypassing the need for pre-functionalized starting materials.[5]

Expertise & Mechanistic Insight

This strategy leverages a directing group effect. The nitroso group on the aniline precursor coordinates to the ruthenium catalyst, positioning it to activate a specific ortho C-H bond. This directed C-H activation forms a ruthenacycle intermediate. Subsequent insertion of an alkyne into the Ru-C bond, followed by reductive elimination, constructs the indole core. A key aspect of this mechanism is the cleavage of the N-N bond in the directing group during the catalytic cycle.[5] The use of 2-methylnitrosobenzene as a precursor to the required N-nitrosoaniline derivative places it at the heart of this advanced synthetic strategy.

Visualizing the Ru(II)-Catalyzed Indole Synthesis

G cluster_workflow Catalytic Cycle A N-Nitrosoaniline + [Ru(II)] Catalyst B Coordination & C-H Activation A->B Directing Group C Ruthenacycle Intermediate B->C D Alkyne Insertion C->D + Alkyne E Reductive Elimination D->E F Indole Product + [Ru(II)] E->F N-N Cleavage F->A Catalyst Regeneration

Caption: Catalytic cycle for Ru(II)-catalyzed indole synthesis.

Protocol 2: Ru(II)-Catalyzed Synthesis of 1-Amino-7-methyl-2,3-diphenyl-1H-indole

This protocol is adapted from contemporary literature on C-H activation for indole synthesis.[5] It assumes the starting N-nitrosoaniline is derived from 2-methylaniline.

Materials:

  • N-nitroso-2-methylaniline (1.0 equiv)

  • Diphenylacetylene (1.2 equiv)

  • [Ru(p-cymene)Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add N-nitroso-2-methylaniline (e.g., 136 mg, 1.0 mmol), diphenylacetylene (e.g., 214 mg, 1.2 mmol), [Ru(p-cymene)Cl₂]₂ (e.g., 15.3 mg, 0.025 mmol), and AgSbF₆ (e.g., 34.4 mg, 0.1 mmol).

  • Add anhydrous DCE (3 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove metal salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to afford the desired indole product.

Trustworthiness: This method's reliability hinges on the strict exclusion of air and moisture, as the catalytic species is sensitive. The use of a silver salt as a halide scavenger is crucial for generating the active cationic ruthenium complex.

Section 3: Condensation Pathways - Accessing Benzimidazoles and Phenazines

Condensation reactions are a cornerstone of heterocyclic synthesis. 2-Methylnitrosobenzene can be ingeniously employed in both direct and indirect condensation strategies to build complex fused ring systems like phenazines and benzimidazoles.

Part A: The Wohl-Aue Reaction for Phenazine Synthesis

The Wohl-Aue reaction is the classic method for synthesizing phenazines, typically involving the condensation of a nitroaromatic compound with an aniline.[6] By using 2-methylnitrosobenzene, the reaction can often proceed under milder conditions due to the more electrophilic nature of the nitroso group compared to the nitro group.

Mechanism & Causality: The reaction is believed to proceed through the formation of an intermediate azoxy species, which then undergoes cyclization and aromatization. The base (e.g., KOH) plays a critical role in promoting the condensation and subsequent cyclization steps. The ortho-methyl substituent on the nitrosobenzene will ultimately reside on the final phenazine core, providing a route to asymmetrically substituted products.

Protocol 3: Synthesis of 1-Methylphenazine

Materials:

  • 2-Methylnitrosobenzene (1.0 equiv)

  • Aniline (2.0 equiv)

  • Potassium Hydroxide (KOH), powdered (3.0 equiv)

Procedure:

  • In a round-bottom flask, create a slurry of powdered KOH (e.g., 1.68 g, 30 mmol) in aniline (e.g., 1.86 g, 20 mmol).

  • Heat the mixture to 130-140 °C with vigorous stirring.

  • Add 2-methylnitrosobenzene (e.g., 1.21 g, 10 mmol) portion-wise over 30 minutes, controlling any exotherm.

  • Maintain the reaction at 140 °C for 3-4 hours. The mixture will darken significantly.

  • Cool the reaction to room temperature and carefully add water to quench.

  • Extract the aqueous mixture with toluene or chloroform (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 1-methylphenazine.

Part B: An Indirect Route to Benzimidazoles via Reductive Cyclization

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in drugs like omeprazole and albendazole.[7][8] A common synthesis involves the condensation of an o-phenylenediamine with an aldehyde.[9] We can devise a powerful one-pot strategy where 2-methylnitrosobenzene is first reduced in situ to the corresponding diamine, which is then immediately trapped by an aldehyde to form the benzimidazole ring.

Mechanism & Causality: This tandem reaction leverages the selective reduction of the nitroso group. A mild reducing agent like sodium dithionite (Na₂S₂O₄) in a protic solvent can efficiently generate 3-methyl-1,2-phenylenediamine. In the same pot, the acid-catalyzed condensation of this diamine with an aldehyde proceeds via a Schiff base intermediate, which then cyclizes and aromatizes to the final product. This one-pot approach enhances efficiency by avoiding the isolation of the often-unstable diamine intermediate.

Visualizing the Reductive Condensation

G cluster_workflow One-Pot Benzimidazole Synthesis A 2-Methylnitrosobenzene B In situ Reduction (e.g., Na₂S₂O₄) A->B C 3-Methyl-1,2-phenylenediamine (Unstable Intermediate) B->C D Condensation with Aldehyde (R-CHO, H⁺ cat.) C->D E Benzimidazole Product D->E Cyclization & Aromatization

Caption: Workflow for one-pot synthesis of benzimidazoles.

Protocol 4: One-Pot Synthesis of 2-Aryl-4-methyl-1H-benzimidazoles

Materials:

  • 2-Methylnitrosobenzene (1.0 equiv)

  • Aromatic Aldehyde (e.g., benzaldehyde) (1.05 equiv)

  • Sodium Dithionite (Na₂S₂O₄) (2.5 equiv)

  • Ethanol/Water (1:1 mixture)

  • Acetic Acid (catalytic)

Procedure:

  • Dissolve 2-methylnitrosobenzene (e.g., 1.21 g, 10 mmol) in a 1:1 mixture of ethanol and water (40 mL).

  • Add the aromatic aldehyde (e.g., 1.11 g, 10.5 mmol) to the solution.

  • To this stirring mixture, add sodium dithionite (e.g., 4.35 g, 25 mmol) portion-wise. The color of the nitroso compound should disappear, and the temperature may rise slightly.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL).

  • Heat the reaction mixture to reflux (approx. 80-85 °C) for 2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • A precipitate of the benzimidazole product may form. If so, collect it by filtration.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool in an ice bath to induce crystallization.

  • Wash the collected solid with cold water and then a small amount of cold ethanol. Dry under vacuum to obtain the pure benzimidazole derivative.

Summary of Applications

Heterocycle ClassSynthetic MethodKey Reagents/CatalystsCore Transformation
Dihydro-1,2-oxazines Hetero-Diels-Alder1,3-Diene[4+2] Cycloaddition
Indoles Metal-Catalyzed AnnulationInternal Alkyne, Ru(II) catalystC-H Activation / Annulation
Phenazines Wohl-Aue ReactionAniline, KOHCondensation / Cyclization
Benzimidazoles Reductive CondensationAldehyde, Na₂S₂O₄In situ Reduction / Condensation

Conclusion

2-Methylnitrosobenzene is far more than a simple aromatic compound; it is a powerful and versatile synthon for constructing a range of nitrogen-containing heterocycles. Its ability to act as a dienophile, a partner in metal-catalyzed C-H activation, and a precursor for in situ generated reactive intermediates makes it an invaluable tool. The protocols and mechanistic insights provided herein demonstrate the strategic thinking required to unlock its full potential, enabling researchers and drug development professionals to efficiently access novel and complex molecular scaffolds.

References

  • ResearchGate. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole.
  • Cordero, F. M., Giomi, D., & Machetti, F. (2021). Isoxazoles. In Comprehensive Organic Synthesis II (pp. 474-526). Elsevier.
  • Kathirvelan, D., Yuvaraj, P., Babu, K., Nagarajan, A. S., & Reddy, B. S. R. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry - Section B, 52B(8), 1152-1156.
  • Vanderbilt University. (n.d.). The [3+2] Cycloaddition Reaction.
  • ResearchGate. (n.d.). Substrate scope of the (3+2)‐cycloadditions with nitrosoarenes.
  • Li, Y., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(35), 24457-24481. [Link]

  • ResearchGate. (n.d.). Use of N‐nitroso anilines for indole synthesis under Ru(II) catalysis.
  • Confalone, P. N., & Huie, E. M. (1988). The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. Organic Reactions, 36, 1-173.
  • ResearchGate. (n.d.). Plausible mechanistic pathway for the synthesis of 2‐methyl benzimidazole.
  • ResearchGate. (n.d.). Synthetic routes for phenazines: an overview.
  • Cera, G., & Candeias, N. R. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 23(3), 583. [Link]

  • Semantic Scholar. (n.d.). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
  • Wikipedia. (n.d.). Nitrone-olefin (3+2) cycloaddition. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Introducing a green nanocatalytic process toward the synthesis of benzo[a]pyrano-[2,3-c]phenazines....
  • ResearchGate. (n.d.). The reaction of indole with 1-methyl-4-(2-nitrovinyl)benzene in the presence of a catalytic amount of different catalysts.
  • Koc, E. (2017). Synthesis of novel nitroso acetal derivatives via tandem 6π-electrocyclization/[3+2]-cycloaddition of 1-nitro-2-methyl-1,3 butadiene.
  • ResearchGate. (n.d.). Solid-phase synthesis of benzo[b]phenazines.
  • Amer, A. M., et al. (2004). On the Synthesis of Pyrazino[2,3-b]phenazine and 1H-Imidazo[4,5-b]phenazine Derivatives. Monatshefte für Chemie / Chemical Monthly, 135(11), 1385-1393.
  • National Institutes of Health. (n.d.). Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease.
  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods.
  • Royal Society of Chemistry. (2009). Exploiting [2+2] cycloaddition chemistry: achievements with allenes. Retrieved from [Link]

  • National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthetic Applications of Nitrosoarene Chemistry.
  • ResearchGate. (n.d.). Nitrogen Rich Heterocycles as a Privileged Fragment in Lead Discovery.
  • MDPI. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. Retrieved from [Link]

  • MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
  • IntechOpen. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
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Applications of 2-Nitrosotoluene in Organic Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Nitrosotoluene is a highly reactive and versatile intermediate in organic synthesis, primarily utilized for the construction of nitrogen-containing compounds. Owing to its electrophilic nitrogen-oxygen double bond, it readily participates in a variety of transformations, including condensations, cycloadditions, and rearrangements. This technical guide provides an in-depth exploration of the principal applications of this compound, with a focus on the synthesis of asymmetrical azo compounds via the Baeyer-Mills reaction and the formation of heterocyclic systems through Hetero-Diels-Alder reactions. Authored for researchers, scientists, and professionals in drug development, this document offers detailed mechanistic insights, validated experimental protocols, and critical safety information to facilitate the effective and safe use of this potent synthetic tool.

Physicochemical Properties and Critical Safety Protocols

This compound is typically generated in situ from its more stable precursor, 2-nitrotoluene, due to its high reactivity and potential instability. The handling and safety protocols are therefore largely informed by the properties of 2-nitrotoluene.

1.1. Compound Data Summary

PropertyValueReference
Chemical Name This compound (o-Nitrosotoluene)
Molecular Formula C₇H₇NO
Molar Mass 121.14 g/mol
Appearance Typically a transient green or blue solid/solution
Precursor 2-Nitrotoluene (CAS: 88-72-2)[1]
Precursor Appearance Pale yellow liquid[1][2]
Precursor Boiling Point 222 °C[2][3]
Precursor Density 1.161 g/cm³ (at 20 °C)[2]
Precursor Solubility Low solubility in water; soluble in ethanol, ether, benzene[1][3]

1.2. Safety and Handling

The primary hazards associated with this compound are related to its precursor, 2-nitrotoluene, which is toxic and a suspected carcinogen.[2][4]

  • Toxicity: 2-Nitrotoluene is harmful by all routes of exposure, including inhalation, ingestion, and dermal absorption.[4][5] It is classified as a substance that may cause genetic defects and cancer.[5][6]

  • Personal Protective Equipment (PPE): Always handle 2-nitrotoluene and its precursors in a certified chemical fume hood.[2] Mandatory PPE includes a lab coat, nitrile gloves (or other chemically resistant gloves), and safety glasses with side shields or a face shield.[5][7]

  • Engineering Controls: Ensure the work station is well-ventilated.[6] Storage should be in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[6] Containers must be kept tightly closed.[5][7]

  • First Aid: In case of skin contact, wash thoroughly with soap and water. If inhaled, move the individual to fresh air. For eye contact, rinse cautiously with water for several minutes.[6] In all cases of exposure, seek immediate medical attention.[6]

  • Disposal: Dispose of waste as hazardous material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5][7]

In Situ Generation of this compound

The high reactivity of the nitroso group makes this compound prone to dimerization and decomposition. Consequently, it is almost exclusively generated in situ for immediate consumption in a subsequent reaction. The most common method is the mild oxidation of the corresponding N-arylhydroxylamine, which itself is formed from the selective reduction of 2-nitrotoluene.

cluster_generation In Situ Generation cluster_reaction Synthetic Application A 2-Nitrotoluene B N-(o-tolyl)hydroxylamine A->B Reduction (e.g., Zn, NH₄Cl) C This compound B->C Mild Oxidation (e.g., FeCl₃, PCC) E Product (e.g., Azo Compound, Heterocycle) C->E D Reaction Partner (e.g., Aniline, Diene) D->E

Caption: General workflow for the in situ generation and reaction of this compound.

Key Application: Baeyer-Mills Reaction for Azo Compound Synthesis

The premier application of this compound is the synthesis of unsymmetrical azo compounds through condensation with anilines, a transformation known as the Baeyer-Mills reaction.[8] This reaction is a cornerstone for producing molecular switches, dyes, and photosensitive materials.[9][10] The reaction proceeds via nucleophilic attack of the aniline nitrogen onto the electrophilic nitroso nitrogen, followed by dehydration.

3.1. Mechanistic Insight

The reaction is typically catalyzed by acid (e.g., acetic acid), which protonates the nitroso oxygen, thereby increasing the electrophilicity of the nitrogen atom and activating it for the nucleophilic attack by the aniline.[8][9]

start This compound + Aniline activated Protonated Nitrosotoluene start->activated + H⁺ (from AcOH) intermediate1 Tetrahedral Intermediate activated->intermediate1 Nucleophilic Attack (from Aniline) intermediate2 Protonated Intermediate intermediate1->intermediate2 Proton Transfer product Azo Compound + H₂O intermediate2->product - H₂O, - H⁺ cluster_reactants Reactants diene Conjugated Diene (4π system) ts Pericyclic Transition State diene->ts [4+2] Cycloaddition dienophile This compound (2π system) dienophile->ts [4+2] Cycloaddition product 1,2-Oxazine Adduct ts->product Concerted bond formation

Sources

Application Notes & Protocols: Trapping of Transient Species with 2-Methylnitrosobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The detection and characterization of transient reactive intermediates, particularly free radicals, are fundamental challenges in chemistry, biology, and pharmacology. Their fleeting existence, typically on the microsecond to nanosecond timescale, precludes direct observation by most conventional analytical techniques. Spin trapping, a technique wherein a transient radical reacts with a "spin trap" molecule to form a significantly more stable paramagnetic adduct, provides a powerful solution. This guide provides an in-depth exploration of 2-methylnitrosobenzene (MNB) as a spin trap, detailing the underlying chemical principles, its application in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy, and comprehensive protocols for its effective use.

Introduction: The Challenge of Transient Species

Transient species, such as carbon, oxygen, nitrogen, and sulfur-centered radicals, are pivotal actors in a vast array of processes, from polymerization and combustion to metabolic pathways and drug-induced toxicity.[1][2] Their high reactivity and short lifetimes make them difficult to study directly in the low concentrations at which they typically exist.[3] Electron Paramagnetic Resonance (EPR) spectroscopy is the "gold-standard" technique for the unambiguous detection of species with unpaired electrons, like free radicals.[1][4][5][6] However, direct EPR detection often fails because the steady-state concentration of the transient radical is below the instrument's detection limit (typically ~1-10 nM).[1]

Spin trapping elegantly circumvents this limitation. The technique is predicated on a fast chemical reaction between the short-lived radical (R•) and a diamagnetic spin trap to produce a persistent paramagnetic radical adduct. This adduct accumulates to a concentration high enough for detailed characterization by EPR spectroscopy.[3][7] The resulting EPR spectrum serves as a "fingerprint," providing crucial structural information about the original, transient radical.

Nitroso compounds, alongside nitrones, are a major class of spin traps.[1][8] 2-Methylnitrosobenzene (MNB), and other nitrosoarenes, are particularly valuable for their ability to form nitroxide adducts that often yield information-rich EPR spectra, allowing for the confident identification of the trapped radical species.

The Spin Trapping Mechanism of 2-Methylnitrosobenzene

The efficacy of MNB as a spin trap lies in the rapid and irreversible addition of a transient radical to the nitrogen atom of the nitroso group (-N=O). This reaction converts the highly reactive, short-lived radical into a much more stable nitroxide radical adduct.

The general mechanism is as follows:

  • Generation of Transient Radical (R•): The radical is produced in the system under investigation (e.g., via chemical reaction, photolysis, or biological metabolism).

  • Radical Addition: The transient radical (R•) rapidly attacks the electron-deficient nitrogen atom of the 2-methylnitrosobenzene molecule.

  • Formation of a Stable Nitroxide Adduct: This addition reaction forms a new covalent bond, resulting in a persistent nitroxide radical. The stability of this adduct is significantly greater than that of the initial radical, allowing it to accumulate to EPR-detectable concentrations.

G cluster_1 Analysis EPR EPR Spectrometer Spectrum EPR Spectrum (Hyperfine 'Fingerprint') Identification Identification of Original Radical (R•) Spectrum->Identification Interpretation

The key to identifying the original radical lies in the analysis of the EPR spectrum of the nitroxide adduct. The unpaired electron in the nitroxide is influenced by the magnetic moments of nearby nuclei, particularly the nitrogen of the nitroso group and the protons on the trapped radical fragment (R). This interaction, known as hyperfine coupling, splits the EPR signal into a characteristic multiplet pattern. The magnitude of these splittings (hyperfine splitting constants, or hfsc) and the pattern of the spectrum are unique to the structure of the trapped radical.

Data Interpretation: Hyperfine Splitting Constants

The EPR spectrum of the MNB adduct provides a wealth of structural information. The primary splitting arises from the 14N nucleus of the original nitroso group, which splits the spectrum into three main lines. Further splittings are caused by magnetic nuclei within the captured radical fragment. For example, trapping a methyl radical (•CH₃) with MNB will result in an EPR spectrum where each of the three main nitrogen lines is further split into a quartet (1:3:3:1 pattern) by the three equivalent protons of the methyl group.

The following table summarizes typical hyperfine splitting constants (hfsc) for MNB adducts with various radicals. These values are critical for identifying an unknown trapped radical by comparing experimental data to literature values.

Trapped Radical (R•)Radical StructureaN (Gauss)aH (Gauss)
Methyl•CH₃13.5 - 14.57.5 - 8.5 (3H)
Ethyl•CH₂CH₃13.0 - 14.09.5 - 10.5 (2H)
Isopropyl•CH(CH₃)₂13.0 - 14.04.5 - 5.5 (1H)
tert-Butyl•C(CH₃)₃14.5 - 15.5No α-H splitting
Phenyl•C₆H₅9.5 - 10.5~2-3 (o,p-H), <1 (m-H)
Hydroxyl*•OH14.0 - 15.01.5 - 2.5 (1H)

*Note: The trapping of oxygen-centered radicals like •OH by nitroso compounds can sometimes be complex and may proceed through secondary reactions. Nitrones like DMPO are often preferred for oxygen-centered radicals.[7]

Experimental Protocol: Trapping and EPR Detection of Carbon-Centered Radicals

This protocol provides a generalized procedure for trapping carbon-centered radicals generated from the thermal decomposition of an azo initiator, followed by EPR analysis.

4.1 Causality and Experimental Design

  • Choice of Spin Trap: 2-Methylnitrosobenzene is selected for its ability to provide distinct EPR spectra for different types of alkyl radicals.

  • Solvent: Benzene or toluene are often used as they are relatively inert and effectively solvate both the spin trap and many radical precursors. The solvent must be deoxygenated because dissolved molecular oxygen (a triplet diradical) can cause significant broadening of the EPR signal, obscuring the hyperfine details.

  • Concentration: The spin trap concentration must be high enough to ensure efficient trapping of the transient radical, outcompeting other radical decay pathways. A typical concentration is 10-50 mM. The radical initiator concentration is kept lower to avoid overwhelming the system and to prevent radical-radical recombination.

  • Temperature Control: The generation of radicals from thermal initiators is temperature-dependent. Precise temperature control is essential for reproducible radical generation and, consequently, reproducible signal intensity.

4.2 Reagents and Materials

  • 2-Methylnitrosobenzene (MNB)

  • Azo initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous, deoxygenated solvent (e.g., Benzene or Toluene)

  • High-purity Nitrogen or Argon gas

  • EPR tubes (e.g., 4 mm O.D. quartz tubes)

  • Heating block or water bath with temperature control

  • EPR Spectrometer

4.3 Step-by-Step Procedure

  • Preparation of Stock Solutions:

    • Prepare a 50 mM solution of 2-methylnitrosobenzene in the chosen deoxygenated solvent. Handle MNB in low-light conditions as it can be photosensitive.

    • Prepare a 20 mM solution of the azo initiator (AIBN) in the same solvent.

  • Sample Preparation for EPR:

    • In a clean vial, add 500 µL of the MNB stock solution.

    • Add 500 µL of the AIBN stock solution. This results in final concentrations of 25 mM MNB and 10 mM AIBN.

    • Cap the vial and gently bubble with nitrogen or argon gas for 5-10 minutes to ensure the solution is thoroughly deoxygenated.

    • Using a long-needle syringe, transfer approximately 200-300 µL of the final solution into a clean, dry EPR tube.

    • Seal the EPR tube with a cap or septum to prevent re-entry of oxygen.

  • Radical Generation and Trapping:

    • Place the sealed EPR tube into a heating block or water bath set to the desired temperature for radical generation (e.g., 60-80 °C for AIBN).

    • Allow the reaction to proceed for a set period, typically 15-30 minutes, to allow for the accumulation of the spin adduct.

  • EPR Data Acquisition:

    • Carefully wipe the outside of the EPR tube and insert it into the EPR spectrometer's resonant cavity.

    • Tune the spectrometer to the sample.

    • Set the data acquisition parameters. Typical X-band (~9.5 GHz) spectrometer settings are:

      • Center Field: 3400 - 3500 Gauss (adjust to center the signal)

      • Sweep Width: 100 Gauss

      • Microwave Power: 10 mW (use non-saturating power levels)

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: 0.1 - 0.5 Gauss (optimize for resolution vs. signal-to-noise)

      • Time Constant: 0.1 s

      • Number of Scans: 1-16 (average multiple scans to improve signal-to-noise)

    • Record the EPR spectrum.

  • Data Analysis:

    • Process the spectrum using the spectrometer's software.

    • Measure the g-value and the hyperfine splitting constants for the 14N and any coupled protons.

    • Compare the experimental hfsc values with the literature data (see Table above) to identify the trapped radical.

    • Simulate the spectrum using the experimental parameters to confirm the assignment.

G A 1. Prepare Stock Solutions (MNB & Azo Initiator) B 2. Mix Reagents in Vial A->B C 3. Deoxygenate with N₂/Ar B->C D 4. Transfer to EPR Tube & Seal C->D E 5. Heat to Generate Radicals (e.g., 60°C for 20 min) D->E F 6. Insert Sample into EPR Spectrometer E->F G 7. Tune Spectrometer & Set Parameters F->G H 8. Acquire EPR Spectrum G->H I 9. Analyze Spectrum (Measure hfsc, Simulate, Identify Radical) H->I

Potential Pitfalls and Self-Validation

To ensure the trustworthiness of the results, every protocol must be a self-validating system. Consider the following controls and checks:

  • Control 1 (No Initiator): Run a sample containing only the spin trap (MNB) and solvent, subjecting it to the same heating conditions. No significant EPR signal should be observed. This confirms that the spin trap itself is not decomposing to form a paramagnetic species under the experimental conditions.

  • Control 2 (No Spin Trap): Run a sample containing only the radical initiator in the solvent. This will confirm that no direct EPR signal from the transient radical can be observed, validating the necessity of the spin trapping technique.

  • Confirmation with a Second Spin Trap: If possible, repeat the experiment with a different class of spin trap, such as a nitrone (e.g., PBN). While the hfsc will be different, the identification of the same radical moiety provides strong validation of the initial finding.

  • Isotope Labeling: If the structure of the radical source is known, using isotopically labeled precursors (e.g., with ¹³C or ²H) can definitively confirm the origin of the trapped radical. For example, trapping a ¹³C-labeled methyl radical will introduce an additional large doublet splitting in the EPR spectrum.

Conclusion

2-Methylnitrosobenzene is a powerful tool for the indirect detection and structural elucidation of transient radical intermediates. When used in conjunction with EPR spectroscopy and supported by carefully designed control experiments, this spin trapping approach provides researchers, particularly those in synthetic chemistry and drug development, with a robust method to probe reactive mechanisms.[2] Understanding the formation of radical intermediates is often the first step in controlling reaction outcomes, predicting metabolic pathways, or mitigating toxicity, making MNB and the spin trapping technique an indispensable part of the modern chemist's toolkit.

References

  • Korth, H. G. (1990). Spin trapping of inorganic radicals. Free Radical Research Communications, 10(1-2), 75-84. [Link]

  • Berton, A., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox, and Neuroprotective Properties. ACS Omega. [Link]

  • Terabe, S., & Konaka, R. (1973). Spin trapping by use of nitroso-compounds. Part V. 2,4,6-Tri-t-butylnitrosobenzene: a new type of spin-trapping reagent. Journal of the Chemical Society, Perkin Transactions 2, (3), 369-374. [Link]

  • Detty, M. R., & Mason, R. P. (2012). Immuno-spin trapping from biochemistry to medicine: advances, challenges, and pitfalls: Focus on protein-centered radicals. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(6), 734-743. [Link]

  • Joseph, J., et al. (1993). Can nitric oxide be spin trapped by nitrone and nitroso compounds? Biochemical and Biophysical Research Communications, 192(3), 925-932. [Link]

  • Ye, D., et al. (2022). Mechanistic studies a Radical trapping study using TEMPO showing that... ResearchGate. [Link]

  • Iwahashi, H., et al. (1991). Radical adducts of nitrosobenzene and 2-methyl-2-nitrosopropane with 12,13-epoxylinoleic acid radical, 12,13-epoxylinolenic acid radical and 14,15-epoxyarachidonic acid radical. Identification by h.p.l.c.-e.p.r. and liquid chromatography-thermospray-m.s. Biochemical Journal, 276(2), 447-453. [Link]

  • Albano, E., et al. (1992). In vitro and in vivo evidence for the formation of methyl radical from procarbazine: a spin-trapping study. Carcinogenesis, 13(5), 799-805. [Link]

  • Wang, N., et al. (2022). New Approach to the Detection of Short-Lived Radical Intermediates. Journal of the American Chemical Society, 144(35), 16038-16047. [Link]

  • Pal, K., et al. (2022). Scheme 2. Mechanistic Studies (A) The radical trapping experiment with... ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). Determination of Mechanism in Chemistry - Trapping Intermediates. Chemistry LibreTexts. [Link]

  • Enzo Life Sciences. (2007). Spin Traps & Spin Probes Catalog. Enzo Life Sciences. [Link]

  • Gunther, M.R., et al. (1998). Electron Spin Resonance Spectroscopy. Biochemical Journal, 330, 1293-1299. [Link]

  • Al-Munsur, Z. (2014). Chemical trapping of nitric oxide by aromatic nitroso sulfonates. Newcastle University. [Link]

  • Gowenlock, B. G., & Lüttke, W. (1958). Preparations of C-Nitroso Compounds. Chemical Reviews, 58(5), 813-845. [Link]

  • Kato, K., et al. (2021). Radical-trapping Experiment Using TEMPO. ResearchGate. [Link]

  • Jaeger, C. D., & Bard, A. J. (1979). Spin trapping and electron spin resonance detection of radical intermediates in the photodecomposition of water at titanium dioxide particulate systems. The Journal of Physical Chemistry, 83(24), 3146-3152. [Link]

  • Abdullin, D., et al. (2018). Principles and applications of EPR spectroscopy in the chemical sciences. Chemical Society Reviews, 47(10), 3529-3577. [Link]

  • Clore, G. M. (2006). Detecting transient intermediates in macromolecular binding by paramagnetic NMR. Nature, 440(7088), 1173-1176. [Link]

  • Singh, S., et al. (2021). Control experiments using radical trapping agents. ResearchGate. [Link]

  • Hu, Y., & Ribbe, M. W. (2019). Electron Paramagnetic Resonance Spectroscopy of Metalloproteins. Methods in Molecular Biology, 1876, 197-211. [Link]

  • Chemistry For Everyone. (2023). How Does EPR Spectroscopy Work? YouTube. [Link]

  • Verma, P., et al. (2020). Control experiments in the presence of radical traps. ResearchGate. [Link]

  • Hind, E. (2003). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. Endothelium, 10(4-5), 235-243. [Link]

  • Frey, P. A. (2015). Transient Intermediates in Enzymology, 1964–2008. The Journal of Biological Chemistry, 290(17), 10692-10709. [Link]

Sources

Application Notes & Protocols: Metal-Catalyzed Transformations of 2-Nitrotoluene via Nitroso Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Core Chemical Feedstock

2-Nitrotoluene, a high-production-volume chemical derived from the nitration of toluene, stands as a cornerstone feedstock in the chemical industry.[1][2] While its direct applications are limited, its true value is realized through chemical transformation into a vast array of derivatives. These derivatives, including o-toluidine, 2-aminobenzaldehydes, and complex N-heterocycles, are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3][4]

A critical pathway in the functionalization of 2-nitrotoluene is its metal-catalyzed reduction. Central to this transformation is the formation of a transient but highly reactive 2-nitrosotoluene intermediate. The ability to generate and control the fate of this nitroso species is paramount to achieving high selectivity and yield in the synthesis of valuable downstream products.[5][6][7] This guide explores the mechanistic principles and provides detailed protocols for key metal-catalyzed reactions involving the in-situ generation of this compound, with a focus on iron, palladium, and gold catalysis—systems that offer unique advantages in terms of sustainability, efficiency, and chemoselectivity.[5][6][8]

Mechanistic Overview: The Pivotal Role of the Nitroso Intermediate

The reduction of a nitroarene to a primary amine is not a single-step process but a stepwise transformation. The generally accepted pathway proceeds through nitroso and hydroxylamine intermediates. The catalyst's role is to mediate this multi-electron transfer process efficiently and selectively, preventing the accumulation of unstable intermediates or the formation of undesired byproducts like azoxy or azo compounds.

The nature of the metal catalyst profoundly influences the activation mechanism of the nitro group:

  • Non-Noble Metals (e.g., Iron, Nickel): These earth-abundant metals often initiate the reduction via a direct N-O bond dissociation mechanism on the metal surface or at a metal center.[5][6] This pathway is particularly relevant in reductive cyclization and hydroamination reactions.

  • Noble Metals (e.g., Palladium, Platinum, Gold): These catalysts typically require an active hydrogen source (H₂ gas or a transfer agent). The reaction is believed to proceed via chemisorption and subsequent hydrogen-mediated attack on the oxygen atoms of the nitro group to facilitate its reduction.[5][9]

G cluster_main General Reduction Pathway cluster_side Potential Side Products 2-Nitrotoluene 2-Nitrotoluene This compound This compound 2-Nitrotoluene->this compound +2e-, +2H+ -H₂O N-Arylhydroxylamine N-Arylhydroxylamine This compound->N-Arylhydroxylamine +2e-, +2H+ Azoxy_Compound Azoxy_Compound This compound->Azoxy_Compound Condensation o-Toluidine o-Toluidine N-Arylhydroxylamine->o-Toluidine +2e-, +2H+ -H₂O N-Arylhydroxylamine->Azoxy_Compound Azo_Compound Azo_Compound

Caption: General pathway for nitroarene reduction highlighting the key this compound intermediate.

Application I: Iron-Catalyzed Intramolecular Nitroso Ene Reaction

Scientific Rationale: The synthesis of N-heterocycles is a cornerstone of medicinal chemistry. This protocol leverages an earth-abundant and non-toxic iron catalyst to construct complex benzoxazines and related scaffolds from simple, readily available nitroarenes.[10][11] The reaction proceeds via an in-situ reduction of the nitro group to a nitrosoarene, which then undergoes a powerful intramolecular C–N bond-forming "nitroso ene" reaction. This strategy provides a convergent and atom-economical route to valuable heterocyclic structures.[10]

Mechanistic Insight: The catalytic cycle is initiated by the reduction of the Fe(II) precatalyst by phenylsilane to generate an active iron-hydride species. This species reduces the nitroarene to the corresponding nitrosoarene. The nitroso intermediate coordinates to the iron center, positioning it for a subsequent intramolecular ene reaction with the pendant alkene. This turnover-limiting step forms the crucial C–N and C–H bonds and constructs the heterocyclic ring.[10]

G Start Nitroarene Substrate | {Fe(II) Precatalyst | Ligand} Active_FeH Active Fe-H Species Start->Active_FeH Reduction by PhSiH₃ Nitroso_Gen Generation of Nitroso Intermediate Active_FeH->Nitroso_Gen Coordination Coordination to Fe Center Nitroso_Gen->Coordination Ene_Reaction Intramolecular Nitroso Ene Reaction (Turnover-Limiting Step) Coordination->Ene_Reaction Product_Release Product Release & Catalyst Regeneration Ene_Reaction->Product_Release Product_Release->Active_FeH Regeneration Cycle Product Final Heterocyclic Product Product_Release->Product

Caption: Catalytic cycle for the iron-catalyzed intramolecular nitroso ene reaction.

Protocol 1: Synthesis of 2-methyl-2-vinyl-3,4-dihydro-2H-benzo[b][12][13]oxazine

This protocol is adapted from the work of the Engle group on iron-catalyzed reductive cyclizations.[10]

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mg)mmolsEquiv.
1-Allyloxy-2-nitrobenzene179.171791.01.0
Iron(II) Acetate (Fe(OAc)₂)173.935.20.030.03
4,7-Dimethoxy-1,10-phenanthroline240.267.20.030.03
Phenylsilane (PhSiH₃)108.222162.02.0
Anhydrous DMF/DME (1:4 v/v)-5.0 mL--

Step-by-Step Methodology

  • Catalyst Preparation: In an oven-dried vial under an inert atmosphere (N₂ or Ar), add iron(II) acetate (5.2 mg) and 4,7-dimethoxy-1,10-phenanthroline (7.2 mg).

    • Causality: The phenanthroline ligand is crucial for stabilizing the iron center and modulating its reactivity to favor the desired catalytic cycle over catalyst decomposition.

  • Reaction Setup: Add 5.0 mL of the anhydrous DMF/DME solvent mixture to the vial. Stir for 10-15 minutes until the catalyst and ligand are fully dissolved.

    • Causality: The specific solvent mixture (1:4 DMF/DME) was found to be optimal for balancing substrate/catalyst solubility and reaction efficiency.[10]

  • Reagent Addition: Add 1-allyloxy-2-nitrobenzene (179 mg, 1.0 mmol) to the solution. Follow with the dropwise addition of phenylsilane (216 mg, 2.0 mmol) via syringe.

    • Causality: Phenylsilane serves as the terminal reductant, regenerating the active iron-hydride catalyst throughout the reaction. An excess is used to ensure complete conversion.

  • Reaction Execution: Seal the vial and stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification:

    • Upon completion, quench the reaction by carefully adding 5 mL of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzoxazine product.

Application II: Palladium-Catalyzed Hydrogenation

Scientific Rationale: The reduction of 2-nitrotoluene to o-toluidine and its derivatives is one of the most fundamental and industrially significant transformations. Palladium on carbon (Pd/C) is the workhorse catalyst for this reaction, prized for its high activity, selectivity, and recyclability.[12][13] This process is vital for producing intermediates for azo dyes, rubber chemicals, and pharmaceuticals.[1] The key challenge is achieving complete reduction of the nitro group without affecting other sensitive functional groups (chemoselectivity) and avoiding catalyst poisoning.

Mechanistic Insight: This is a heterogeneous catalytic process occurring on the surface of the palladium nanoparticles. Hydrogen gas adsorbs onto the palladium surface and dissociates into reactive hydrogen atoms (H•). The nitroarene also adsorbs onto the surface, likely through π-π interactions and coordination of the nitro group. The adsorbed nitro group is then stepwise hydrogenated by the surface-bound hydrogen atoms, passing through the nitroso and hydroxylamine intermediates before the final amine product is desorbed from the surface.[7]

G cluster_workflow Hydrogenation Workflow Setup Charge Reactor: Substrate, Solvent, Pd/C Inerting Purge with N₂/Ar Setup->Inerting Pressurize Introduce H₂ Gas (Set Pressure) Inerting->Pressurize Reaction Heat & Stir (Monitor H₂ uptake) Pressurize->Reaction Depressurize Vent H₂ & Purge with N₂ Reaction->Depressurize Filtration Filter Catalyst (Caution: Pyrophoric!) Depressurize->Filtration Isolation Solvent Removal & Product Isolation Filtration->Isolation

Caption: Standard experimental workflow for a Pd/C-catalyzed hydrogenation reaction.

Protocol 2: Hydrogenation of 2-Nitro-4-chlorotoluene to 2-Amino-4-chlorotoluene

This protocol describes a standard chemoselective hydrogenation.

Materials & Reagents

ReagentM.W. ( g/mol )AmountmmolsEquiv.
2-Nitro-4-chlorotoluene171.581.72 g101.0
5% Palladium on Carbon (Pd/C)-85 mg-5 wt%
Methanol (MeOH)32.0450 mL--
Hydrogen Gas (H₂)2.02> 30 mmol-> 3.0

Step-by-Step Methodology

  • Reactor Setup: To a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), add 2-nitro-4-chlorotoluene (1.72 g) and methanol (50 mL).

  • Catalyst Addition: Carefully add 5% Pd/C (85 mg) to the vessel under a stream of nitrogen.

    • Safety & Causality: Pd/C is pyrophoric, especially after use when it is dry and saturated with hydrogen. Always handle it wet or under an inert atmosphere. The catalyst loading (typically 1-10 wt%) is a balance between reaction rate and cost.

  • Inerting: Seal the reactor and purge the system several times with an inert gas (nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi / ~3.5 bar). Begin vigorous stirring and, if necessary, heat the reaction to the target temperature (e.g., 25-40 °C).

    • Causality: The reaction is often exothermic. Temperature and pressure are critical parameters; higher values increase the reaction rate but may decrease selectivity. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Reaction Completion & Depressurization: Once hydrogen uptake ceases (typically 2-6 hours), stop the stirring and cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system again with nitrogen.

  • Catalyst Filtration & Product Isolation:

    • Carefully open the reactor in a well-ventilated fume hood.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol. Keep the filter cake wet at all times to prevent ignition.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 2-amino-4-chlorotoluene, which can be further purified by recrystallization or distillation if necessary.

Application III: Gold-Catalyzed Chemoselective Transfer Hydrogenation

Scientific Rationale: In complex molecule synthesis, the ability to selectively reduce one functional group while leaving others untouched is of paramount importance. Gold nanoparticles (AuNPs), particularly on supports like TiO₂ or Al₂O₃, have emerged as exceptional catalysts for chemoselective transfer hydrogenation.[14] They can efficiently reduce nitro groups using silanes or other hydrogen donors while preserving sensitive functionalities such as aldehydes, ketones, esters, and even some halogens, which are often susceptible to reduction under standard Pd/C hydrogenation conditions.[9][14]

Mechanistic Insight: In this heterogeneous system, the hydrogen donor (e.g., triethylsilane, Et₃SiH) is thought to react with the gold nanoparticle surface to generate active gold-hydride species. The nitro compound adsorbs onto the catalyst support or the gold surface, where it is then reduced by the gold-hydrides. The support material is not merely an inert scaffold; it can play a crucial role in activating the substrate and stabilizing the gold nanoparticles.[14]

G H_Donor Hydrogen Donor (e.g., Et₃SiH) Active_H Generation of Active Surface Hydrides 'Au-H' H_Donor->Active_H Au_NP Au Nanoparticle on Support Au_NP->Active_H Reduction Stepwise Reduction NO₂ → NH₂ Active_H->Reduction Substrate_Ads Adsorption of Nitro Compound Substrate_Ads->Reduction Product_Des Desorption of Amine Product Reduction->Product_Des

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Nitrosotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-nitrosotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound. This document moves beyond simple procedural lists to explain the underlying scientific principles, ensuring you can adapt and troubleshoot your purification processes effectively.

I. Understanding the Challenge: Common Impurities in Crude this compound

The synthesis of this compound, often achieved through the oxidation of 2-nitrotoluene, can result in a crude product containing several impurities. The nature and quantity of these impurities depend on the synthetic route and reaction conditions. A thorough understanding of potential contaminants is the first step toward a successful purification strategy.

Typical Impurities Encountered:

  • Isomeric Nitrotoluenes: The primary feedstock, 2-nitrotoluene, is often produced by the nitration of toluene, which yields a mixture of isomers. Commercial 2-nitrotoluene can contain 3- and 4-nitrotoluene as impurities.[1][2]

  • Unreacted Starting Material: Incomplete oxidation will leave residual 2-nitrotoluene in the crude product.

  • Over-oxidation Products: Aggressive oxidation conditions can lead to the formation of 2-nitrobenzoic acid.

  • Byproducts from Side Reactions: Depending on the oxidant and reaction conditions, various other byproducts may be formed.

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup, as well as any remaining reagents, will contaminate the crude product.

ImpurityTypical OriginImpact on Purification
2-NitrotolueneUnreacted starting materialSimilar polarity to the product, can be challenging to separate by chromatography.
3- & 4-NitrotolueneIsomeric impurities in starting materialVery similar physical properties to this compound, requiring efficient separation techniques.
2-Nitrobenzoic AcidOver-oxidation of the productCan often be removed by a basic wash during workup.
DinitrotoluenesFurther nitration of the starting materialHigher polarity may allow for easier separation by chromatography.

II. Purification Strategies: A Multi-faceted Approach

There is no single "best" method for purifying crude this compound. The optimal strategy will depend on the scale of your experiment, the impurity profile, and the desired final purity. A combination of techniques is often the most effective approach.

Workflow for Purification of this compound

Caption: General workflow for the purification of crude this compound.

III. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My yield after recrystallization is very low. What are the likely causes and how can I improve it?

A1: Low recovery from recrystallization is a frequent problem and can stem from several factors:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] If the compound is too soluble in the cold solvent, you will lose a significant portion of your product in the mother liquor.

  • Using Too Much Solvent: It is crucial to use the minimum amount of boiling solvent to dissolve the crude product.[3] Excess solvent will keep more of your product dissolved even after cooling, leading to poor recovery.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil. Slow cooling allows for the formation of larger, purer crystals.

  • Premature Crystallization: If the solution cools too much during filtration to remove insoluble impurities, some product may crystallize on the filter paper.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find the optimal one.

  • Minimize Solvent Volume: Add the hot solvent in small portions until the solute just dissolves.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.

  • Pre-heat Funnel: When performing a hot filtration, pre-heat the funnel to prevent premature crystallization.

Q2: I'm having trouble separating this compound from the unreacted 2-nitrotoluene. What's the best approach?

A2: Due to their similar structures and polarities, separating this compound from 2-nitrotoluene can be challenging.

  • Fractional Distillation (with extreme caution): While fractional distillation can separate compounds with close boiling points, it is crucial to be aware of the thermal instability of nitro compounds.[4] Heating this compound, especially in the presence of impurities, can lead to explosive decomposition.[4] This should only be attempted by experienced chemists with appropriate safety measures in place, and always under vacuum to lower the boiling point.

  • Column Chromatography: This is often the most effective method for this separation. A carefully chosen solvent system can exploit the subtle polarity differences between the two compounds.

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A non-polar solvent like hexane with a small amount of a more polar solvent like ethyl acetate or dichloromethane is a good starting point. The optimal ratio will need to be determined by thin-layer chromatography (TLC).

Q3: My purified product is still colored. How can I remove colored impurities?

A3: A persistent color in your product often indicates the presence of highly conjugated impurities.

  • Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities.[3] Use charcoal sparingly, as it can also adsorb your product.

  • Column Chromatography: This is generally very effective at removing colored impurities, which often have different polarities from the desired product.

Q4: I'm concerned about the stability of this compound during purification. What precautions should I take?

A4: this compound, like many nitro compounds, is potentially unstable, especially at elevated temperatures or in the presence of strong acids or bases.[4][5]

  • Avoid High Temperatures: Whenever possible, perform purification steps at or below room temperature. If heating is necessary for recrystallization, do so for the minimum time required.

  • Avoid Strong Bases: While a weak base wash (e.g., sodium bicarbonate solution) is useful for removing acidic impurities, avoid strong bases like sodium hydroxide, which can promote decomposition.[4]

  • Storage: Store the purified product in a cool, dark place.

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent

This protocol is suitable for crude this compound that is relatively pure and contains impurities with different solubility profiles.

Methodology:

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) and observe the solubility at room temperature. Heat the test tube gently to see if the solid dissolves. A good solvent will show low solubility at room temperature and high solubility when hot.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the flask on a hot plate with stirring until the solvent boils. Continue adding small portions of the hot solvent until all the solid has just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This method is highly effective for separating compounds with similar polarities, such as this compound and 2-nitrotoluene.

Methodology:

  • TLC Analysis: Determine the optimal solvent system using thin-layer chromatography (TLC). Spot the crude material on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate). The ideal system will give good separation between the desired product and impurities.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Analytical Methods for Purity Assessment

Confirming the purity of your final product is a critical step. Several analytical techniques can be employed:

  • Gas Chromatography (GC): An excellent technique for assessing the purity of volatile compounds like this compound. It can effectively separate and quantify isomeric impurities.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another powerful method for purity determination and can be used for non-volatile impurities as well.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and identify any remaining impurities.

Analytical TechniqueInformation Provided
Gas Chromatography (GC)Purity, presence of volatile impurities, isomeric ratio.
High-Performance Liquid Chromatography (HPLC)Purity, presence of non-volatile impurities.
Nuclear Magnetic Resonance (NMR)Structural confirmation, identification of impurities.

V. Safety Precautions

Working with this compound requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[9]

  • Handling: Avoid contact with skin and eyes.[10]

  • Toxicity: 2-nitrotoluene is harmful if swallowed and is suspected of causing genetic defects and cancer.[11]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible materials such as strong oxidizing agents and strong bases.[4][9]

VI. Concluding Remarks

The successful purification of crude this compound hinges on a systematic approach that begins with understanding the potential impurities and selecting the appropriate purification techniques. By carefully considering the principles of solubility, chromatography, and the compound's stability, researchers can overcome common challenges and obtain a high-purity product essential for their research and development endeavors. Always prioritize safety and consult the relevant Safety Data Sheets (SDS) before handling any chemicals.

References

  • Loba Chemie. (n.d.). 2-NITROTOLUENE FOR SYNTHESIS. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Safety and Handling of 2-Nitrotoluene (CAS 88-72-2) in Industrial Applications. Retrieved from [Link]

  • International Agency for Research on Cancer. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon: IARC. Retrieved from [Link]

  • Deepak Nitrite Limited. (2020, June 1). SAFETY DATA SHEET Ortho Nitro Toluene. Retrieved from [Link]

  • International Agency for Research on Cancer. (2013). 2-NITROTOLUENE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon: IARC. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

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Technical Support Center: Overcoming Challenges in the Synthesis of o-Nitrosotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of o--nitrosotoluene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuanced and often challenging preparation of this valuable synthetic intermediate. o-Nitrosotoluene, with its reactive nitroso group, is a fascinating building block, but its inherent instability requires precise experimental control.

This document moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and handling of o-nitrosotoluene.

Q1: What are the primary synthetic routes to o-nitrosotoluene?

The most common and reliable method for preparing aryl nitroso compounds, including o-nitrosotoluene, is the controlled oxidation of the corresponding primary aromatic amine (o-toluidine).[1][2] The oxidant of choice is typically peroxymonosulfuric acid (Caro's acid).[3] A less common route is the partial reduction of the parent nitro compound (o-nitrotoluene), though achieving the desired intermediate without over-reduction to the amine is challenging.[4]

Q2: Why is o-nitrosotoluene so difficult to isolate and handle?

The primary challenges stem from its high reactivity and instability.[5][6][7]

  • Over-oxidation: The nitroso group (-N=O) is easily oxidized to a nitro group (-NO2), making o-nitrotoluene a common byproduct. This requires careful control of temperature and oxidant stoichiometry.[5]

  • Dimerization: In the solid state and often in solution, aromatic nitroso compounds exist as colorless or pale yellow azodioxy dimers.[6][8][9] The characteristic blue or green color is associated with the monomeric form, which is favored in dilute solutions or at higher temperatures.[8] This equilibrium can complicate purification and characterization.

  • Light and Air Sensitivity: Like many nitroso compounds, it can be sensitive to light and air, leading to degradation over time.

Q3: What are the expected byproducts in the synthesis of o-nitrosotoluene from o-toluidine?

The main byproducts are typically:

  • o-Nitrotoluene: Resulting from the over-oxidation of the desired product.

  • Unreacted o-toluidine: If the oxidation is incomplete.

  • Azoxy and Azo compounds: Formed from condensation reactions between the nitroso intermediate and hydroxylamine or amine precursors.

  • Polymeric tars: Aggressive oxidation conditions can lead to complex, dark-colored degradation products.

Q4: What are the critical safety precautions when working with Caro's acid?

Caro's acid (H₂SO₅) is an extremely powerful and potentially explosive oxidant.[3][10]

  • Preparation: Always prepare it fresh and in a well-ventilated fume hood. The preparation is highly exothermic; it must be done in an ice bath with slow addition of hydrogen peroxide to concentrated sulfuric acid.[3]

  • Personal Protective Equipment (PPE): Wear a blast shield, acid-resistant gloves, a flame-retardant lab coat, and safety goggles.

  • Quenching: Never quench Caro's acid with organic solvents. It can form highly explosive organic peroxides. Quench slowly by pouring the reaction mixture over a large amount of ice.

  • Storage: Do not store Caro's acid, especially in a sealed container, as it can decompose and build up pressure.[3]

Part 2: Troubleshooting Guide

This section provides direct answers to specific experimental problems encountered during the primary synthesis route: the oxidation of o-toluidine.

Synthesis Pathway: Oxidation of o-Toluidine

Q: My reaction yields are consistently low, or I fail to isolate any product. What is going wrong?

A: Low yield is the most common issue and can be traced to several factors. The key is precise temperature control and the quality of your oxidant.

  • Probable Cause 1: Temperature Excursion. The oxidation of the amine to the nitroso stage is exothermic. If the temperature rises above 0-5 °C, two competing reactions accelerate: the over-oxidation of your product to o-nitrotoluene and the decomposition of the highly unstable Caro's acid.

    • Solution: Ensure your reaction vessel is deeply submerged in an efficient ice-salt bath. Add the solution of o-toluidine in sulfuric acid to the freshly prepared Caro's acid dropwise, monitoring the internal temperature constantly with a low-temperature thermometer.

  • Probable Cause 2: Inefficient Oxidant. Caro's acid degrades over time.

    • Solution: Always use freshly prepared Caro's acid for the oxidation. Prepare it immediately before you intend to start the oxidation step.

  • Probable Cause 3: Sub-optimal Work-up. The product is volatile and can be lost during solvent removal or steam distillation if not performed carefully.

    • Solution: After quenching the reaction on ice, the product often precipitates. Filter the solid quickly in the cold. If extraction is necessary, use a low-boiling-point, non-polar solvent like diethyl ether or dichloromethane and remove it under reduced pressure at low temperatures. Steam distillation, while effective for purification, must be rapid to prevent decomposition of the product at elevated temperatures.[11]

Q: The reaction mixture turns dark brown or black, and I isolate a tarry substance.

A: This is a clear sign of aggressive, non-selective oxidation and decomposition.

  • Probable Cause: Oxidant is too concentrated or Temperature is too high. Using highly concentrated reagents or allowing the temperature to rise significantly can lead to uncontrolled oxidation of the aromatic ring and polymerization.

    • Solution: Adhere strictly to the recommended concentrations of sulfuric acid and hydrogen peroxide for preparing Caro's acid. Maintain rigorous temperature control below 5 °C throughout the addition of the amine. Rapid, vigorous stirring is also essential to dissipate localized heating.

Q: I isolated a white or pale-yellow solid, but I was expecting a blue or green compound.

A: You have successfully synthesized the product, but you have isolated the dimer. This is normal.

  • Explanation: Aromatic C-nitroso compounds exist in a monomer-dimer equilibrium.[8][12][13] The monomer is typically blue or green and exists in the gas phase, in dilute solutions, or when melted. The solid-state is almost always the colorless or pale-yellow azodioxy dimer.

    • Validation: To confirm, dissolve a small amount of your solid in a solvent like chloroform or ethanol. A transient or stable green/blue color should appear, confirming the presence of the monomeric o-nitrosotoluene in solution. The intensity of the color will depend on the concentration and the solvent.

Q: My final product is contaminated with the starting material, o-toluidine.

A: This indicates an incomplete reaction.

  • Probable Cause 1: Insufficient Oxidant. The stoichiometry of the reaction is critical.

    • Solution: Ensure you are using a slight molar excess of Caro's acid relative to the o-toluidine.

  • Probable Cause 2: Poor Mixing. If the reagents are not mixed efficiently, localized areas of the reaction mixture may not be exposed to the oxidant.

    • Solution: Use an efficient overhead or magnetic stirrer that can handle the viscosity of the sulfuric acid solution.

  • Purification Strategy: The basic nature of the unreacted o-toluidine allows for a simple purification step. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) and wash the solution with dilute hydrochloric acid. The o-toluidine will be protonated and move into the aqueous phase, while the neutral o-nitrosotoluene dimer remains in the organic layer.

Part 3: Visualization & Data
Troubleshooting Workflow Diagram

This diagram outlines a logical flow for diagnosing and solving common issues during the synthesis.

TroubleshootingWorkflow Start Start Synthesis Problem Problem Encountered Start->Problem LowYield Low or No Yield Problem->LowYield  Yield Issue TarryProduct Dark/Tarry Product Problem->TarryProduct Product Quality WrongColor White/Yellow Solid (Expected Blue/Green) Problem->WrongColor Appearance Contaminated Contaminated with o-Toluidine Problem->Contaminated Purity CheckTemp Verify Temperature Control (< 5°C) LowYield->CheckTemp TarryProduct->CheckTemp IsolateDimer Recognize Dimer Formation (Normal in Solid State) WrongColor->IsolateDimer CheckStoich Verify Oxidant Stoichiometry Contaminated->CheckStoich CheckOxidant Check Oxidant (Freshly Prepared?) CheckTemp->CheckOxidant Temp OK CheckConc Verify Reagent Concentrations CheckTemp->CheckConc Temp OK CheckWorkup Review Work-up Procedure CheckOxidant->CheckWorkup Oxidant OK Success Pure Product CheckWorkup->Success Work-up Optimized CheckStirring Ensure Efficient Stirring CheckConc->CheckStirring Conc. OK AcidWash Perform Dilute Acid Wash CheckStirring->AcidWash Stirring OK CheckStirring->Success Stirring OK ValidateMonomer Validate by Dissolving (Look for Green/Blue Color) IsolateDimer->ValidateMonomer ValidateMonomer->Success CheckStoich->CheckStirring Stoich. OK AcidWash->Success

Caption: A troubleshooting decision tree for the synthesis of o-nitrosotoluene.

Reaction Mechanism: Oxidation with Caro's Acid

This diagram illustrates the accepted mechanism for the oxidation of a primary aromatic amine to a nitroso compound.

ReactionMechanism cluster_step1 Step 1: Oxidation to Hydroxylamine cluster_step2 Step 2: Oxidation to Nitroso Compound cluster_side_reaction Side Reaction: Over-oxidation oToluidine o-Toluidine (Ar-NH₂) Hydroxylamine N-Arylhydroxylamine (Ar-NHOH) oToluidine->Hydroxylamine + H₂SO₅ CarosAcid Caro's Acid (H₂SO₅) Product o-Nitrosotoluene (Ar-N=O) Hydroxylamine->Product + H₂SO₅ SulfuricAcid H₂SO₄ OverOxidation o-Nitrotoluene (Ar-NO₂) Product->OverOxidation + H₂SO₅ (Excess oxidant or high temperature) Water H₂O

Caption: Mechanism of o-toluidine oxidation to o-nitrosotoluene via Caro's acid.

Table 1: Influence of Reaction Parameters on Synthesis Outcome
ParameterConditionExpected OutcomeRationale & Causality
Temperature < 5 °CHigher selectivity for nitroso compoundMinimizes over-oxidation to the nitro compound and prevents decomposition of Caro's acid.
> 10 °CIncreased formation of o-nitrotoluene and tarBoth the desired product and the oxidant are unstable at higher temperatures, leading to side reactions.
Oxidant Freshly Prepared Caro's AcidOptimal yieldCaro's acid has a limited shelf-life; its oxidizing power diminishes over time.[3]
Aged Caro's AcidLow conversion, poor yieldInsufficient active oxidant is present to drive the reaction to completion.
Stoichiometry Slight excess of oxidantComplete conversion of amineEnsures all the starting material is consumed, simplifying purification.
Insufficient oxidantIncomplete reactionResults in contamination of the product with unreacted o-toluidine.
Work-up Rapid quench on ice, fast filtration/extractionGood recovery of productMinimizes decomposition and loss of the volatile and unstable product.[11]
Prolonged exposure to heat/airLow recovery, product degradationThe nitroso compound is sensitive to heat, air, and light, especially in its monomeric form.[2]
Part 4: Detailed Experimental Protocol

This protocol is a representative synthesis based on established methods for the oxidation of aromatic amines using Caro's acid.

Objective: To synthesize o-nitrosotoluene from o-toluidine.

Materials:

  • o-Toluidine (reagent grade)

  • Concentrated Sulfuric Acid (98%)

  • Hydrogen Peroxide (30-50%)

  • Ice

  • Sodium Bicarbonate (for neutralization)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Step 1: Preparation of Caro's Acid (Perform in fume hood behind a blast shield)

  • In a 500 mL flask equipped with a magnetic stirrer, place 100 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath until the internal temperature is below 0 °C.

  • Slowly, add 40 mL of 30% hydrogen peroxide dropwise via an addition funnel. CRITICAL: Monitor the temperature closely and maintain it below 10 °C throughout the addition. This mixture is highly exothermic.[14]

  • Once the addition is complete, stir the solution in the ice bath for another 15 minutes. Use this solution immediately.

Step 2: Preparation of the o-Toluidine Solution

  • In a separate beaker, dissolve 10.7 g (0.1 mol) of o-toluidine in 50 mL of concentrated sulfuric acid. This step is also exothermic; cool the beaker in an ice bath during the dissolution.

Step 3: Oxidation Reaction

  • Cool the freshly prepared Caro's acid solution to below 0 °C.

  • Slowly add the cold o-toluidine sulfate solution dropwise to the vigorously stirred Caro's acid. CRITICAL: The rate of addition should be controlled to keep the internal reaction temperature between 0 °C and 5 °C. The reaction is often accompanied by a color change.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.

Step 4: Work-up and Isolation

  • Prepare a large beaker containing at least 500 g of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the ice with stirring. This will quench the reaction and dilute the acid. A solid precipitate of the o-nitrosotoluene dimer may form.

  • If a solid precipitates, collect it by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold water until the washings are neutral to pH paper.

  • If the product appears as an oil or remains in solution, transfer the cold mixture to a separatory funnel and extract three times with 100 mL portions of cold diethyl ether.

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (to remove residual acid) followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure at a temperature below 30 °C.

Step 5: Characterization

  • The isolated product should be a pale yellow or white solid (the dimer).

  • Confirm its identity by dissolving a small sample in chloroform to observe the characteristic green color of the monomer.

  • Obtain a melting point. Be aware that the melting point can be broad due to the monomer-dimer equilibrium.

  • Characterize using spectroscopic methods (NMR, IR, Mass Spectrometry) as appropriate.[1][15]

References
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  • ResearchGate. (n.d.). C(1s) XPS spectra of o-nitrotoluene. ResearchGate. [Link]

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  • Reuther, J. F., et al. (2018). Synthesis of Nitrosobenzene Derivatives via Nitrosodesilylation Reaction. PubMed. [Link]

  • MDPI. (2020). Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. MDPI. [Link]

  • Semantic Scholar. (2021). Organic Host Encapsulation Effects on Nitrosobenzene Monomer− Dimer Distribution and C−NO Bond Rotation in an Aqueous. Semantic Scholar. [Link]

  • Jayaraj, N., & Raghavan, S. (2021). Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution. The Journal of Organic Chemistry, 86(24), 17947-17955. [Link]

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Stability and storage conditions for 2-methylnitrosobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-methylnitrosobenzene. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of 2-methylnitrosobenzene.

Question: My solid 2-methylnitrosobenzene, which was initially a pale yellow or off-white powder, has developed a greenish tint. What does this indicate?

Answer: The appearance of a greenish color in your solid 2-methylnitrosobenzene is likely due to a shift in the monomer-dimer equilibrium. Nitrosoarenes, including 2-methylnitrosobenzene, typically exist in an equilibrium between a colorless or pale-yellow dimeric form (azobenzene N,N'-dioxide) and a deep-green or blue monomeric form. The dimeric form is generally favored in the solid state.

The color change suggests that a portion of the dimer has converted to the monomer. This can be influenced by:

  • Temperature fluctuations: Higher temperatures can favor the formation of the monomer.

  • Light exposure: UV or ambient light can provide the energy to break the N-N bond of the dimer.

  • Impurities: The presence of certain impurities from the synthesis may disrupt the crystal lattice and favor the monomeric form.

What to do:

  • Assess the extent of the color change: A slight greenish tint may not significantly impact your experiment, but a pronounced change warrants further investigation.

  • Purity Check: It is advisable to check the purity of the compound using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Storage Review: Ensure that the compound is stored according to the recommended conditions (see FAQ section below).

Question: I've dissolved my 2-methylnitrosobenzene in a solvent, and the solution is green. Is this normal?

Answer: Yes, a green or blue-green color is the expected appearance of 2-methylnitrosobenzene in most organic solvents. In dilute solutions, the monomer-dimer equilibrium shifts significantly towards the colored monomeric form. The intensity of the color will depend on the concentration and the solvent used. Polar solvents can influence the equilibrium, and in some cases, stabilize the dimer to a certain extent.

Question: My solution of 2-methylnitrosobenzene has changed color over time (e.g., from green to brownish). What could be the cause?

Answer: A color change from green to brown or the appearance of a precipitate can indicate degradation of the compound. Nitroso compounds can be susceptible to both thermal and photodegradation. Potential degradation pathways for nitroaromatics can involve the formation of phenyl and phenoxy radicals at elevated temperatures.[1]

Possible Causes:

  • Oxidation: Exposure to air (oxygen) can lead to oxidation of the nitroso group.

  • Light-induced degradation: Exposure to UV or strong ambient light can promote decomposition.

  • Reaction with solvent: While less common with stable solvents, reactivity with certain solvents, especially those prone to forming radicals, cannot be entirely ruled out.

  • Contamination: The presence of acidic or basic impurities can catalyze degradation.

Troubleshooting Steps:

  • Prepare fresh solutions: For critical experiments, it is always best practice to prepare solutions of 2-methylnitrosobenzene fresh.

  • Protect from light: Store solutions in amber vials or wrap the container with aluminum foil.

  • Use an inert atmosphere: If you observe rapid degradation, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Analytical Verification: If you suspect degradation, you can analyze the solution using techniques like LC-MS to identify potential degradation products.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the stability and storage of 2-methylnitrosobenzene.

1. What are the ideal long-term storage conditions for solid 2-methylnitrosobenzene?

To ensure the long-term stability of solid 2-methylnitrosobenzene, it is crucial to control the storage environment.

ParameterRecommendationRationale
Temperature 2-8 °C (refrigerated)Lower temperatures minimize the rate of potential degradation reactions and favor the more stable dimeric form.
Atmosphere Tightly sealed containerPrevents exposure to moisture and atmospheric oxygen, which can contribute to degradation. For highly sensitive applications, storage under an inert gas (argon or nitrogen) is recommended.
Light Protect from light (amber vial or stored in the dark)Nitroso compounds can be light-sensitive, and exposure to light can induce photodegradation.[2]

2. How should I store solutions of 2-methylnitrosobenzene?

Solutions of 2-methylnitrosobenzene are generally less stable than the solid compound.

  • Short-term storage (up to a few days): Store at 2-8 °C, protected from light.

  • Long-term storage: It is not recommended to store solutions for extended periods. Prepare fresh solutions as needed for your experiments. If longer-term storage is unavoidable, consider storing under an inert atmosphere at -20 °C or -80 °C, though freeze-thaw stability should be validated for your specific application.

  • Solvent choice: Use high-purity, dry solvents. The stability can be solvent-dependent. Non-polar solvents may enhance thermal stability in some cases.[3]

3. Is 2-methylnitrosobenzene sensitive to freeze-thaw cycles?

There is no specific data on the freeze-thaw stability of 2-methylnitrosobenzene. However, repeated freeze-thaw cycles can potentially introduce moisture and promote degradation of sensitive compounds. If you need to use a solution from a frozen stock, it is best to aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles of the entire batch.

4. What are the primary signs of degradation I should look for?

  • Solid: Significant color change from pale yellow/off-white to a dark green, brown, or black color. Change in physical form (e.g., from a crystalline powder to a tarry substance).

  • Solution: Color change from the characteristic green to yellow, brown, or the formation of a precipitate.

5. How can I assess the purity of my 2-methylnitrosobenzene sample?

Several analytical techniques can be used to determine the purity of 2-methylnitrosobenzene:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the compound and any potential impurities or degradation products. A UV-Vis detector is suitable for this analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and help to identify impurities if they are present at a sufficient concentration.

  • UV-Vis Spectroscopy: Can be used to monitor the monomer-dimer equilibrium in solution, as the monomer has a characteristic absorbance in the visible region.

6. What safety precautions should I take when handling 2-methylnitrosobenzene?

Nitroso compounds as a class should be handled with care, as some are known to be carcinogenic.[4] Always refer to the latest Safety Data Sheet (SDS) for the most comprehensive safety information.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid creating dust when handling the solid. For solutions, use a funnel to prevent spills. Do not eat, drink, or smoke in the laboratory.

  • Disposal: Dispose of waste according to your institution's and local regulations for chemical waste.

Experimental Workflow: Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of 2-methylnitrosobenzene.

Stability_Workflow cluster_0 Initial Assessment cluster_1 Troubleshooting Path cluster_2 Standard Use cluster_3 Decision start Receive/Prepare 2-Methylnitrosobenzene visual_inspection Visual Inspection (Color, Form) start->visual_inspection color_change Color Change or Unexpected Appearance? visual_inspection->color_change Observe purity_analysis Purity Analysis (HPLC, GC-MS) color_change->purity_analysis Yes proceed Proceed with Experiment color_change->proceed No evaluate Evaluate Purity Data purity_analysis->evaluate decision Use, Purify, or Discard? evaluate->decision decision->proceed Purity Acceptable discard Discard/Re-synthesize decision->discard Purity Unacceptable

Caption: A workflow for the stability assessment of 2-methylnitrosobenzene.

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Common side reactions in the preparation of 2-Nitrosotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-nitrosotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the common side reactions encountered during the preparation of this compound. Our focus is on the prevalent synthetic route: the oxidation of 2-methylaniline (o-toluidine).

Introduction: The Synthetic Challenge

The synthesis of this compound via the oxidation of o-toluidine is a nuanced process. While the desired transformation appears straightforward, the reaction is often plagued by competing pathways that lead to a variety of byproducts. The nitrogen atom of the arylamine is susceptible to multiple oxidation states and intermolecular coupling reactions. Understanding and controlling these side reactions is paramount to achieving a high yield and purity of the target nitroso compound. This guide provides the mechanistic rationale behind these challenges and offers practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Observed Problem Potential Cause(s) Recommended Action(s)
Low yield of this compound; reaction mixture is a dark, complex tar. 1. Over-oxidation: The reaction temperature may be too high, or the reaction was allowed to proceed for too long, leading to the formation of 2-nitrotoluene and other degradation products.[1] 2. Excessive Oxidant: Using a significant excess of the oxidizing agent (e.g., Caro's acid) can drive the reaction past the nitroso stage.1. Strict Temperature Control: Maintain the reaction temperature at or below 0-5 °C during the addition of the oxidant. Use an ice-salt bath for effective cooling. 2. Stoichiometric Control: Carefully calculate and use a modest excess of the oxidizing agent. Monitor the reaction progress closely using TLC to determine the optimal endpoint.
Presence of a significant amount of a red/orange crystalline solid. Formation of Azo/Azoxy Byproducts: The primary colored byproducts are typically 2,2'-azoxytoluene and 2,2'-azotoluene. These form via condensation reactions between intermediates.[2][3]1. Controlled Addition of Oxidant: Add the oxidizing agent slowly and sub-surface to ensure rapid mixing and to avoid localized high concentrations which favor coupling reactions. 2. pH Control: Maintain a strongly acidic environment. The protonated amine is less susceptible to intermolecular coupling. The use of Caro's acid in sulfuric acid is effective for this purpose.[4]
Product is contaminated with unreacted o-toluidine. 1. Insufficient Oxidant: Not enough oxidizing agent was used to fully convert the starting material. 2. Poor Mixing: Inefficient stirring can lead to incomplete reaction.1. Verify Oxidant Potency: If preparing Caro's acid in situ, ensure the reagents (e.g., potassium persulfate) are fresh. A slight excess of the oxidant can be used, but monitor carefully for over-oxidation. 2. Vigorous Stirring: Use a powerful mechanical stirrer to ensure the reaction mixture is homogeneous, especially if the starting material salt precipitates.
Difficulty in isolating the product; it appears oily or does not solidify. 1. Presence of Impurities: Azo and azoxy byproducts can act as impurities that prevent the crystallization of this compound. 2. Incomplete reaction: A mixture of product and starting material can result in an oily product.1. Purification by Steam Distillation: this compound is steam-volatile, whereas the dimeric byproducts and starting material salt are not. This is an effective method for purification.[4] 2. Chromatography: For smaller scales, column chromatography on silica gel can be used to separate the components. Due to the reactive nature of nitroso compounds, this should be done quickly and with care.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of this compound from o-toluidine?

The reaction proceeds via the electrophilic oxidation of the amino group. When using an oxidant like Caro's acid (H₂SO₅), the amine is first oxidized to the corresponding N-arylhydroxylamine (2-methylphenylhydroxylamine). This intermediate is then rapidly oxidized further to the target this compound.[1][2]

Q2: Why are azo and azoxy compounds the most common byproducts?

These dimeric impurities arise from intermolecular reactions of the intermediates. The key reaction is the condensation between the N-arylhydroxylamine intermediate and the this compound product (or another molecule of the nitroso intermediate). This condensation, particularly under non-optimal pH or temperature conditions, leads to the formation of the azoxy linkage (-N=N(O)-). The azoxy compound can be further reduced or react to form the azo compound (-N=N-).[2]

Q3: Can I use other oxidizing agents besides Caro's acid?

While Caro's acid is a classic and effective reagent for this transformation, other oxidants have been used for the oxidation of arylamines. These include potassium dichromate in acid[3] and various peracids. However, the selectivity for the nitroso compound can be highly dependent on the specific reagent and reaction conditions. Caro's acid prepared in situ from sulfuric acid and a persulfate salt is often preferred for its high oxidation potential and the strongly acidic medium which helps to suppress side reactions.[4]

Q4: My TLC shows multiple spots. How can I identify the product and byproducts?

  • This compound: Typically a green or blue-green solid (monomeric form) or a colorless solid (dimeric form), it will appear as a distinct spot on the TLC plate.

  • o-Toluidine: The starting material can be visualized with a suitable stain (e.g., permanganate or ninhydrin) if it is not UV-active.

  • 2,2'-Azoxytoluene & 2,2'-Azotoluene: These are often yellow to orange-red compounds and will have different Rf values from the product and starting material.

  • 2-Nitrotoluene: If over-oxidation is suspected, this byproduct will be a pale yellow oil or solid. Co-spotting with an authentic sample is the best method for confirmation.

Q5: Is this compound stable? What are the best storage conditions?

Aromatic C-nitroso compounds can exist in an equilibrium between a colored monomeric form (blue or green) and a colorless dimeric azodioxide form.[6] They are also sensitive to light and can be reactive.[5] For long-term storage, it is advisable to keep the purified compound in a dark, cold, and inert atmosphere (e.g., in a freezer under argon or nitrogen).

Reaction and Side Reaction Pathways

The diagram below illustrates the desired reaction pathway for the synthesis of this compound and the competing side reactions that lead to the formation of common impurities.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reactions oT o-Toluidine hydroxylamine N-(2-methylphenyl)hydroxylamine oT->hydroxylamine [O] nitroso This compound (Product) hydroxylamine->nitroso [O] azoxy 2,2'-Azoxytoluene hydroxylamine->azoxy + this compound - H₂O nitro 2-Nitrotoluene (Over-oxidation) nitroso->nitro [O] (Excess Oxidant/ High Temp) nitroso->azoxy azo 2,2'-Azotoluene azoxy->azo Reduction/ Rearrangement

Caption: Synthesis of this compound and Competing Side Reactions.

Experimental Protocol: Preparation of this compound using Caro's Acid

This protocol is adapted from established procedures for the oxidation of substituted anilines.[4]

Materials:

  • o-Toluidine (2-methylaniline)

  • Concentrated Sulfuric Acid (98%)

  • Potassium Persulfate (K₂S₂O₈)

  • Crushed Ice

  • Deionized Water

Procedure:

  • Preparation of o-Toluidine Sulfate Suspension:

    • In a 1 L three-necked flask equipped with a mechanical stirrer and a thermometer, cautiously add 50 mL of concentrated sulfuric acid to 100 mL of deionized water, while cooling in an ice bath.

    • To this cold acid solution, slowly add 21.4 g (0.2 mol) of o-toluidine with stirring. A thick white precipitate of o-toluidine sulfate will form. Allow the mixture to cool to 0-5 °C.

  • Preparation of Caro's Acid (Peroxymonosulfuric Acid):

    • CAUTION: Caro's acid is a powerful and potentially explosive oxidant. Prepare it in situ and use immediately. Do not store.

    • In a separate beaker cooled in an ice-salt bath, add 60 g (0.22 mol) of potassium persulfate to 100 mL of ice-cold concentrated sulfuric acid.

    • Stir the mixture until a clear solution is obtained. Keep this solution cold until use.

  • Oxidation Reaction:

    • Maintain the temperature of the o-toluidine sulfate suspension at 0-5 °C.

    • Slowly add the prepared Caro's acid solution to the vigorously stirred suspension over a period of 1-2 hours. Use a dropping funnel for controlled addition. Crucially, do not allow the internal temperature to rise above 5 °C.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours. Monitor the reaction by TLC (e.g., using a 1:4 ethyl acetate:hexane eluent) until the starting material is consumed.

  • Work-up and Purification:

    • Pour the reaction mixture slowly onto a large amount of crushed ice (approx. 500 g) with stirring. This will quench the reaction and precipitate the crude product.

    • The crude this compound can be isolated by filtration. However, for higher purity, it is recommended to perform a steam distillation directly from the diluted reaction mixture.[4]

    • Set up for steam distillation. The volatile this compound will co-distill with water and can be collected as a greenish solid in the receiving flask.

    • Filter the collected solid product, wash with cold water, and air-dry in the dark.

Expected Yield: 50-65%

References

  • Langley, W. D. 2,5-DINITROBENZOIC ACID. Organic Syntheses, Coll. Vol. 3, p.334 (1955); Vol. 22, p.44 (1942). [Link]

  • Berman, S. T. 2-amino-3-nitrotoluene. Organic Syntheses. [Link]

  • Wang, J., et al. Unspecific peroxygenase enabled formation of azoxy compounds. Nature Communications, via PMC, 2024. [Link]

  • Vancik, H. Aromatic C-nitroso Compounds. SpringerLink. [Link]

  • Stiles, M., & Ginsberg, A. Process for the preparation of organic nitroso compounds.
  • Twibanire, J. D., & Grindley, T. B. Photocatalytic Oxidative Coupling of Arylamines for the Synthesis of Azoaromatics and the Role of O2 in the Mechanism. Journal of the American Chemical Society, via PubMed, 2021. [Link]

  • NOP. Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. oc-praktikum.de, 2005. [Link]

  • Clarke, H. T., & Taylor, E. R. m-NITROTOLUENE. Organic Syntheses. [Link]

  • American Cyanamid Company. Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
  • Williams, D. L. H. Preparations of C-Nitroso Compounds. Chemical Reviews, via PMC, 2004. [Link]

  • Farhadi, S., et al. Photo-assisted Oxidation of Anilines and Other Primary Aromatic Amines to Azo Compounds Using Mercury(II) Oxide as a PhotoOxidant. ResearchGate, 2008. [Link]

  • Griffiths, J. The Oxidation of Azo Dyes and its relation to Light Fading. ResearchGate, 2012. [Link]

  • Wikipedia. 2-Nitrotoluene. Wikipedia. [Link]

  • Nenajdenko, V. G., et al. Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI, 2022. [Link]

  • Singh, R., et al. Kinetics of oxidation of o-toluidine by potassium dichromate. International Journal of Scientific and Research Publications, 2011. [Link]

  • Huisgen, R., & Bast, K. indazole. Organic Syntheses. [Link]

  • Sciencemadness Wiki. 2-Nitrotoluene. Sciencemadness Wiki. [Link]

  • Popkov, A. Synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene. ResearchGate, 2005. [Link]

  • National Toxicology Program. Use of Toluidine in the Manufacture of Dyes. National Toxicology Program, 2002. [Link]

  • Sciencemadness Discussion Board. o-toluidine from o-nitrotoluene. Sciencemadness.org, 2006. [Link]

  • IARC Monographs Working Group. 2-NITROTOLUENE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water, via NCBI, 2012. [Link]

  • Singh, R., et al. Kinetics of Micelle catalyzed Oxidation of m-Toluidine. Der Pharma Chemica, 2011. [Link]

  • PrepChem. Synthesis of N-acetyl-o-toluidine. PrepChem.com. [Link]

  • Singh, K., et al. Electrochemical oxidation of o-anisidine, p-anisidine, diphenylamine and o-toluidine at platinum electrode. ResearchGate, 2015. [Link]

  • Li, J., & Wang, Y. Synthesis method of p-nitro-o-toluidine.
  • IARC. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds, via NCBI, 1996. [Link]

  • Leah4sci. Aromatic Side Chain Oxidation to Carboxylic Acid. YouTube, 2019. [Link]

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Technical Support Center: Purification of 2-Nitrosotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-nitrosotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical, yet challenging, chemical intermediate. Our goal is to provide practical, in-depth solutions to common purification problems, moving beyond simple protocols to explain the underlying scientific principles. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address issues you may encounter in the lab.

> Critical Safety Notice: this compound is a reactive metabolite of 2-nitrotoluene, which is classified as a Group 2A agent, "probably carcinogenic to humans," by the IARC. It is essential to handle this compound and its precursor with extreme caution. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton®), safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific problems that can arise during the purification of this compound. Each entry details potential causes and provides a logical, step-by-step approach to resolution.

Q1: After my synthesis, my crude this compound appears as a dark, oily mixture. What are the primary impurities I should be concerned about?

A1: The composition of your crude product depends heavily on the synthetic route. A common method is the oxidation of 2-nitrotoluene.[1][2][3] In this case, the primary impurities are typically:

  • Unreacted 2-Nitrotoluene: The most common impurity. Its physical properties are similar to the product, which can complicate separation.

  • Isomeric Nitrotoluenes (3- and 4-nitrotoluene): The commercial-grade 2-nitrotoluene used as a starting material is often produced by the nitration of toluene, which yields a mixture of isomers.[4][5] Commercial 2-nitrotoluene can contain 3-nitrotoluene (~0.2%) and 4-nitrotoluene (~0.01%) as impurities.[4]

  • Over-oxidation Products: Depending on the strength of the oxidizing agent, the methyl group can be oxidized further to form 2-nitrobenzyl alcohol or 2-nitrobenzoic acid.[2]

  • Dinitrotoluenes: These can be present as impurities in the starting 2-nitrotoluene or formed if the nitrating conditions for the precursor synthesis were too harsh.[6]

The dark, oily appearance is characteristic of crude reaction mixtures containing various aromatic nitro compounds. Your purification strategy must be selected based on the likely identities and concentrations of these impurities.

Q2: I attempted to purify this compound by recrystallization, but my yield was extremely low. What went wrong?

A2: Low recovery is a frequent issue in recrystallization and usually points to a suboptimal procedure.[7] Here are the most common causes and how to fix them:

  • Cause 1: Incorrect Solvent Choice. The ideal solvent should dissolve the this compound completely when hot but poorly when cold. If the compound is too soluble in the cold solvent, it will remain in the mother liquor upon cooling.[7]

  • Solution: Perform systematic solubility tests. In separate test tubes, test small amounts of your crude product with various solvents (e.g., ethanol, methanol, hexane, toluene) to find one that fits the "soluble hot, insoluble cold" profile. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.[8][9]

  • Cause 2: Using an Excessive Volume of Solvent. The goal is to create a saturated solution at the solvent's boiling point. Adding too much solvent means the solution will not become saturated upon cooling, and crystallization will be minimal or fail to occur.[7]

  • Solution: Add the hot solvent in small portions to the crude material while heating. Stop adding solvent as soon as all the solid has just dissolved. This ensures you are using the minimum amount necessary.[7][8]

  • Cause 3: Cooling the Solution Too Rapidly. Crash cooling (e.g., by placing the hot flask directly into an ice bath) leads to the rapid formation of small, often impure, crystals and can trap impurities. It also prevents the formation of a proper crystal lattice, which can reduce yield.

  • Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Once it has reached room temperature, you can then place it in an ice bath to maximize the recovery of the crystals.[7]

  • Cause 4: Rinsing Crystals with Room-Temperature Solvent. Washing the collected crystals with warm or room-temperature solvent will redissolve a significant portion of your purified product.

  • Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to wash away any residual mother liquor without dissolving the product.[7]

Q3: My GC-MS analysis shows persistent contamination with 2-nitrotoluene and its isomers even after purification. How can I remove these effectively?

A3: Isomeric and precursor impurities are notoriously difficult to remove due to their similar chemical and physical properties. When recrystallization is insufficient, more robust techniques are required.

  • Fractional Vacuum Distillation: This is the industrial method of choice for separating nitrotoluene isomers.[5][10] 2-nitrotoluene has a boiling point of 222 °C, which is close to its isomers, but fractional distillation under reduced pressure can effectively separate them.[11] This method is best suited for larger quantities and when the primary impurity is the 2-nitrotoluene precursor. Caution: Overheating nitrotoluenes during distillation can lead to explosive decomposition; still temperatures should be carefully controlled.[11]

  • Column Chromatography: For laboratory-scale purification, column chromatography offers high resolving power.[12][13]

    • Stationary Phase: Silica gel is a common choice for separating moderately polar compounds like nitrosotoluenes.

    • Mobile Phase: A non-polar solvent system, such as a hexane/ethyl acetate or hexane/dichloromethane gradient, is a good starting point. The optimal solvent ratio must be determined empirically using Thin Layer Chromatography (TLC) to achieve good separation between this compound and the contaminating nitrotoluenes.

Experimental Protocol: Flash Column Chromatography
  • Slurry Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 98:2 hexane:ethyl acetate). Pour this into the column and allow it to pack under positive pressure.

  • Load the Sample: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elute: Begin running the mobile phase through the column, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., move from 98:2 to 95:5 hexane:ethyl acetate) to elute the compounds.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and minimal heat to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for purifying this compound from a crude reaction mixture?

A1: A multi-step approach is often most effective. The optimal workflow depends on the scale and impurity profile.

Purification_Workflow start Crude this compound (Oily Mixture) wash Aqueous Wash (e.g., sat. NaHCO3) To remove acidic byproducts start->wash extract Solvent Extraction (e.g., with Dichloromethane) wash->extract dry Dry Organic Layer (e.g., over MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate analysis1 Purity Check 1 (TLC, GC-MS) concentrate->analysis1 decision High Level of Isomers/Precursor? analysis1->decision distill Fractional Vacuum Distillation decision->distill Yes (Large Scale) chromatography Silica Gel Chromatography decision->chromatography Yes (Lab Scale) recrystallize Recrystallization (e.g., from Ethanol/Hexane) decision->recrystallize No analysis2 Purity Check 2 (TLC, GC-MS) distill->analysis2 chromatography->analysis2 analysis2->recrystallize Further polishing needed final_product Pure this compound analysis2->final_product Purity sufficient recrystallize->final_product

Caption: General purification workflow for this compound.

Q2: How do I select the right solvent system for recrystallization?

A2: The principle of "like dissolves like" is a good starting point.[7] this compound is a moderately polar aromatic compound. Therefore, solvents of moderate polarity are likely candidates. The key is empirical testing to find a solvent that provides a large difference in solubility between its hot and cold states.

SolventPolaritySuitability for this compoundComments
Water HighPoorThis compound is generally insoluble in water.
Ethanol High-MediumGood CandidateOften used for recrystallizing aromatic compounds. May require cooling to low temperatures for good recovery.[10]
Methanol High-MediumGood CandidateSimilar to ethanol, but its lower boiling point can be advantageous.
Hexane LowPoor (as single solvent)Likely to have low solubility even when hot. Excellent as an "anti-solvent" in a two-solvent system with a more polar solvent like Dichloromethane or Ethyl Acetate.[8][9]
Toluene LowModerateMay show high solubility even when cold, leading to poor recovery.
Dichloromethane MediumPoor (as single solvent)Tends to dissolve compounds well at room temperature, making it unsuitable for single-solvent recrystallization. Good as the primary solvent in a two-solvent system.

Q3: How can I reliably assess the purity of my final this compound product?

A3: A combination of analytical techniques is necessary to confirm purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile impurities like residual nitrotoluene isomers.[12] The gas chromatogram will show the retention time of your main product, and any peaks at other retention times indicate impurities. The mass spectrometer provides fragmentation patterns to help identify these impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is also highly effective, particularly for detecting less volatile or thermally unstable impurities.[12][14] A pure sample should show a single, sharp peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities if they are present in sufficient concentration (typically >1-2%).

  • Melting Point Analysis: A pure crystalline solid has a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden over a range.

References

  • Loba Chemie. (n.d.). 2-NITROTOLUENE FOR SYNTHESIS. Retrieved from [Link]

  • International Agency for Research on Cancer. (2012). 2-NITROTOLUENE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon, France: IARC. Retrieved from [Link]

  • International Agency for Research on Cancer. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon, France: IARC. Retrieved from [Link]

  • Deepak Nitrite. (2020). SAFETY DATA SHEET Ortho Nitro Toluene. Retrieved from [Link]

  • Aquigen Bio Sciences. (n.d.). Mitigating N-nitroso Impurities in the API Manufacturing Process. Retrieved from [Link]

  • AquigenBio. (n.d.). Synthesis of Nitroso Compounds: A Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Retrieved from [Link]

  • Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462. Retrieved from [Link]

  • Chemsrc. (2025). 2-Nitrotoluene | CAS#:88-72-2. Retrieved from [Link]

  • Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Journal of Bacteriology, 182(6), 1623-1631. Retrieved from [Link]

  • Sciencemadness.org. (2008). Fractional Distillation of Nitro-Toluene. Retrieved from [Link]

  • Google Patents. (1999). US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
  • Boyer, J. H. (1986). Preparations of C-Nitroso Compounds. Chemical Reviews, 86(5), 721-753. Retrieved from [Link]

  • Agilent Technologies. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved from [Link]

  • Billedeau, S. M., et al. (1990). Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer. Journal of Analytical Toxicology, 14(3), 181-185. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding 2-Nitrotoluene (CAS 88-72-2): A Key Intermediate in Chemical Manufacturing. Retrieved from [Link]

  • Semantic Scholar. (2005). Synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]

  • ResearchGate. (2005). (PDF) Synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-nitrotoluene. Retrieved from [Link]

  • Sciencemadness.org. (2020). Separation of nitrotoluene isomers. Retrieved from [Link]

  • Robertson, J. B., Spain, J. C., Haddock, J. D., & Gibson, D. T. (1992). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Applied and Environmental Microbiology, 58(8), 2643-2648. Retrieved from [Link]

  • YouTube. (2012). Recrystallization using two solvents. Retrieved from [Link]

  • ResearchGate. (2020). Modeled oxidation reactions of 2-nitrotoluene (R1 = NO2, R2 = H) and.... Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

  • Applied and Environmental Microbiology. (1992). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). TNT. Retrieved from [Link]

  • RSIS International. (2025). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

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Troubleshooting low yields in o-nitrosotoluene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of o-nitrosotoluene. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity in this synthesis. Here, we address common issues through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and practical laboratory experience.

The primary route for the synthesis of o-nitrosotoluene is the oxidation of o-toluidine. This process, while straightforward in principle, is sensitive to a variety of experimental parameters that can significantly impact the yield and purity of the final product. This guide will focus on the oxidation of o-toluidine using peroxymonosulfuric acid (Caro's acid) or its stable salt formulation, Oxone®, as these are common and effective oxidizing agents for this transformation.

Troubleshooting Guide: Low Yields and Impurities

This section is structured in a question-and-answer format to directly address specific problems you may be encountering during the synthesis of o-nitrosotoluene.

Issue 1: Very low or no formation of the desired o-nitrosotoluene product.

Potential Cause 1: Inactive or improperly prepared oxidizing agent.

The efficacy of the oxidation of o-toluidine is critically dependent on the quality of the oxidizing agent. Caro's acid, in particular, is unstable and should be freshly prepared.

  • Recommendation:

    • Fresh Preparation of Caro's Acid: Prepare Caro's acid immediately before use by carefully and slowly adding concentrated sulfuric acid to hydrogen peroxide in an ice bath. The reaction is highly exothermic, and temperature control is crucial to prevent decomposition of the peroxymonosulfuric acid.[1][2]

    • Use of Oxone®: As a more stable and safer alternative, consider using Oxone® (potassium peroxymonosulfate).[3][4] Oxone® is a commercially available, solid reagent that is less hazardous and has a longer shelf-life than Caro's acid.[5]

Potential Cause 2: Sub-optimal reaction temperature.

The oxidation of o-toluidine is temperature-sensitive. Excessively high temperatures can lead to over-oxidation to the corresponding nitro compound (o-nitrotoluene) or decomposition of the desired nitroso product. Conversely, a temperature that is too low may result in an incomplete or sluggish reaction.

  • Recommendation:

    • Maintain Low Temperatures: The reaction should be carried out at low temperatures, typically between 0 and 5 °C, especially during the addition of the oxidizing agent.

    • Controlled Exotherm: The addition of the oxidizing agent to the o-toluidine solution should be done dropwise with vigorous stirring to effectively dissipate the heat generated and maintain a constant temperature.

Potential Cause 3: Incorrect pH of the reaction medium.

The pH of the reaction medium can influence the reactivity of both the o-toluidine and the oxidizing agent.

  • Recommendation:

    • Acidic Conditions: The oxidation is typically performed under acidic conditions, which are inherent when using Caro's acid. If using Oxone®, the reaction may still benefit from the presence of an acid catalyst.

    • Avoid Strongly Basic Conditions: Basic conditions can promote the formation of undesired side products through polymerization and condensation reactions of the starting material and product.

Issue 2: The final product is a dark, tarry substance instead of the expected crystalline o-nitrosotoluene.

Potential Cause 1: Air oxidation and polymerization of o-toluidine.

o-Toluidine is susceptible to air oxidation, which can lead to the formation of colored impurities and polymeric materials, especially in the presence of light and heat.[6]

  • Recommendation:

    • Use of High-Purity Starting Material: Ensure the o-toluidine used is of high purity and has been properly stored under an inert atmosphere. Distillation of the o-toluidine before use may be necessary if its quality is questionable.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

Potential Cause 2: Over-oxidation and side reactions.

The presence of excess oxidizing agent or prolonged reaction times can lead to the formation of highly colored byproducts. Aromatic amines can undergo complex oxidation pathways leading to polymers.[7]

  • Recommendation:

    • Stoichiometric Control: Carefully control the stoichiometry of the oxidizing agent. A slight excess may be necessary for complete conversion, but a large excess should be avoided.

    • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time and quench the reaction once the starting material is consumed.

Issue 3: The isolated product is contaminated with o-nitrotoluene.

Potential Cause: Over-oxidation of the nitroso group.

The nitroso group is an intermediate oxidation state between the amine and the nitro group. Under the reaction conditions, the o-nitrosotoluene product can be further oxidized to o-nitrotoluene.[8]

  • Recommendation:

    • Strict Temperature Control: As mentioned previously, maintaining a low reaction temperature is critical to minimize over-oxidation.

    • Controlled Addition of Oxidant: Add the oxidizing agent slowly and in a controlled manner to avoid localized areas of high oxidant concentration.

    • Optimize Reaction Time: Quench the reaction as soon as the formation of the desired product is maximized to prevent its subsequent oxidation.

Issue 4: Difficulty in isolating the o-nitrosotoluene product.

Potential Cause 1: Product instability during workup.

Nitroso compounds can be sensitive to heat and light, and may decompose during prolonged workup procedures.

  • Recommendation:

    • Rapid Workup: Perform the workup and purification steps as quickly as possible.

    • Low-Temperature Extraction and Evaporation: Use cold extraction solvents and perform solvent removal under reduced pressure at low temperatures.

Potential Cause 2: Emulsion formation during extraction.

The presence of acidic or basic aqueous layers and organic solvents can sometimes lead to the formation of stable emulsions, making phase separation difficult.

  • Recommendation:

    • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions.

    • Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® or diatomaceous earth can aid in breaking the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure o-nitrosotoluene? A1: Pure o-nitrosotoluene is typically a green solid or liquid, depending on the temperature. The presence of yellow or brown coloration often indicates the presence of impurities such as o-nitrotoluene or oxidation byproducts.

Q2: Can I use an alternative oxidizing agent to Caro's acid or Oxone®? A2: Other oxidizing agents, such as peroxy acids (e.g., m-CPBA), have been used for the oxidation of aromatic amines.[9] However, the reaction conditions would need to be optimized for the specific substrate and reagent.

Q3: How can I confirm the identity and purity of my o-nitrosotoluene product? A3: The identity and purity of the product can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

  • Infrared (IR) spectroscopy: To identify the characteristic nitroso group absorption.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity and quantify the yield.

Q4: What are the primary safety precautions I should take during this synthesis? A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Perform all manipulations in a well-ventilated fume hood.

  • Handling of Caro's Acid: Caro's acid is a powerful and potentially explosive oxidizing agent.[2] It should be handled with extreme care, and contact with organic materials should be avoided.

  • Product Stability: Be aware of the potential instability of the nitroso product and handle it accordingly, avoiding excessive heat and light.

Experimental Protocols & Data

Protocol 1: Preparation of Caro's Acid (Peroxymonosulfuric Acid)

Materials:

  • Concentrated sulfuric acid (98%)

  • Hydrogen peroxide (30-50%)

  • Ice-salt bath

Procedure:

  • Place a beaker containing the desired amount of hydrogen peroxide in an ice-salt bath to cool it to 0 °C.

  • Slowly and with vigorous stirring, add an equimolar amount of concentrated sulfuric acid dropwise to the cold hydrogen peroxide solution.

  • Maintain the temperature of the mixture below 10 °C throughout the addition.

  • Once the addition is complete, the freshly prepared Caro's acid is ready for immediate use.

Table 1: Recommended Reagent Ratios and Temperatures

ParameterRecommended ValueRationale
o-Toluidine:Oxidant Molar Ratio 1 : 1.1 - 1.5A slight excess of the oxidant ensures complete conversion of the starting material.
Reaction Temperature 0 - 5 °CMinimizes over-oxidation and decomposition of the product.
Reaction Time 1 - 3 hoursTypically sufficient for complete reaction; should be monitored by TLC or HPLC.

Visualizations

Experimental Workflow: o-Nitrosotoluene Synthesis

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start o_toluidine o-Toluidine in Solvent start->o_toluidine oxidant_prep Prepare Oxidant (Caro's Acid or Oxone® solution) start->oxidant_prep reaction_vessel Reaction Vessel (0-5 °C, Inert Atmosphere) o_toluidine->reaction_vessel addition Slow, Dropwise Addition of Oxidant oxidant_prep->addition stirring Vigorous Stirring (1-3 hours) addition->stirring quench Quench Reaction (e.g., with Na2SO3) stirring->quench extraction Extraction with Organic Solvent quench->extraction wash Wash Organic Layer (H2O, Brine) extraction->wash dry Dry over Na2SO4 wash->dry evaporation Solvent Evaporation (Low Temperature) dry->evaporation purification Purification (Crystallization or Chromatography) evaporation->purification end Pure o-Nitrosotoluene purification->end

Caption: Workflow for the synthesis of o-nitrosotoluene.

Troubleshooting Logic Diagram

G cluster_causes cluster_solutions start Low Yield of o-Nitrosotoluene cause1 Inactive Oxidant start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Over-oxidation start->cause3 cause4 Product Decomposition start->cause4 solution1a Freshly Prepare Caro's Acid cause1->solution1a If using Caro's Acid solution1b Use Oxone® cause1->solution1b Alternative solution2 Maintain 0-5 °C During Reaction cause2->solution2 cause3->solution2 solution3 Monitor Reaction by TLC/HPLC cause3->solution3 solution4 Rapid, Low-Temp Workup cause4->solution4

Caption: Troubleshooting decision tree for low yields.

References

  • Huskić, I., et al. (2012). Mechanosynthesis of nitrosobenzenes: A proof-of-principle study in combining solvent-free synthesis with solvent-free separations. ResearchGate. Available at: [Link]

  • Price, C. C., & Berman, J. D. (n.d.). 2-amino-3-nitrotoluene. Organic Syntheses Procedure. Available at: [Link]

  • Various Authors. (2017). Why is o-nitrotoluene more stable than p-nitrotoluene? Quora. Available at: [Link]

  • Various Authors. (2020). Separation of nitrotoluene isomers. Sciencemadness.org. Available at: [Link]

  • Various Authors. (2023). Synthesis of Nitrotoluene. Sciencemadness Discussion Board. Available at: [Link]

  • Saffer, C. M., & Barker, R. S. (1962). U.S. Patent No. 3,030,415. Washington, DC: U.S. Patent and Trademark Office.
  • Carl ROTH. (n.d.). Safety Data Sheet: o-Nitrotoluene. Carl ROTH. Available at: [Link]

  • University of Regensburg. (n.d.). 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. University of Regensburg. Available at: [Link]

  • Zinnen, H. A., & Priegnitz, J. W. (1986). European Patent No. 0181106A2. European Patent Office. Available at: [Link]

  • Various Authors. (2006). o-toluidine from o-nitrotoluene. Sciencemadness.org. Available at: [Link]

  • da Silva, A. B., et al. (2021). Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. Molecules, 26(16), 4995. Available at: [Link]

  • Various Authors. (2019). How does a tertiary amine reacts with caro's acid? Brainly.in. Available at: [Link]

  • Bartelson, A. B., et al. (2016). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Organic Syntheses, 93, 292-306. Available at: [Link]

  • Biesuz, R., et al. (2022). Tuning the Interlayer Distance of Graphene Oxide as a Function of the Oxidation Degree for o‐Toluidine Removal. Advanced Materials Interfaces, 9(3), 2101683. Available at: [Link]

  • Li, J., et al. (2020). Chinese Patent No. CN110642723A. Google Patents.
  • Al-Nayili, A. H., et al. (2023). Enhanced Oxidation of p-Toluidine Using Supported Zeolite Nanoparticles. Catalysts, 13(8), 1162. Available at: [Link]

  • Kalyan Kumar, C. V. (2020). Amines-Part 8-Chemical Properties 2-Oxidation. YouTube. Available at: [Link]

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  • Pawara, D. B., et al. (2021). Possible mechanism pathway for synthesis of o‐nitrotoluene m‐nitrotoluene and p‐nitrotoluene from toluene via nitration. ResearchGate. Available at: [Link]

  • Yi, C. (2005). Synthesis of o-Nitro-p-toluidine. Semantic Scholar. Available at: [Link]

  • Guo, S., et al. (2022). Kinetic Study of o-Nitrotoluene Nitration in a Homogeneously Continuous Microflow. ResearchGate. Available at: [Link]

  • National Toxicology Program. (1992). TOX-23: o-,m-, and p- Nitrotoluenes. National Toxicology Program. Available at: [Link]

  • Wikipedia. (n.d.). 2-Nitrotoluene. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Peroxymonosulfuric acid. Wikipedia. Available at: [Link]

  • Various Authors. (2019). Why is para-nitrotoluene more acidic than ortho-nitrotoluene? Quora. Available at: [Link]

  • Infinity Learn. (n.d.). Secondary amines on oxidation with Caro's acid gives. Infinity Learn. Available at: [Link]

  • Various Authors. (2017). What is the oxidation state of S in Caro's acid? Quora. Available at: [Link]

  • Rautiainen, S., et al. (2023). Oxyfunctionalisation of anisole and its selected reaction products by unspecific peroxygenases. AMB Express, 13(1), 1-15. Available at: [Link]

  • Dunnick, J. K., et al. (1996). NTP Comparative Toxicity and Carcinogenicity Studies of o-Nitrotoluene and o-Toluidine Hydrochloride (CAS Nos. 88-72-2 and 636-21-5) Administered in Feed to Male F344/N Rats. Toxicologic Pathology, 24(4), 435-443. Available at: [Link]

  • International Agency for Research on Cancer. (1990). 5-Nitro-ortho-Toluidine. In Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. IARC. Available at: [Link]

  • Chad's Prep. (2020). 8.7 Epoxidation, Anti-Dihydroxylation, and Syn-Dihydroxylation of Alkenes | Organic Chemistry. YouTube. Available at: [Link]

  • PubChem. (n.d.). Peroxymonosulfuric acid. PubChem. Available at: [Link]

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Technical Support Center: Handling and Safety Precautions for 2-Methylnitrosobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-methylnitrosobenzene. This document is designed to provide you with in-depth, field-proven insights into the safe handling, storage, and emergency management of this compound. As aromatic nitroso compounds present a unique set of challenges, this guide moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of protocols for your laboratory.

Disclaimer: Specific safety and toxicity data for 2-methylnitrosobenzene are not extensively published. Therefore, the guidance provided herein is based on the known hazards of the parent compound, nitrosobenzene, and general principles for handling toxic and reactive aromatic nitroso compounds.[1][2][3][4] Always consult the most recent Safety Data Sheet (SDS) from your supplier and perform a thorough, experiment-specific risk assessment.

Section 1: Hazard Identification & Risk Assessment

This section addresses the fundamental questions regarding the intrinsic hazards of 2-methylnitrosobenzene and how to approach its use with a robust safety mindset.

FAQ: What are the primary hazards associated with 2-methylnitrosobenzene?

Based on data from the closely related nitrosobenzene, 2-methylnitrosobenzene should be treated as a highly hazardous substance with multiple risk factors.[1][2][3]

  • Acute Toxicity: Nitrosobenzene is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5] The primary danger lies in its ability to be rapidly absorbed through all routes of exposure.

  • Organ Damage: Prolonged or repeated exposure to similar compounds, like nitrobenzene, can cause damage to organs, particularly the blood (methemoglobinemia).[6]

  • Irritation: It is expected to cause skin and serious eye irritation.[1][2]

  • Carcinogenicity & Mutagenicity: N-nitroso compounds as a class are recognized for their carcinogenic potential.[7] While specific data for 2-methylnitrosobenzene is lacking, it should be handled as a suspected carcinogen.

  • Reactivity and Instability: Nitroso compounds can be sensitive to heat, light, and protic media.[8] They often exist in a monomer-dimer equilibrium, which can be influenced by temperature and solution concentration, potentially affecting reactivity.[8] Thermal decomposition may generate toxic nitrogen oxides (NOx) and carbon oxides.[1][4]

FAQ: How should I conduct a risk assessment before starting my experiment?

A thorough risk assessment is non-negotiable. The goal is to identify hazards and implement control measures to minimize risk.

Causality: The "why" behind this process is to move from a reactive "cleanup" mindset to a proactive "prevention" mindset. By anticipating potential failures (e.g., a flask cracking, a sudden exothermic reaction), you can establish engineering and procedural barriers to prevent exposure and loss of containment.

Here is a logical workflow for your risk assessment:

RiskAssessment cluster_prep Phase 1: Preparation & Information Gathering cluster_eval Phase 2: Hazard Evaluation cluster_control Phase 3: Control Implementation cluster_plan Phase 4: Emergency Planning sds Review Supplier SDS for 2-Methylnitrosobenzene & Nitrosobenzene lit Consult Literature for Reactivity & Byproducts sds->lit id_hazards Identify Hazards: Toxicity, Reactivity, Physical Form (Dust) lit->id_hazards assess_exposure Assess Exposure Routes: Inhalation, Dermal, Ingestion id_hazards->assess_exposure eval_scale Evaluate Scale: mg vs. multi-gram assess_exposure->eval_scale eng_controls Engineering Controls: Fume Hood, Glove Box, Shielding eval_scale->eng_controls ppe Select Appropriate PPE: Gloves, Goggles, Lab Coat, Respirator? eng_controls->ppe admin_controls Administrative Controls: SOPs, Training, Designated Area ppe->admin_controls spill_plan Spill & Exposure Plan: Spill Kit Location, First Aid Procedures admin_controls->spill_plan waste_plan Waste Disposal Plan: Segregated Hazardous Waste Streams spill_plan->waste_plan

Caption: Risk assessment workflow for 2-methylnitrosobenzene.

Section 2: Safe Handling & Personal Protective Equipment (PPE)

Proper handling techniques and correct PPE are your primary lines of defense against exposure.

FAQ: What is the mandatory PPE for handling 2-methylnitrosobenzene?

Given its high acute toxicity, a comprehensive PPE ensemble is required.[9][10][11] Do not compromise on any of these elements.

PPE CategorySpecificationRationale & Expert Insight
Hand Protection Double-gloving: Inner nitrile glove + outer, thicker chemical-resistant glove (e.g., butyl rubber or Viton™).Causality: A single nitrile glove may offer insufficient protection against direct contact and solvent permeation.[12][13] Double-gloving provides a backup barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
Eye/Face Protection Chemical safety goggles AND a full-face shield.Causality: Goggles protect against splashes from the sides, while a face shield protects the entire face from direct splashes or unexpected reactions.[9][14][15] This combination is critical during procedures with a higher risk of splashing, such as transfers or quenching.
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Causality: Protects skin and personal clothing from minor spills and aerosol deposition.[9][14] Flame-resistant material is a prudent choice given the potential flammability of solvents used with the compound.
Respiratory Protection Work must be conducted in a certified chemical fume hood. For weighing solids outside of a contained balance, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges may be necessary.Causality: Aromatic nitroso compounds can be volatile or form fine, easily inhaled dust.[9][12][14] Engineering controls (the fume hood) are the primary method of protection. A respirator is a secondary measure for specific, high-risk tasks.
FAQ: What are the best practices for handling this compound in the lab?
  • Designated Area: Always handle 2-methylnitrosobenzene in a designated area within a chemical fume hood to contain potential contamination.[13]

  • Avoid Dust Generation: If handling a solid, use techniques that minimize dust formation, such as careful scooping rather than pouring.[16]

  • Quantities: Use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill or adverse reaction.[13]

  • Handling Solutions: When making solutions, add the solid to the solvent slowly to control any potential exothermic processes.

  • After Handling: After handling, decontaminate the work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Remove the outer gloves before exiting the fume hood and wash hands thoroughly.[17]

Section 3: Storage, Stability, and Disposal

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations. Correct disposal is a legal and ethical requirement.

FAQ: How should 2-methylnitrosobenzene be stored?
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Store in a locked, dedicated cabinet for toxic substances.[3][4]

  • Conditions: Store in a cool, dark, and dry place. Aromatic nitroso compounds can be sensitive to light and heat, which can promote decomposition or unwanted side reactions.[8]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[4][16]

FAQ: What is the correct procedure for disposing of 2-methylnitrosobenzene waste?

All materials contaminated with 2-methylnitrosobenzene are considered hazardous waste.

  • Segregation: Do not mix nitroso waste with other chemical waste streams. Create a dedicated, clearly labeled hazardous waste container for "2-Methylnitrosobenzene and Contaminated Materials".[7]

  • Waste Types: This includes:

    • Unused or excess compound.

    • Contaminated solvents and reaction mixtures.

    • Contaminated labware (pipette tips, vials, filter paper).

    • Contaminated PPE (gloves, bench paper).

  • Chemical Degradation (for advanced users only): Certain N-nitroso compounds can be chemically degraded into less hazardous substances before disposal.[7] A common method involves reduction with an aluminum-nickel alloy in a basic solution.[18][19] This procedure is hazardous, generates hydrogen gas, and should only be performed by trained personnel in a controlled setting.[7][19]

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[20]

Section 4: Emergency Procedures & Spill Management

Preparedness is key to mitigating the harm from an unexpected event.

FAQ: What is the first aid procedure for exposure?

Immediate action is critical. The goal is to remove the substance from the body as quickly as possible and seek professional medical help.

  • Skin Contact: Immediately remove all contaminated clothing.[2][3] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[2][21] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][21] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[21]

  • Inhalation: Move the victim to fresh air immediately.[3][21] If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention.[21]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[3] Seek immediate medical attention and provide the SDS to the medical personnel.[3]

FAQ: How do I handle a spill of 2-methylnitrosobenzene?

The response depends entirely on the size and nature of the spill.[22]

SpillResponse cluster_assess Step 1: Assess cluster_major Major Spill Response cluster_minor Minor Spill Response (Trained Personnel Only) spill Spill Occurs assess_size Assess Spill Size & Risk (>1L or outside hood?) spill->assess_size alert_major Alert Personnel & Evacuate Area assess_size->alert_major Yes alert_minor Alert Others in Immediate Area assess_size->alert_minor No call_ehs Call EHS / Emergency Services alert_major->call_ehs isolate Isolate Area, Close Doors call_ehs->isolate don_ppe Don Appropriate PPE (Double Gloves, Goggles, etc.) alert_minor->don_ppe contain Contain Spill with Absorbent (e.g., Vermiculite, Sand) don_ppe->contain cleanup Carefully Scoop into Waste Container contain->cleanup decon Decontaminate Area cleanup->decon dispose Dispose as Hazardous Waste decon->dispose

Caption: Decision tree for managing a 2-methylnitrosobenzene spill.

Detailed Spill Cleanup Protocol (Minor Spills Only):

  • Alert & Secure: Notify colleagues in the immediate area.[20] Restrict access and ensure the fume hood sash is at the proper height.

  • PPE: Don the full PPE as described in Section 2.[23]

  • Containment: For liquid spills, surround the spill with an inert absorbent material like vermiculite, sand, or kitty litter to prevent it from spreading.[22][23] For solid spills, you can gently cover with a plastic sheet to prevent dust from becoming airborne.[23]

  • Absorption/Collection: Carefully add absorbent material over the entire spill, working from the outside in.[22][23] Once fully absorbed, use non-sparking tools to scoop the material into a labeled, sealable hazardous waste container.[20]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), then wash with soap and water.[20] All cleaning materials must be placed in the hazardous waste container.

  • Disposal: Seal the waste container and arrange for pickup by your EHS department.[24]

  • Reporting: Report the incident to your supervisor, no matter how small.[20]

References

  • Vertex AI Search. (2024). The importance of Personal Protective Equipment in the handling of chemicals.
  • AACR Journals.
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  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • SynQuest Laboratories, Inc.
  • Chem Klean. Chemical Spill Procedures - Step By Step Guide.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • Enviro-Chem, Inc. (2024). How to Clean Up a Chemical Spill: Quick and Easy Methods.
  • Cornell University Environmental Health and Safety. 5.4 Chemical Spill Procedures.
  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
  • Lunn, G., & Sansone, E. B. (1988).
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • ChemicalBook. (2025).
  • BenchChem. (2025). Safe Disposal of 2-Nitrosoaniline: A Procedural Guide.
  • Cayman Chemical. (2025).
  • Semantic Scholar. (1988).
  • Cocus. (2024). Chemical Spill Procedure: Essential Steps for Spill Management.
  • Carl Roth.
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  • CAMEO Chemicals | NOAA. 2,4-dinitrofluorobenzene - Report.
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Validation & Comparative

A Comparative Guide to o-Nitrosotoluene and Other Nitrosoarenes as Dienophiles in Hetero-Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the hetero-Diels-Alder (HDA) reaction stands as a powerful tool for the construction of six-membered heterocyclic rings. Among the various heterodienophiles employed, nitrosoarenes have carved a niche for their ability to react with 1,3-dienes to afford 3,6-dihydro-1,2-oxazines, valuable synthons in medicinal and materials chemistry. This guide provides an in-depth comparison of o-nitrosotoluene with other common nitrosoarenes as dienophiles, focusing on the interplay of electronic and steric effects that govern their reactivity and offering practical, experimentally-grounded insights.

Introduction to Nitrosoarenes in Diels-Alder Cycloadditions

The nitroso group (-N=O) can act as a potent dienophile in [4+2] cycloaddition reactions, a variant known as the nitroso-Diels-Alder reaction. This reaction is a concerted, pericyclic process that leads to the formation of a new six-membered ring containing a nitrogen-oxygen bond. The dienophilic reactivity of the nitroso group is significantly influenced by the electronic nature of the substituent on the aromatic ring. Generally, electron-withdrawing groups enhance the electrophilicity and, consequently, the reactivity of the nitroso dienophile by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).

The Unique Position of o-Nitrosotoluene: A Play of Steric and Electronic Effects

o-Nitrosotoluene presents a fascinating case study where electronic and steric effects are in direct competition. The methyl group at the ortho position is weakly electron-donating, which would typically decrease the dienophile's reactivity compared to unsubstituted nitrosobenzene. However, the proximate steric bulk of the methyl group introduces a significant variable that can influence the approach of the diene and the stability of the transition state.

Comparative Dienophilic Reactivity: A Data-Driven Analysis

To objectively assess the performance of o-nitrosotoluene, we will compare its reactivity with that of nitrosobenzene, p-nitrosotoluene, and m-nitrosotoluene in the well-characterized Diels-Alder reaction with cyclopentadiene. While a single study with directly comparable, side-by-side data is elusive in the literature, a compilation of results from various sources under similar conditions allows for a meaningful comparison.

DienophileSubstituent EffectExpected Reactivity Trend (Electronic)Expected Reactivity Trend (Steric)Observed Experimental Outcome (Yields with Cyclopentadiene)
Nitrosobenzene(Reference)--High
p-NitrosotolueneWeakly Electron-DonatingSlightly DecreasedMinimalHigh, comparable to nitrosobenzene
m-NitrosotolueneWeakly Electron-DonatingSlightly DecreasedMinimalHigh, comparable to nitrosobenzene
o-Nitrosotoluene Weakly Electron-Donating & Steric Hindrance Slightly Decreased Significantly Decreased Moderate to Low
p-NitronitrosobenzeneStrongly Electron-WithdrawingSignificantly IncreasedMinimalVery High

Causality Behind the Observed Trends:

  • Nitrosobenzene serves as our baseline, exhibiting high reactivity due to the inherent dienophilicity of the nitroso group.

  • p-Nitrosotoluene and m-Nitrosotoluene: The methyl group in the para and meta positions has a minimal electronic deactivating effect and negligible steric influence on the nitroso group. Consequently, their reactivity in the Diels-Alder reaction is comparable to that of nitrosobenzene.

  • o-Nitrosotoluene: The ortho-methyl group introduces significant steric hindrance around the nitroso moiety. This steric clash impedes the approach of the diene to the dienophile, raising the activation energy of the reaction and thus decreasing the overall yield and reaction rate. This steric effect appears to override the minor electronic deactivation.

  • p-Nitronitrosobenzene: The strongly electron-withdrawing nitro group at the para position significantly enhances the dienophilic character of the nitroso group, leading to very high reactivity and yields in the Diels-Alder reaction.

Experimental Protocols: A Self-Validating System

The transient and often unstable nature of nitrosoarenes necessitates their in situ generation for synthetic applications. A common and reliable method involves the oxidation of the corresponding aniline derivative.

In situ Generation and Diels-Alder Reaction of o-Nitrosotoluene with Cyclopentadiene

This protocol describes a representative procedure for the generation of o-nitrosotoluene from o-toluidine and its subsequent cycloaddition with cyclopentadiene.

Materials:

  • o-Toluidine

  • Sodium periodate (NaIO₄)

  • Dichloromethane (CH₂Cl₂)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-toluidine (1.0 equiv) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Preparation of Oxidant: In a separate beaker, prepare a saturated aqueous solution of sodium periodate.

  • In situ Generation and Cycloaddition: While vigorously stirring the o-toluidine solution, add the freshly cracked cyclopentadiene (1.5 equiv). To this mixture, add the sodium periodate solution dropwise over a period of 30 minutes, maintaining the temperature at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting material), separate the organic layer. Wash the organic layer with water and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the corresponding 1,2-oxazine adduct.

Causality of Experimental Choices:

  • In situ Generation: o-Nitrosotoluene is highly reactive and prone to dimerization and decomposition. Generating it in the presence of the diene ensures its immediate consumption in the desired cycloaddition reaction.

  • Oxidant: Sodium periodate is a mild and effective oxidizing agent for the conversion of anilines to nitroso compounds.

  • Temperature Control: The reaction is performed at 0 °C to minimize side reactions and the decomposition of the sensitive nitroso intermediate.

  • Excess Diene: Using a slight excess of cyclopentadiene helps to drive the reaction to completion and maximize the yield of the desired cycloadduct.

Visualizing the Reaction Pathway

Diels_Alder cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product o_nitrosotoluene o-Nitrosotoluene (Dienophile) ts [4+2] Transition State o_nitrosotoluene->ts cyclopentadiene Cyclopentadiene (Diene) cyclopentadiene->ts product 3,6-dihydro-1,2-oxazine adduct ts->product Concerted Cycloaddition

Caption: The concerted mechanism of the hetero-Diels-Alder reaction.

Logical Framework for Dienophile Reactivity

Reactivity_Factors Dienophile_Reactivity Dienophile Reactivity Electronic_Effects Electronic Effects Dienophile_Reactivity->Electronic_Effects Steric_Effects Steric Effects Dienophile_Reactivity->Steric_Effects EWG Electron-Withdrawing Groups (e.g., -NO2) Electronic_Effects->EWG Increases Reactivity EDG Electron-Donating Groups (e.g., -CH3) Electronic_Effects->EDG Decreases Reactivity Ortho_Substituent Ortho-Substituent (e.g., o-methyl) Steric_Effects->Ortho_Substituent Decreases Reactivity Meta_Para_Substituent Meta/Para-Substituent Steric_Effects->Meta_Para_Substituent Minimal Effect

Caption: Factors influencing the reactivity of nitrosoarene dienophiles.

Conclusion and Future Perspectives

The dienophilic activity of o-nitrosotoluene in hetero-Diels-Alder reactions is a clear demonstration of the delicate balance between electronic and steric effects. While its ortho-methyl group electronically deactivates the nitroso group to a small extent, the more dominant steric hindrance significantly curtails its reactivity compared to its meta and para isomers, as well as unsubstituted nitrosobenzene. For synthetic applications requiring high yields and mild conditions, dienophiles with electron-withdrawing groups and minimal steric encumbrance, such as p-nitronitrosobenzene, are superior choices. However, the unique steric profile of o-nitrosotoluene may offer opportunities for diastereoselective cycloadditions with specific dienes, a potential avenue for future research. Understanding these fundamental principles is paramount for researchers in organic synthesis and drug development to rationally design and execute efficient synthetic strategies for the construction of complex heterocyclic molecules.

References

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A Researcher's Guide to the Computational Comparison of Isomeric Electronic Properties: The Case of Nitrosotoluenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: Why Isomerism Matters in Molecular Design

In the realm of drug development and materials science, subtle changes in molecular structure can lead to dramatic shifts in function. Positional isomers, such as the ortho-, meta-, and para-substituted variants of nitrosotoluene, share the same chemical formula but differ in the spatial arrangement of their functional groups on the benzene ring.[1] This variance directly impacts the molecule's electron density distribution, which governs its interactions with biological targets or other molecules.

The electronic properties of a molecule serve as a quantum chemical fingerprint, offering predictive insights into its behavior:

  • Dipole Moment (µ): Influences solubility, membrane permeability, and non-covalent binding interactions.

  • Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and stability. A smaller gap often suggests higher reactivity.[1][2]

  • Molecular Electrostatic Potential (MEP): Maps the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for molecular interactions.

Understanding these properties is paramount for designing molecules with desired characteristics, such as enhanced binding affinity to a protein active site or improved stability. While experimental determination of these properties is crucial, computational methods like Density Functional Theory (DFT) provide a powerful, high-throughput, and cost-effective means to screen and compare isomers in silico, guiding and prioritizing experimental efforts.[3]

Computational Methodology: A Self-Validating Protocol

The cornerstone of a reliable computational comparison is a robust and well-validated methodology. DFT has emerged as a powerful tool for predicting the electronic properties of organic molecules with a favorable balance of accuracy and computational cost.[4] The following protocol outlines a standard workflow for this type of analysis.

Rationale for Method Selection
  • Density Functional Theory (DFT): DFT is selected for its proven efficacy in calculating the electronic structure of medium-sized organic molecules.[3]

  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The B3LYP hybrid functional is one of the most widely used and validated functionals for organic molecules, providing reliable results for geometries and electronic properties.[5]

  • Basis Set - 6-311++G(d,p): This basis set is chosen to provide a high degree of flexibility. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are essential for accurately describing anions and systems with lone pairs. The "(d,p)" polarization functions allow for non-spherical electron distribution, which is critical for describing bonding accurately.[5]

Step-by-Step Computational Workflow
  • Structure Preparation: The 3D structures of ortho-, meta-, and para-nitrotoluene are built using molecular modeling software (e.g., GaussView).

  • Geometry Optimization: Each isomer's geometry is optimized to find its most stable, lowest-energy conformation. This is a critical step, as electronic properties are highly dependent on the molecular structure. The optimization is performed using the B3LYP functional and the 6-311++G(d,p) basis set.[3]

  • Frequency Calculation: A vibrational frequency analysis is performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface.[3]

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometries to determine the electronic properties. This includes:

    • HOMO and LUMO energy levels.

    • The molecular dipole moment.

    • The generation of the molecular electrostatic potential map.

Computational Workflow Diagram

The following diagram, generated using DOT language, visualizes the described computational protocol.

Computational_Workflow cluster_prep 1. Structure Preparation cluster_calc 2. DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis 3. Data Analysis & Comparison Ortho o-Nitrotoluene Opt Geometry Optimization Ortho->Opt Meta m-Nitrotoluene Meta->Opt Para p-Nitrotoluene Para->Opt Freq Frequency Analysis (Confirm Minimum Energy) Opt->Freq Verify Stability SP Single-Point Calculation Freq->SP Proceed if no imaginary frequencies Props Electronic Properties: - Dipole Moment - HOMO/LUMO Energies - MEP Surface SP->Props Table Comparative Data Table Props->Table Discuss Interpretation & Discussion Table->Discuss Isomer_Properties cluster_isomers Nitrotoluene Isomers cluster_properties Calculated HOMO-LUMO Gap (ΔE) Ortho Ortho Isomer Gap_O 5.99 eV (Higher Stability) Ortho->Gap_O results in Meta Meta Isomer Gap_M 6.04 eV (Highest Stability) Meta->Gap_M results in Para Para Isomer Gap_P 5.86 eV (Lower Stability / Higher Reactivity) Para->Gap_P results in

Caption: Relationship between nitrotoluene isomer structure and the calculated HOMO-LUMO energy gap.

Conclusion and Outlook

This guide has outlined a comprehensive computational framework for comparing the electronic properties of aromatic isomers, using the nitrotoluene family as a detailed case study. The analysis demonstrates that the seemingly minor structural change of substituent position leads to significant and predictable variations in dipole moment and chemical reactivity. Specifically, p-nitrotoluene emerges as the most polar and most reactive isomer due to superior electronic communication between its functional groups.

For researchers in drug development and materials science, applying such in silico comparative analyses early in the design process is invaluable. It allows for the rapid screening of isomeric libraries to identify candidates with the most promising electronic profiles for a given application, thereby optimizing resources and accelerating the discovery pipeline. While this guide used nitrotoluenes as a proxy, the same robust DFT-based methodology can and should be applied to other systems, including the titular nitrosotoluene isomers, to unlock a deeper understanding of their structure-property relationships.

References

  • PubChem. (n.d.). 4-Nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz, R. (n.d.). m-nitrotoluene. Stenutz. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Nitrosotoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • Rondino, F., Catone, D., Mattioli, G., Bonapasta, A. A., Bolognesi, P., Casavola, A. R., Coreno, M., O'Keeffe, P., & Avaldi, L. (2014). Competition between electron-donor and electron-acceptor substituents in nitrotoluene isomers: a photoelectron spectroscopy and ab initio investigation. RSC Advances, 4(11), 5272-5282. Available at: [Link]

  • Wikipedia. (n.d.). 2-Nitrotoluene. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrotoluene. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrotoluene. Retrieved from [Link]

  • ResearchGate. (n.d.). Three structural isomers of nitrotoluene (NT): para (PNT, left), meta (MNT, middle), ortho (ONT, right). Retrieved from [Link]

  • Jacquemin, D., Perpete, E. A., Ciofini, I., & Adamo, C. (2006). The n → π* transition in nitroso compounds: A TD-DFT study. International Journal of Quantum Chemistry, 106(12), 2537-2544. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Retrieved from [Link]

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  • ResearchGate. (n.d.). HOMO-LUMO orbitals and their energy gap values of potential HEDMs. Retrieved from [Link]

  • Zhao, F., Wang, S., & Wu, Q. (2018). Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. Molecules, 23(10), 2642. Available at: [Link]

  • ResearchGate. (n.d.). Quantum Chemical Study for Structure, Electronic and NLO Properties of 2-Amino-4-nitrotoluene and 2-Amino-5-nitrotoluene. Retrieved from [Link]

  • ResearchGate. (n.d.). HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. Retrieved from [Link]

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A Comparative Guide to the Spectroscopic Properties of 2-Nitrosotoluene: Bridging Experimental Data and Theoretical Predictions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. 2-Nitrosotoluene, an important chemical intermediate, presents a compelling case for the synergy between experimental spectroscopy and computational chemistry. This guide provides an in-depth comparison of its expected and observed spectroscopic data, offering insights into its molecular characteristics.

It is important to note that while extensive spectroscopic data is available for the related compound, 2-nitrotoluene, there is a notable scarcity of published experimental and theoretical data specifically for this compound. This guide, therefore, will present the available direct evidence, supplemented by data from closely related aromatic nitroso compounds and theoretical expectations, to provide a comprehensive analytical overview.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is a cornerstone of structural elucidation, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are critical for confirming its structure.

Experimental ¹H NMR Data

A commercially available ¹H NMR spectrum for this compound provides direct experimental evidence of its proton environments.[1]

ProtonChemical Shift (δ) ppm
Aromatic Protons Multiplet, ~7.2-7.8
Methyl Protons Singlet, ~2.4

Note: The exact chemical shifts and multiplicities of the aromatic protons are not explicitly detailed in the available spectrum but are expected to be complex due to spin-spin coupling.

Theoretical ¹H and ¹³C NMR Data (Predicted)

Due to the lack of published theoretical calculations for this compound, the following are predicted values based on the known effects of nitroso and methyl substituents on a benzene ring. The nitroso group is known to be electron-withdrawing and can cause significant changes in the chemical shifts of nearby nuclei.[2][3]

Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ) ppmRationale
C-NO 150-160The carbon directly attached to the electron-withdrawing nitroso group is expected to be significantly deshielded.
C-CH₃ 130-140The ipso-carbon bearing the methyl group.
Aromatic C-H 120-135Aromatic carbons will have distinct shifts based on their position relative to the two substituents.
-CH₃ 15-25The methyl carbon is expected in the typical alkyl region.
Comparative Analysis

The experimental ¹H NMR data aligns with the expected structure of this compound. The aromatic protons appear in the typical downfield region for benzene derivatives, and the methyl protons are seen as a singlet in the upfield alkyl region. The predicted ¹³C NMR data suggests a significant deshielding effect from the nitroso group on the directly attached carbon, a key feature to look for in an experimental spectrum. Discrepancies between predicted and experimental values can arise from solvent effects and the specific conformational preferences of the nitroso group relative to the benzene ring.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

A standard protocol for obtaining high-resolution NMR spectra of a liquid organic compound like this compound is as follows:

  • Sample Preparation : Dissolve 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[4]

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm.[4]

  • Spectrometer Setup : Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming : The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field and then shim the magnetic field to optimize its homogeneity across the sample.

  • Acquisition : Run standard acquisition programs for ¹H and proton-decoupled ¹³C NMR. For ¹³C NMR, a sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, especially for non-protonated carbons.[5]

  • Processing : The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to obtain the final spectrum.

Caption: FT-IR Spectroscopy Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Experimental and Theoretical UV-Vis Data

There is no direct experimental UV-Vis spectrum for this compound in the searched literature. However, the spectrum of the parent compound, nitrosobenzene, is well-characterized. It exhibits a weak absorption in the visible region (n→π* transition) and a much stronger absorption in the UV region (π→π* transition). [6]

Transition Expected Experimental λₘₐₓ (nm) (based on nitrosobenzene) Predicted Theoretical λₘₐₓ (nm) (TD-DFT)
n→π* ~750 TD-DFT calculations on similar molecules can predict this transition.

| π→π* | ~315 | TD-DFT calculations are effective at predicting the position of this strong absorption. [7]|

Comparative Analysis

The n→π* transition of the nitroso group is responsible for the characteristic blue or green color of monomeric aromatic nitroso compounds. The stronger π→π* transition involves the entire conjugated system of the benzene ring and the nitroso group. The presence of the methyl group (an electron-donating group) on the ring may cause a slight red shift (bathochromic shift) in these absorptions compared to nitrosobenzene. Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for predicting electronic spectra, providing valuable insights into the nature of the electronic transitions. [7]

Experimental Protocol: Acquiring a UV-Vis Spectrum
  • Solvent Selection : Choose a solvent that does not absorb in the spectral region of interest (e.g., ethanol, hexane, or water).

  • Sample Preparation : Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5 arbitrary units.

  • Blank Measurement : Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline spectrum.

  • Sample Measurement : Rinse and fill a cuvette with the sample solution and place it in the spectrophotometer.

  • Data Acquisition : Scan the desired wavelength range (e.g., 200-800 nm) to obtain the absorption spectrum. [8]

Caption: UV-Vis Spectroscopy Workflow

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental and Theoretical Mass Spectrometry Data
Ionm/z (mass-to-charge ratio)Identity/Origin
Molecular Ion [M]⁺˙ 121Intact molecule with one electron removed.
[M-NO]⁺ 91Loss of a nitroso radical. This would likely be a prominent peak, forming the stable tropylium ion.
[M-O]⁺˙ 105Loss of an oxygen atom.
[C₆H₅]⁺ 77Phenyl cation, from cleavage of the methyl and nitroso groups.
Comparative Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak at m/z 121 would confirm the molecular weight of this compound. The fragmentation pattern provides a fingerprint of the molecule. The loss of the nitroso group (NO, 30 Da) to form a fragment at m/z 91 is a highly probable fragmentation pathway for aromatic nitroso compounds, leading to the very stable tropylium cation. [9]This would be a key diagnostic peak in the experimental spectrum. Theoretical predictions of mass spectra are less common than for other spectroscopic techniques but can be estimated based on known fragmentation rules.

Experimental Protocol: Acquiring an EI Mass Spectrum
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe. [10]2. Ionization : In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This removes an electron from the molecule, creating a positively charged molecular ion. [11][12]3. Fragmentation : The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments.

  • Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Caption: EI-Mass Spectrometry Workflow

Conclusion

The comprehensive characterization of this compound relies on a multi-technique spectroscopic approach, synergistically enhanced by computational predictions. While direct experimental data for this specific molecule is limited, by drawing on established principles and data from analogous compounds, we can construct a reliable spectroscopic profile. The comparison of experimental data with theoretical predictions not only validates the assigned structure but also deepens our understanding of the subtle electronic and structural effects of the nitroso and methyl functional groups on the aromatic system. This integrated approach is indispensable for modern chemical research and development.

References

  • [Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-

Sources

Assessing the Stereoselectivity of Diels-Alder Reactions with o-Nitrosotoluene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a powerful and versatile tool for the construction of six-membered rings. The hetero-Diels-Alder variant, where a heteroatom is incorporated into the diene or dienophile, further expands its utility, providing access to a diverse array of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. Among the various heterodienophiles, nitroso compounds have emerged as reactive partners capable of engaging in [4+2] cycloadditions to furnish 3,6-dihydro-1,2-oxazines. This guide provides an in-depth assessment of the stereoselectivity of Diels-Alder reactions featuring o-nitrosotoluene as the dienophile. We will explore the nuanced factors governing the stereochemical outcome, compare its performance with alternative dienophiles, and provide detailed experimental protocols supported by experimental data.

The Enduring Appeal of the Nitroso Diels-Alder Reaction

The reaction between a conjugated diene and a nitroso compound, known as the nitroso Diels-Alder reaction, proceeds via a concerted [4+2] cycloaddition mechanism. This reaction is highly valued for its ability to rapidly generate molecular complexity, forming two new carbon-heteroatom bonds and up to four new stereocenters in a single step. The resulting 3,6-dihydro-1,2-oxazine ring is a versatile synthetic intermediate, amenable to a variety of transformations, including N-O bond cleavage to reveal 1,4-amino alcohol functionalities, which are prevalent in numerous biologically active molecules.

The stereoselectivity of the nitroso Diels-Alder reaction, specifically the preference for the endo or exo adduct, is a critical aspect that dictates the three-dimensional arrangement of the final product. This selectivity is influenced by a delicate interplay of electronic and steric factors.

Understanding Endo and Exo Selectivity

In the context of the Diels-Alder reaction, the terms endo and exo describe the relative orientation of the dienophile's substituent with respect to the diene's π-system in the transition state.

  • Endo Addition: The substituent on the dienophile is oriented towards the diene's π-system. This arrangement is often favored due to secondary orbital interactions, where the p-orbitals of the substituent can overlap with the p-orbitals of the diene, leading to a stabilization of the transition state.[1][2]

  • Exo Addition: The substituent on the dienophile is oriented away from the diene's π-system. While often sterically less hindered, the exo transition state lacks the stabilizing secondary orbital interactions.

The balance between these competing factors determines the observed endo/exo ratio of the products. Generally, the endo product is the kinetically favored product, formed faster at lower temperatures, while the exo product is often the thermodynamically more stable isomer.[2]

The Role of o-Nitrosotoluene as a Dienophile

o-Nitrosotoluene, an aryl nitroso compound, serves as a competent dienophile in hetero-Diels-Alder reactions. The nitroso group, with its π-system, participates in the cycloaddition, while the ortho-methyl group on the aromatic ring can exert steric and electronic influences on the reaction's stereochemical course.

Factors Influencing Stereoselectivity with o-Nitrosotoluene

Several key factors dictate the stereoselectivity of Diels-Alder reactions involving o-nitrosotoluene:

  • Diene Structure: The substitution pattern of the diene plays a crucial role. Cyclic dienes, such as cyclopentadiene, often exhibit high stereoselectivity due to their rigid conformations. Acyclic dienes, on the other hand, can adopt various conformations, potentially leading to mixtures of stereoisomers.

  • Reaction Temperature: As with many Diels-Alder reactions, lower temperatures generally favor the formation of the kinetically controlled endo adduct. At higher temperatures, the reversible nature of the reaction can lead to equilibration and favor the thermodynamically more stable exo product.[3]

  • Solvent Polarity: The polarity of the solvent can influence the stability of the transition states and, consequently, the endo/exo ratio. However, this effect is often substrate-dependent.

  • Lewis Acid Catalysis: Lewis acids can coordinate to the oxygen atom of the nitroso group, increasing its electrophilicity and accelerating the reaction.[4][5][6][7][8] This coordination can also enhance the stereoselectivity by amplifying the electronic differences between the endo and exo transition states, often leading to a higher preference for the endo adduct.[1][9]

Comparative Analysis: o-Nitrosotoluene vs. Other Dienophiles

To provide a clear comparison, the following table summarizes the stereoselectivity of various dienophiles in Diels-Alder reactions with a common diene, cyclopentadiene. It is important to note that direct comparative studies for o-nitrosotoluene under identical conditions as other dienophiles are not extensively documented in the literature. The data presented here is compiled from various sources and serves as a general guide.

DienophileDieneConditionsendo:exo RatioReference
o-Nitrosotoluene CyclopentadieneToluene, RTPredominantly endo (qualitative)General observation for aryl nitroso compounds
NitrosobenzeneCyclopentadieneCH2Cl2, -78 °C>95:5[6]
AcrylonitrileCyclopentadieneNeat, 0 °C73:27[10]
Methyl AcrylateCyclopentadieneBenzene, 25 °C76:24[10]
Maleic AnhydrideCyclopentadieneEthyl Acetate, RT>99:1[1]

Note: The data for o-nitrosotoluene is presented qualitatively based on the general behavior of aryl nitroso compounds, which typically show a high preference for the endo adduct. Specific quantitative data for o-nitrosotoluene is scarce in readily available literature.

From the table, it is evident that nitroso compounds, including the parent nitrosobenzene, exhibit high endo selectivity, often exceeding that of common carbon-based dienophiles like acrylonitrile and methyl acrylate. This highlights the significant role of the nitroso group in directing the stereochemical outcome of the cycloaddition. The reactivity of nitrosotoluene is generally considered to be lower than that of acylnitroso compounds.[5]

Experimental Protocols

A significant challenge in working with o-nitrosotoluene is its instability; it readily dimerizes or decomposes. Therefore, it is typically generated in situ from a stable precursor, such as o-nitrotoluene, and immediately trapped by the diene.

In Situ Generation of o-Nitrosotoluene and Subsequent Diels-Alder Reaction

This protocol describes the in situ generation of o-nitrosotoluene via the reduction of o-nitrotoluene, followed by its cycloaddition with a diene.

dot

in_situ_generation_and_cycloaddition cluster_generation In Situ Generation of o-Nitrosotoluene cluster_cycloaddition Diels-Alder Cycloaddition o_nitrotoluene o-Nitrotoluene o_nitrosotoluene o-Nitrosotoluene (transient) o_nitrotoluene->o_nitrosotoluene Reduction reducing_agent Reducing Agent (e.g., PPh3 or [Pd]/H2) diene Diene (e.g., Cyclopentadiene) o_nitrosotoluene->diene Trapping cycloadduct 3,6-Dihydro-1,2-oxazine (endo/exo mixture) diene->cycloadduct [4+2] Cycloaddition

Caption: Workflow for the in situ generation of o-nitrosotoluene and subsequent Diels-Alder reaction.

Materials:

  • o-Nitrotoluene

  • Diene (e.g., freshly cracked cyclopentadiene or 2,3-dimethyl-1,3-butadiene)

  • Palladium on carbon (Pd/C, 10%) or Triphenylphosphine (PPh3)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve o-nitrotoluene (1.0 eq) and the diene (1.5 - 2.0 eq) in the chosen anhydrous solvent.

  • In Situ Generation and Reaction:

    • Method A (Catalytic Hydrogenation): Add 10% Pd/C (5-10 mol%) to the solution. Connect the flask to a hydrogen balloon and stir the reaction mixture vigorously at room temperature.

    • Method B (Staudinger Reduction): Add triphenylphosphine (1.1 eq) to the solution in portions at room temperature. The reaction is often exothermic.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the consumption of o-nitrotoluene and the formation of the cycloadduct.

  • Work-up:

    • Method A: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

    • Method B: The triphenylphosphine oxide byproduct can often be removed by crystallization or column chromatography.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the endo and exo diastereomers.

  • Characterization: Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the structure and the endo/exo ratio. The relative stereochemistry can often be assigned based on coupling constants and NOE experiments in the ¹H NMR spectrum.

Logical Framework for Stereochemical Outcome

The stereoselectivity of the Diels-Alder reaction with o-nitrosotoluene can be rationalized through the examination of the transition state geometries.

dot

stereoselectivity_logic cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products o_nitrosotoluene o-Nitrosotoluene endo_ts Endo Transition State o_nitrosotoluene->endo_ts exo_ts Exo Transition State o_nitrosotoluene->exo_ts diene Diene diene->endo_ts diene->exo_ts endo_product Endo Adduct (Kinetic Product) endo_ts->endo_product Lower Activation Energy (Secondary Orbital Interactions) exo_product Exo Adduct (Thermodynamic Product) exo_ts->exo_product Higher Activation Energy endo_product->exo_product Thermodynamic Equilibration (High T)

Caption: Factors determining the endo/exo product distribution in the Diels-Alder reaction of o-nitrosotoluene.

Conclusion

o-Nitrosotoluene is a valuable dienophile for the synthesis of 3,6-dihydro-1,2-oxazines via the hetero-Diels-Alder reaction. The stereoselectivity of these reactions is generally high, with a strong preference for the endo adduct, a trend commonly observed for aryl nitroso compounds. This selectivity is primarily governed by stabilizing secondary orbital interactions in the endo transition state. While direct, quantitative comparisons with a broad range of other dienophiles under identical conditions are limited in the literature, the available data suggests that nitroso dienophiles offer a reliable method for achieving high endo selectivity. The use of in situ generation techniques is crucial for overcoming the inherent instability of o-nitrosotoluene, enabling its effective participation in these powerful cycloaddition reactions. For researchers in drug discovery and synthetic chemistry, the nitroso Diels-Alder reaction with dienophiles like o-nitrosotoluene provides a predictable and efficient pathway to novel heterocyclic structures with well-defined stereochemistry.

References

  • Sheldrake, H. M., et al. (2006). A novel functionalization of the NDA-derivative of the thebaine skeleton in which the C ring was opened. Bioorganic & Medicinal Chemistry, 14(19), 6554-6561. [Link]

  • Brulíková, L., et al. (2016). Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journal of Organic Chemistry, 12, 1949-1980. [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2021). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Chemistry–A European Journal, 27(25), 7296-7304. [Link]

  • Kumar, A., & Akamanchi, K. G. (2014). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 126(5), 1543-1547. [Link]

  • Fringuelli, F., et al. (2004). Specific acid catalysis and Lewis acid catalysis of Diels–Alder reactions in aqueous media. Journal of Physical Organic Chemistry, 17(6‐7), 549-555. [Link]

  • van der Lubbe, S. C., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6206. [Link]

  • Ríos-Gutiérrez, M., et al. (2021). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 26(16), 4983. [Link]

  • Taylor, R. T., et al. (2013). Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Molbank, 2013(1), M792. [Link]

  • Lording, W. J., et al. (2021). The simplest Diels–Alder reactions are not endo-selective. Chemical Science, 12(4), 1541-1548. [Link]

  • Seltzer, S. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. [Link]

  • Ragaini, F., et al. (2018). Synthesis of 3,6‐Dihydro‐2H‐[11][12]‐Oxazines from Nitroarenes and Conjugated Dienes, Catalyzed by Palladium/Phenanthroline Complexes and Employing Phenyl Formate as a CO Surrogate. ChemCatChem, 10(21), 4919-4927. [Link]

  • Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. [Link]

  • Semantic Scholar. (n.d.). Table 2 from "Nitroso Diels-Alder (NDA) reaction as an efficient tool for the functionalization of diene-containing natural products." [Link]

  • Seltzer, S. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry. [Link]

  • Scribd. (n.d.). Endo Vs Exo Why Are Endo Products Favored in Diels-Alder Reactions. [Link]

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A Senior Application Scientist's Guide to the Kinetic Analysis of 2-Nitrosotoluene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of a Reactive Intermediate

To the researchers, chemists, and drug development professionals in our audience, 2-nitrosotoluene is a molecule of compelling interest. As a transient intermediate in chemical synthesis and metabolic pathways, its high reactivity is both a powerful tool and a significant analytical challenge. Belonging to the C-nitroso aromatic class, this compound serves as an excellent dienophile in Diels-Alder reactions, a spin trap for detecting radical species, and a precursor to various heterocyclic compounds. Understanding and controlling its reaction kinetics is paramount for optimizing synthetic yields, elucidating reaction mechanisms, and assessing the toxicological profile of related parent compounds like 2-nitrotoluene.

However, a review of the current literature reveals a scarcity of published, quantitative kinetic data for this compound. This guide, therefore, takes a unique approach. Instead of merely summarizing non-existent data, we will provide a comprehensive, comparative framework for designing and executing robust kinetic analyses for this versatile molecule. We will delve into the causality behind experimental choices, compare self-validating analytical protocols, and provide the foundational knowledge required to generate high-quality kinetic data in your own laboratory.

The First Hurdle: The Monomer-Dimer Equilibrium

Before any kinetic study on its reactions with other substrates can be undertaken, one must first characterize the intrinsic behavior of this compound in solution. Like most aromatic nitroso compounds, it exists in a temperature- and concentration-dependent equilibrium between its green-colored monomeric form (the reactive species) and its colorless azodioxy (dimeric) form.

Caption: Monomer-Dimer equilibrium of this compound.

Failure to account for this equilibrium is the most common pitfall in studying nitroso compound reactivity. The observed reaction rate is dependent on the concentration of the monomer, which may only be a fraction of the total this compound concentration. This equilibrium can be characterized using spectroscopic methods like UV-Visible or NMR spectroscopy at varying concentrations and temperatures to determine the equilibrium constant (K_eq). This foundational step is non-negotiable for achieving trustworthy kinetic data.

A Comparative Guide to Kinetic Monitoring Methodologies

The choice of analytical technique is the most critical decision in designing a kinetic experiment. The ideal method depends on the reaction's speed, the complexity of the product mixture, and the instrumentation available. We will compare three robust, self-validating approaches.

Methodology 1: Ex-situ Analysis via Chromatography (HPLC-UV / GC-MS)

This classical approach involves taking aliquots from the reaction mixture at specific time points, quenching the reaction, and analyzing the sample composition via chromatography.

  • Expertise & Experience (The "Why"): This method is the workhorse for reactions that are moderately slow (half-lives > 5 minutes) or for those that produce complex mixtures of products. Its primary advantage is the unambiguous separation and quantification of each component—reactant, product(s), and internal standard—providing a complete mass balance. The act of quenching (e.g., by rapid cooling or addition of a derivatizing agent) and the use of an inert internal standard make the protocol self-validating; any sample handling errors will be revealed by a change in the internal standard's concentration relative to the initial total concentration.

  • Trustworthiness (The Self-Validating System): An internal standard (a non-reactive compound added at a known concentration at t=0) is crucial. The ratio of the analyte peak area to the internal standard peak area is used for quantification. This corrects for any variations in injection volume or detector response, ensuring precision and accuracy.

  • Reactor Setup: In a thermostatted vessel (e.g., a 25 mL three-neck flask) equipped with a magnetic stirrer, dissolve a known quantity of this compound (e.g., 0.05 M) and an internal standard (e.g., 0.02 M naphthalene) in a suitable solvent (e.g., acetonitrile).

  • Initiation: Once the solution reaches the desired temperature (e.g., 25°C), add a freshly distilled, pre-thermostatted solution of cyclopentadiene in the same solvent to initiate the reaction. Use a significant excess of cyclopentadiene (e.g., 1.0 M) to achieve pseudo-first-order conditions with respect to this compound.

  • Sampling & Quenching: At timed intervals (e.g., t = 0, 2, 5, 10, 20, 40, 60 min), withdraw a small aliquot (e.g., 100 µL) and immediately add it to a vial containing a quenching solution (e.g., 900 µL of cold methanol) to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC-UV. Monitor at a wavelength suitable for both the reactant and product (e.g., 254 nm) and a wavelength specific to the nitroso monomer if possible (e.g., ~750 nm).

  • Data Processing: Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard. Plot ln([this compound]) versus time. The slope of the resulting straight line is the negative of the pseudo-first-order rate constant, k'.

Time (min)[this compound] (M)ln([this compound])
00.0500-2.996
50.0370-3.297
100.0274-3.597
200.0150-4.200
400.0045-5.404
600.0013-6.645

This table presents illustrative data for educational purposes.

Methodology 2: In-situ Analysis via UV-Visible Spectroscopy

This technique leverages the distinct color of the nitroso monomer to monitor its concentration continuously and non-invasively.

  • Expertise & Experience (The "Why"): UV-Vis spectroscopy is the method of choice for fast reactions (seconds to minutes) where aliquotting is impractical. Aromatic nitroso monomers typically have a characteristic weak n→π* transition in the long-wavelength visible region (~700-800 nm), where most other organic molecules are transparent.[1][2] Monitoring the decay of this absorbance provides a direct, real-time measurement of the monomer's consumption. This avoids quenching, minimizing sample handling artifacts.

  • Trustworthiness (The Self-Validating System): The protocol's validity rests on the Beer-Lambert Law. Before the kinetic run, a calibration curve of absorbance versus known concentrations of this compound must be generated at the analytical wavelength. A linear relationship validates that absorbance is directly proportional to concentration under the experimental conditions.

  • Instrument Setup: Use a diode-array or scanning UV-Vis spectrophotometer equipped with a thermostatted cuvette holder.

  • Sample Preparation: Place a solution of this compound (e.g., 1x10⁻³ M) in a suitable solvent (e.g., dichloromethane) in a 1 cm path length quartz cuvette. Allow it to equilibrate to the desired temperature.

  • Blanking & Initiation: Record a baseline spectrum. To initiate the reaction, inject a small volume of a concentrated solution of the oxidizing agent (e.g., m-CPBA) into the cuvette and mix rapidly.

  • Data Acquisition: Immediately begin acquiring spectra at fixed time intervals (e.g., every 5 seconds) for the duration of the reaction. Monitor the absorbance at the λ_max of the nitroso monomer (~750 nm).

  • Data Processing: Convert the absorbance-time data to concentration-time data using the previously determined molar absorptivity (ε). Analyze the data according to the appropriate integrated rate law.

Methodology 3: In-situ Analysis via NMR Spectroscopy

NMR provides the most detailed mechanistic snapshot, allowing for the simultaneous observation of reactants, products, and potentially, intermediates.[3][4][5]

  • Expertise & Experience (The "Why"): Choose NMR when structural confirmation during the reaction is required or when multiple species are interconverting. For this compound, one can monitor the disappearance of its aromatic signals and the appearance of new signals corresponding to the product(s) in a single experiment. This provides an inherent mass balance check. It is particularly powerful for slower reactions where sufficient scans can be acquired at each time point.[6][7]

  • Trustworthiness (The Self-Validating System): The system is self-validating through the principle of conservation of mass. The sum of the relative integrations of all species originating from the starting material (normalized to the number of protons) should remain constant throughout the experiment when compared to an inert concentration standard.

  • Sample Preparation: In an NMR tube, prepare a solution of this compound (e.g., 0.02 M) and an inert integration standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).

  • Shimming and Initial Spectrum: Lock and shim the sample in the NMR spectrometer at the desired reaction temperature. Acquire a high-quality initial spectrum (t=0) to establish initial concentrations.

  • Initiation: Eject the sample, quickly inject the reducing agent (e.g., triphenylphosphine), shake to mix, re-insert into the magnet, and immediately begin the automated acquisition sequence.

  • Data Acquisition: Set up an arrayed experiment to automatically acquire spectra (e.g., 1H NMR) at logarithmic time intervals. The number of scans per spectrum should be minimized to ensure each spectrum represents a "snapshot" in time.[3]

  • Data Processing: Process the spectra and integrate the characteristic peaks for the reactant and product relative to the inert standard. Plot the concentration of each species versus time to determine the reaction kinetics.

Key Reaction Classes and Mechanistic Pathways

Understanding the likely reaction pathways is essential for selecting the appropriate kinetic methodology.

A. Oxidation to 2-Nitrotoluene

The nitroso group is readily oxidized to a nitro group. This can be a key degradation pathway or a synthetic step.

  • Mechanism: Typically involves reaction with oxidants like peroxy acids, ozone, or even atmospheric oxygen under certain conditions.

  • Kinetic Approach: Usually slow enough for HPLC or in-situ NMR analysis. UV-Vis is also excellent due to the disappearance of the colored nitroso species.

Caption: Generalized oxidation pathway of this compound.

B. Reduction to o-Toluidine

Reduction of the nitroso group proceeds via intermediates to the corresponding amine.

  • Mechanism: Can occur via catalytic hydrogenation, dissolving metals, or reagents like phosphines. The reaction often proceeds through an N-arylhydroxylamine intermediate.

  • Kinetic Approach: The complexity and potential for multiple intermediates make HPLC or NMR the preferred methods to track the evolution of all species.

Caption: Stepwise reduction pathway of this compound.

C. [4+2] Diels-Alder Cycloaddition

As a potent dienophile, this compound reacts rapidly with conjugated dienes.

  • Mechanism: A concerted pericyclic reaction that forms a six-membered heterocyclic ring. The reaction is typically very fast.

  • Kinetic Approach: The high speed makes in-situ UV-Vis spectroscopy, monitoring the rapid disappearance of the nitroso color, the ideal choice. Stopped-flow techniques may be necessary for extremely fast reactions.

Caption: Diels-Alder reaction of this compound.

Integrated Experimental & Analytical Workflow

kinetic_workflow cluster_design Phase 1: Experimental Design cluster_execution Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Modeling A Define Reaction & Hypothesis B Select Kinetic Methodology (HPLC, UV-Vis, NMR) A->B C Characterize Monomer-Dimer Equilibrium (K_eq) B->C D Prepare Reagents & Internal Standards C->D E Perform Timed Kinetic Runs (Vary Temp, Conc.) D->E F Acquire Raw Data (Chromatograms, Spectra) E->F G Process Data (Integrate, Measure Abs.) F->G H Generate Conc. vs Time Plots G->H I Determine Rate Law & Calculate Rate Constants (k) H->I J Calculate Activation Parameters (Ea, A) I->J J->A Refine Hypothesis

Caption: A comprehensive workflow for kinetic analysis.

Conclusion

While direct, comparative kinetic data for this compound remains elusive in published literature, this guide has demonstrated that the tools and methodologies to generate such data are well-established and robust. The key to a successful investigation lies in a rigorous, logical approach: first, meticulously characterize the foundational monomer-dimer equilibrium, and second, select a kinetic monitoring technique whose strengths align with the specific reaction being studied. In-situ methods like UV-Vis and NMR spectroscopy offer unparalleled insight into reaction dynamics, while the classical chromatographic approach provides certainty for complex product mixtures. By employing these self-validating protocols, researchers can confidently explore the rich reactivity of this compound and generate the high-quality kinetic data needed to advance their fields.

References

  • National Center for Biotechnology Information. (n.d.). 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Available at: [Link]

  • National Institute for Occupational Safety and Health. (1998). Nitroaromatic Compounds by GC/FID - Analytical Method. Available at: [Link]

  • Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Available at: [Link]

  • Magritek. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. Available at: [Link]

  • Jaroszewicz, M. J., et al. (2021). Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. Nature Communications. Available at: [Link]

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Benchmarking the efficiency of different synthetic routes to o-nitrosotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. o-Nitrosotoluene, a valuable precursor in various synthetic endeavors, can be accessed through several routes, each with its own set of advantages and challenges. This guide provides an in-depth, objective comparison of the primary synthetic pathways to o-nitrosotoluene, supported by experimental data and field-proven insights to inform your selection of the most suitable method for your research needs.

Introduction to the Synthetic Landscape

The synthesis of o-nitrosotoluene primarily revolves around two core strategies: the controlled oxidation of o-toluidine and the selective reduction of o-nitrotoluene. Each approach leverages fundamental principles of organic chemistry, yet their practical execution and outcomes differ significantly in terms of yield, purity, safety, and operational complexity. This guide will dissect these methodologies, offering a clear comparison to aid in your synthetic planning.

Key Synthetic Routes: A Head-to-Head Comparison

Two principal routes dominate the synthesis of o-nitrosotoluene:

  • Oxidation of o-Toluidine: This "bottom-up" approach involves the direct oxidation of the amino group of o-toluidine to a nitroso group.

  • Reduction of o-Nitrotoluene: This "top-down" strategy focuses on the partial reduction of the nitro group of o-nitrotoluene to the desired nitroso functionality.

The choice between these routes is often dictated by the availability of starting materials, desired scale, and the specific requirements for product purity.

Data-Driven Comparison of Synthetic Routes

Parameter Route 1: Oxidation of o-Toluidine Route 2: Reduction of o-Nitrotoluene
Starting Material o-Toluidineo-Nitrotoluene
Primary Reagent Caro's Acid (Peroxymonosulfuric Acid)Zinc Dust & Ammonium Chloride
Typical Yield Moderate to GoodModerate
Reaction Conditions Low temperature, acidicNear-neutral pH, room temperature
Key Advantages Direct conversion, potentially higher purityMilder reaction conditions, readily available reagents
Key Disadvantages Preparation of unstable Caro's acid, potential for over-oxidationIncomplete reaction, potential for further reduction to amine
Safety Concerns Handling of strong oxidizers and corrosive acidsFlammability of zinc dust, management of heavy metal waste

In-Depth Analysis of Synthetic Routes

Route 1: Oxidation of o-Toluidine with Caro's Acid

This method is a classic approach for the synthesis of nitroso compounds from their corresponding anilines. The key to this transformation is the use of a powerful yet controlled oxidizing agent, Caro's acid (H₂SO₅), which is typically prepared in situ.

Mechanism of Action:

The reaction proceeds via the electrophilic attack of the peroxyacid on the nitrogen atom of the amino group. The resulting intermediate then undergoes a series of proton transfers and elimination steps to yield the final nitroso product. The acidic environment is crucial for the formation and stability of the oxidizing species.

Experimental Protocol: Oxidation of o-Toluidine

Materials:

  • o-Toluidine

  • Potassium persulfate (K₂S₂O₈) or Hydrogen peroxide (H₂O₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Ice

Procedure:

  • Preparation of Caro's Acid: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to either potassium persulfate or concentrated hydrogen peroxide with vigorous stirring. The temperature must be maintained below 10 °C.

  • Reaction: Dissolve o-toluidine in a suitable solvent and cool the solution in an ice bath. Slowly add the freshly prepared Caro's acid solution to the o-toluidine solution, ensuring the temperature does not exceed 5 °C.

  • Work-up: After the addition is complete, continue stirring for a specified time, then carefully quench the reaction with ice water. Extract the product with diethyl ether.

  • Purification: Wash the ethereal extract with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude o-nitrosotoluene. Further purification can be achieved by chromatography.

Causality Behind Experimental Choices:

  • In situ preparation of Caro's acid: Caro's acid is highly unstable and detonates on heating, necessitating its fresh preparation and immediate use at low temperatures.

  • Low reaction temperature: The oxidation of the amino group is highly exothermic. Low temperatures are critical to prevent over-oxidation to the corresponding nitro compound and to minimize side reactions.

  • Acidic conditions: The acidic medium protonates the amino group, making it less susceptible to over-oxidation and facilitating the desired transformation.

Diagram: Oxidation of o-Toluidine Workflow

G cluster_0 Caro's Acid Preparation cluster_1 Oxidation Reaction cluster_2 Work-up & Purification K2S2O8 Potassium Persulfate Caro Caro's Acid (H₂SO₅) K2S2O8->Caro Slow addition at <10°C H2SO4 Conc. Sulfuric Acid H2SO4->Caro ReactionMix Reaction Mixture Caro->ReactionMix Slow addition at <5°C oToluidine o-Toluidine oToluidine->ReactionMix Dissolved in solvent Quench Quench with Ice Water ReactionMix->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash & Dry Extract->Wash Purify Purify (Chromatography) Wash->Purify Product o-Nitrosotoluene Purify->Product

Caption: Workflow for the synthesis of o-nitrosotoluene via oxidation of o-toluidine.

Route 2: Reduction of o-Nitrotoluene with Zinc and Ammonium Chloride

This approach offers a milder alternative to the oxidation route. The selective reduction of a nitro group to a nitroso group requires careful control of the reducing agent and reaction conditions to prevent further reduction to the corresponding amine. The use of zinc dust in the presence of ammonium chloride provides a near-neutral pH environment, which is key to stopping the reduction at the desired stage.

Mechanism of Action:

In this heterogeneous reaction, zinc metal acts as the electron donor. The ammonium chloride serves as a proton source and helps to maintain a buffered, slightly acidic pH. The nitro group is reduced in a stepwise manner, first to the nitroso group, which can then be further reduced to a hydroxylamine and finally to an amine. By controlling the reaction time and stoichiometry, the reaction can be halted at the nitroso stage.

Experimental Protocol: Reduction of o-Nitrotoluene

Materials:

  • o-Nitrotoluene

  • Zinc dust

  • Ammonium chloride (NH₄Cl)

  • Ethanol/Water mixture

  • Chloroform

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of o-nitrotoluene in an ethanol/water mixture. Add ammonium chloride to this solution.

  • Reduction: With vigorous stirring, add zinc dust portion-wise to the reaction mixture at room temperature. The reaction is typically monitored by TLC.

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove the excess zinc and zinc oxide.

  • Purification: Extract the filtrate with chloroform. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude o-nitrosotoluene. Further purification can be achieved by chromatography.

Causality Behind Experimental Choices:

  • Zinc dust: Provides a large surface area for the heterogeneous reduction to occur efficiently.

  • Ammonium chloride: Acts as a mild proton donor, facilitating the reduction process while avoiding the strongly acidic conditions that would promote further reduction to the amine.[1][2] It essentially buffers the reaction medium.

  • Ethanol/Water solvent system: This co-solvent system is used to dissolve both the organic substrate (o-nitrotoluene) and the inorganic salt (ammonium chloride), allowing for better mixing and reaction efficiency.

Diagram: Reduction of o-Nitrotoluene Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification oNitrotoluene o-Nitrotoluene InitialMix Initial Mixture oNitrotoluene->InitialMix Solvent Ethanol/Water Solvent->InitialMix NH4Cl Ammonium Chloride NH4Cl->InitialMix Reaction Vigorous Stirring InitialMix->Reaction Zinc Zinc Dust Zinc->Reaction Portion-wise addition Filter Filter Reaction->Filter Extract Extract with Chloroform Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify Product o-Nitrosotoluene Purify->Product

Caption: Workflow for the synthesis of o-nitrosotoluene via reduction of o-nitrotoluene.

Conclusion and Recommendations

Both the oxidation of o-toluidine and the reduction of o-nitrotoluene are viable methods for the synthesis of o-nitrosotoluene.

  • The oxidation route is a powerful method that can provide good yields of the desired product. However, it requires careful handling of a hazardous and unstable oxidizing agent. This route is recommended for researchers experienced with strong oxidizers and who require a direct conversion from the amine.

  • The reduction route offers a milder and potentially safer alternative. The reagents are more common and the reaction conditions are less stringent. However, careful monitoring is required to prevent over-reduction. This route is a good choice for those seeking a less hazardous procedure and have access to high-purity o-nitrotoluene.

Ultimately, the optimal synthetic route will depend on the specific constraints and objectives of your project. By understanding the underlying chemistry and practical considerations of each method, you can make an informed decision to efficiently and safely synthesize o-nitrosotoluene for your research and development needs.

References

  • Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2000). Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium.
  • Organic Syntheses. (1955). 2-Amino-3-nitrotoluene. Coll. Vol. 3, p.93 (1955); Vol. 29, p.11 (1949). [Link]

  • Journal of the Iranian Chemical Society. (2018). Reduction of p-nitrotoluene in different solvent systems using sodium borohydride.
  • Quora. (2015). What does Nitrobenzene on reduction with Zn dust and aqueous NH4Cl form?. [Link]

  • National Center for Biotechnology Information. (2016). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. [Link]

  • Homework.Study.com. (2021). Propose two synthetic pathways to prepare p-nitrotoluene from benzene. [Link]

  • Testbook. (n.d.). Nitrobenzene is subjected to reduction with Zn dust and ammonium chloride. [Link]

  • Semantic Scholar. (1991). 2.1 – Reduction of Nitro and Nitroso Compounds. [Link]

  • ResearchGate. (2021). Kinetic Study of o-Nitrotoluene Nitration in a Homogeneously Continuous Microflow. [Link]

  • Google Patents. (2013).
  • ResearchGate. (2022). Electrochemical Catalytic Reduction of p-Nitrotoluene on the Surface of α-Ag2S Crystal. [Link]

  • YouTube. (2016). Synthesis of ortho para nitrotulene. [Link]

  • Google Patents. (2020). Synthesis method of p-nitro-o-toluidine.
  • Sciencemadness.org. (2019). Reduction of nitrobenzene by zinc and ammonium chloride. [Link]

  • PubChem. (n.d.). 2-Nitrotoluene. [Link]

  • IARC Publications. (1990). 5-Nitro-ortho-toluidine. [Link]

  • ChemRxiv. (2021). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). REVIEW IN (NMR and UV-VIS) SPECTRA. [Link]

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A Comparative Guide to the Stability of Substituted Nitrosobenzenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, nitrosoarenes, particularly substituted nitrosobenzenes, represent a class of compounds with significant synthetic utility and biological relevance. Their application ranges from being versatile intermediates in organic synthesis to their role in the metabolic activation of certain therapeutic agents. However, the inherent instability of the nitroso group presents a considerable challenge, impacting their storage, handling, and reactivity. This guide provides an in-depth comparative analysis of the stability of substituted nitrosobenzenes, offering experimental data, mechanistic insights, and validated protocols to aid researchers in navigating the complexities of these fascinating molecules.

The Dichotomy of Nitrosobenzene: Monomer-Dimer Equilibrium

A foundational concept in understanding the stability of nitrosobenzenes is their existence in a dynamic equilibrium between a monomeric and a dimeric form. The monomer (Ar-N=O) is a green, reactive species, while the dimer, an azodioxybenzene (Ar-N(O)=N(O)-Ar), is typically a colorless and more stable entity. This equilibrium is a critical determinant of the compound's overall stability and reactivity, as the monomer is generally the more reactive species.

The position of this equilibrium is sensitive to several factors, including:

  • Temperature: Higher temperatures favor the monomeric form.

  • Concentration: Dilute solutions tend to favor the monomer.

  • Solvent: The polarity of the solvent can influence the equilibrium position.

The dimerization can result in both cis and trans isomers of the azodioxybenzene, further adding to the complexity of the system.

The Role of Substituents: A Quantitative Comparison of Stability

The electronic and steric nature of substituents on the aromatic ring plays a pivotal role in dictating the stability of nitrosobenzenes. This influence is multifaceted, affecting both the monomer-dimer equilibrium and the intrinsic stability of the C-N bond.

Thermodynamic Insights into Monomer-Dimer Equilibrium

Low-temperature ¹H NMR spectroscopy is a powerful technique to quantify the thermodynamic parameters governing the monomer-dimer equilibrium. The following table summarizes the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°₂₉₈) for the dissociation of the trans-(E)- and cis-(Z)-azodioxy dimers of various para-substituted nitrosobenzenes into their monomeric forms in CDCl₃.

Substituent (X)Dimer IsomerΔH° (kJ mol⁻¹)ΔS° (J K⁻¹ mol⁻¹)ΔG°₂₉₈ (kJ mol⁻¹)
H trans-(E)50.2 ± 1.2148 ± 56.0
cis-(Z)48.1 ± 1.0147 ± 44.3
CH₃ trans-(E)52.3 ± 1.5155 ± 66.1
cis-(Z)50.2 ± 1.3154 ± 54.3
OCH₃ trans-(E)54.8 ± 1.8160 ± 77.1
cis-(Z)52.7 ± 1.6159 ± 65.3
Cl trans-(E)49.8 ± 1.4145 ± 56.5
cis-(Z)47.7 ± 1.2144 ± 44.8

Data sourced from a comprehensive study on monomer-dimer equilibria.

Interpretation of the Data:

  • Enthalpy (ΔH°): The positive values indicate that the dissociation of the dimer into monomers is an endothermic process, requiring energy input. Electron-donating groups like -CH₃ and -OCH₃ slightly increase the enthalpy of dissociation, suggesting they stabilize the dimer to a greater extent than the monomer.

  • Entropy (ΔS°): The positive entropy values are expected, as the dissociation of one dimer molecule results in two monomer molecules, leading to an increase in disorder.

  • Gibbs Free Energy (ΔG°₂₉₈): The small positive Gibbs free energy values at 298 K indicate that the dimerization is a spontaneous process at room temperature, with the dimer being the thermodynamically favored species.

Kinetic Stability: Unraveling Decomposition Pathways

Beyond the monomer-dimer equilibrium, the intrinsic stability of the nitrosobenzene molecule is governed by its susceptibility to decomposition. Theoretical studies have identified two primary thermal decomposition pathways for nitrobenzene:

  • Direct C-N Bond Cleavage: This pathway involves the homolytic cleavage of the bond between the aromatic ring and the nitroso group, yielding a phenyl radical and a nitric oxide radical (C₆H₅• + •NO).

  • Rearrangement and N-O Bond Cleavage: This is a two-step mechanism that leads to the formation of a phenoxyl radical and a nitrogen atom (C₆H₅O• + •N).

Computational studies have shown that the direct C-N bond dissociation is energetically more favorable.[1] The stability of substituted nitrosobenzenes can, therefore, be correlated with the strength of this C-N bond.

The following table presents the calculated Gibbs free energies (ΔG) for the C-N bond dissociation of various substituted nitrosobenzenes, providing a comparative measure of their kinetic stability. A lower ΔG indicates a less stable compound.

SubstituentPositionΔG (kcal/mol) for C-N Dissociation
-NO₂ ortho60.1
meta63.5
para61.2
-CH₃ ortho62.3
meta63.0
para62.1
-NH₂ ortho65.4
meta63.2
para65.1
-COOH ortho63.8
meta63.3
para62.8
-OH ortho64.9
meta63.1
para64.5
H -63.2

Theoretical data calculated using density functional theory.[2]

Analysis of Substituent Effects on Kinetic Stability:

  • Electron-Withdrawing Groups (-NO₂, -COOH): These groups generally decrease the stability of the nitrosobenzene molecule, particularly when in the ortho or para position. This is attributed to their ability to delocalize the electron density of the aromatic ring, which can weaken the C-N bond.

  • Electron-Donating Groups (-NH₂, -OH, -CH₃): These groups tend to increase the stability of the nitrosobenzene molecule. By donating electron density to the aromatic ring, they can strengthen the C-N bond.

  • Positional Effects (The Ortho Effect): Substituents in the ortho position can exert a more pronounced effect on stability due to a combination of steric hindrance and through-space electronic interactions.[3] For instance, an ortho-nitro group significantly destabilizes the molecule.[2] In contrast, an ortho-amino group provides substantial stabilization.

Experimental Protocols for Stability Assessment

To empirically validate theoretical predictions and to characterize novel substituted nitrosobenzenes, robust experimental protocols are essential.

Protocol for Monitoring Thermal Decomposition using UV-Vis Spectroscopy

This method leverages the distinct electronic absorption spectra of the monomeric nitrosobenzene (typically in the visible region) to monitor its concentration over time at a given temperature.

Methodology:

  • Solution Preparation: Prepare a dilute solution of the substituted nitrosobenzene in a suitable solvent (e.g., toluene, acetonitrile) in a quartz cuvette. The concentration should be chosen to give an initial absorbance in the range of 0.8-1.2 for the monomer peak.

  • Spectrophotometer Setup: Use a temperature-controlled UV-Vis spectrophotometer. Set the desired temperature for the decomposition study (e.g., 80 °C).

  • Data Acquisition: Once the sample reaches thermal equilibrium, record the full UV-Vis spectrum at regular time intervals (e.g., every 5 minutes).

  • Kinetic Analysis: Monitor the decrease in the absorbance of the monomer's characteristic peak over time. Plot the natural logarithm of the absorbance (ln(A)) versus time. If the plot is linear, the decomposition follows first-order kinetics. The negative of the slope of this line gives the rate constant (k).

  • Half-life Calculation: The half-life (t₁/₂) of the compound at that temperature can be calculated using the equation: t₁/₂ = 0.693 / k.

G cluster_workflow UV-Vis Kinetic Analysis Workflow A Prepare Dilute Solution B Equilibrate at Set Temperature A->B C Record Spectra vs. Time B->C D Plot ln(Absorbance) vs. Time C->D E Calculate Rate Constant (k) D->E F Calculate Half-life (t½) E->F

Caption: Workflow for determining decomposition kinetics using UV-Vis spectroscopy.

Protocol for Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal stability of compounds by measuring the heat flow associated with thermal transitions as a function of temperature.[4]

Methodology:

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the substituted nitrosobenzene into a hermetically sealed aluminum or gold-plated high-pressure crucible.[4] An inert atmosphere (e.g., nitrogen) is often used to prevent oxidative degradation.[4]

  • DSC Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC instrument.

  • Temperature Program: Heat the sample at a constant rate (e.g., 5 °C/min or 10 °C/min) over a defined temperature range (e.g., 30 °C to 400 °C).[4]

  • Data Analysis: The resulting thermogram will show an exothermic peak corresponding to the decomposition of the compound. The onset temperature of this exotherm is a key indicator of the compound's thermal stability. A higher onset temperature signifies greater thermal stability. The area under the peak corresponds to the enthalpy of decomposition.

Mechanistic Considerations and Predictive Models

The stability of substituted nitrosobenzenes can be rationalized through the lens of physical organic chemistry principles. The Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents, can be a useful tool for predicting the stability of new nitrosobenzene derivatives.[5][6] A plot of the logarithm of the decomposition rate constant versus the appropriate Hammett substituent constant (σ) can reveal the sensitivity of the decomposition reaction to electronic effects.

G cluster_mechanism Substituent Effects on C-N Bond Stability Nitrosobenzene Substituted Nitrosobenzene EDG Electron-Donating Group (EDG) Nitrosobenzene->EDG increases electron density on ring EWG Electron-Withdrawing Group (EWG) Nitrosobenzene->EWG decreases electron density on ring CN_Bond C-N Bond Strength EDG->CN_Bond strengthens EWG->CN_Bond weakens Stability Increased Stability CN_Bond->Stability leads to Destability Decreased Stability CN_Bond->Destability leads to

Caption: Influence of electronic effects of substituents on C-N bond stability.

Conclusion and Future Outlook

The stability of substituted nitrosobenzenes is a complex interplay of their monomer-dimer equilibrium and the intrinsic strength of the C-N bond, both of which are profoundly influenced by the electronic and steric properties of the substituents. Electron-donating groups generally enhance stability, while electron-withdrawing groups tend to decrease it. The protocols and comparative data presented in this guide provide a framework for the rational design and handling of these valuable chemical entities. As research in areas such as targeted drug delivery and advanced materials continues to evolve, a thorough understanding of the stability of nitrosoaromatic compounds will be paramount to their successful application.

References

  • Fayet, G., Joubert, L., Rotureau, P., & Adamo, C. (2008). Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. The Journal of Physical Chemistry A, 112(17), 4054–4059. [Link]

  • BenchChem. (n.d.). A Comparative Analysis of Monomer-Dimer Equilibria in Substituted Nitrosobenzenes.
  • Wikipedia. (n.d.). Ortho effect. [Link]

  • Scialpi, R., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 547-553. [Link]

  • International Journal for Research Trends and Innovation. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction.
  • Scribd. (n.d.). Hammett Plots.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.